O-Coumaric Acid
説明
2-Hydroxycinnamic acid has been reported in Rhododendron dauricum, Humulus lupulus, and other organisms with data available.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(E)-3-(2-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOWTIHVNWZYFI-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Record name | o-coumaric acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/O-coumaric_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883240 | |
| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid | |
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Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or beige powder; [Acros Organics MSDS], Solid | |
| Record name | trans-2-Hydroxycinnamic acid | |
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| Record name | 2-Hydroxycinnamic acid | |
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CAS No. |
614-60-8 | |
| Record name | trans-2-Hydroxycinnamic acid | |
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| Record name | trans-2-Hydroxycinnamic acid | |
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| Record name | trans-2-hydroxycinnamic acid | |
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| Record name | trans-2-Hydroxycinnamic acid | |
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| Record name | 2-Propenoic acid, 3-(2-hydroxyphenyl)-, (2E)- | |
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| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid | |
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| Record name | trans-2-hydroxycinnamic acid | |
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| Record name | 2-HYDROXYCINNAMIC ACID, (2E)- | |
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| Record name | 2-Hydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002641 | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources of O-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Coumaric acid, a hydroxycinnamic acid, is a phenolic compound found across the plant kingdom. As a secondary metabolite, it plays a crucial role in plant defense mechanisms and signaling pathways. In recent years, this compound has garnered significant interest from the scientific community for its diverse biological activities, including anticarcinogenic, antioxidant, and allelopathic properties. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and its effects on key signaling pathways. The content herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Occurrence of this compound
This compound is distributed throughout the plant kingdom, with notable concentrations found in various fruits, vegetables, cereals, and beverages. The tables below summarize the quantitative data available for this compound in a range of natural sources. It is important to note that the concentration of phenolic compounds in plants can be influenced by factors such as cultivar, growing conditions, and post-harvest processing.
Quantitative Data of this compound in Cereals
| Cereal | Plant Part | Concentration (mg/100g FW) | Reference(s) |
| Maize (Zea mays) | Whole Grain | 27.65 (average); range: 10.88 - 49.52 | [1] |
| Popcorn | Whole Grain | 89 µg/g dm | [2] |
| Corn | Whole Grain | 71 µg/g dm | [2] |
| Hard Wheat (Triticum durum) | Whole Grain Flour | 17.71 (average); range: 14.55 - 22.91 | [1] |
| Winter Wheat | Grain | 3.10 mg/100g DW | [3] |
FW: Fresh Weight, DW: Dry Weight, dm: dry matter
Quantitative Data of this compound in Fruits and Vegetables
| Fruit/Vegetable | Plant Part | Concentration (mg/100g FW) | Reference(s) |
| Date, fresh | Whole | 0.50 (average); range: 0.00 - 1.46 | |
| Date, dried | Whole | 2.88 (average); range: 0.00 - 6.71 | |
| Olive, green | Raw | 10.00 (average); range: 0.00 - 20.00 | |
| Olive, black | Raw | 0.50 (average); range: 0.00 - 1.00 | |
| American Cranberry | Fruit | 8.90 | |
| Fennel | Fresh Leaves | 4.18 |
Quantitative Data of this compound in Beverages
| Beverage | Concentration (mg/100mL) | Reference(s) |
| Beer (Regular) | 0.15 (average); range: 0.01 - 0.17 | |
| Red Wine | 0.03 (average); range: 0.02 - 0.04 | |
| Rosé Wine | 0.02 (average); range: 0.00 - 0.08 | |
| White Wine | 0.03 (average); range: 0.00 - 0.07 | |
| Apple Juice | 2.20 (average); range: 1.08 - 3.33 | |
| Pomegranate Juice | 0.01 (average); range: 0.007 - 0.03 |
Quantitative Data of this compound in Other Plants
| Plant | Plant Part | Concentration | Reference(s) |
| Mikania laevigata | Fluid Extract | 0.38 mg/mL | |
| Mikania glomerata | Fluid Extract | 1.69 mg/mL | |
| Mikania glomerata | Lyophilised Aqueous Extract | 0.11 mg/mL | |
| Hairy Vetch (Vicia villosa) | Stems and Leaves | Present | |
| Passiflora edulis (Passion Fruit) | Not specified | Present | |
| Medicago sativa (Alfalfa) | Not specified | Present | |
| Caucalis platycarpos | Not specified | Present | |
| Urtica urens (Stinging Nettle) | Not specified | Present | |
| Bamboo species | Leaves and Soil | Present |
Biosynthesis of this compound: The Phenylpropanoid Pathway
This compound is synthesized in plants via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites. The pathway begins with the amino acid L-phenylalanine.
Figure 1: Biosynthesis of this compound.
The key enzymatic steps are:
-
L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid.
-
Cinnamic Acid to this compound: Cinnamic acid is then hydroxylated at the ortho position by Cinnamate 2-hydroxylase (C2H) to yield this compound.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily attributed to its ability to modulate various cellular signaling pathways.
Anticancer Activity
This compound has demonstrated anticarcinogenic effects in several cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction: this compound has been shown to induce apoptosis in human breast cancer cells (MCF-7) by modulating the expression of key regulatory proteins. It increases the levels of pro-apoptotic proteins such as Caspase-3 and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade and subsequent cell death. Furthermore, this compound upregulates the tumor suppressor proteins p53 and PTEN, which are critical for inducing apoptosis in response to cellular stress.
Figure 2: this compound Induced Apoptosis.
Cell Cycle Arrest: In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle. It has been observed to significantly decrease the protein and mRNA levels of Cyclin D1 and Cyclin-Dependent Kinase 2 (CDK2) in MCF-7 cells. These proteins are essential for the progression of the cell cycle through the G1/S phase transition. By downregulating their expression, this compound effectively blocks cell cycle progression and inhibits tumor growth.
Figure 3: this compound and Cell Cycle Arrest.
Allelopathic Activity
Allelopathy is a biological phenomenon where one plant produces biochemicals that influence the growth, survival, and reproduction of other organisms. This compound is a known allelochemical that can inhibit the growth of neighboring plants. Its phytotoxic effects are mediated through various mechanisms, including:
-
Inhibition of Photosynthesis and Respiration: this compound can reduce chlorophyll content and the photosynthetic rate in susceptible plants. It can also weaken oxygen absorption capacity, thereby affecting cellular respiration.
-
Alteration of Membrane Permeability: This phenolic acid can increase cell membrane permeability, leading to the leakage of cellular contents and increased lipid peroxidation, ultimately causing tissue damage.
-
Inhibition of Nutrient Uptake: this compound can interfere with the ability of plants to absorb essential nutrients from the soil.
-
Modulation of Endogenous Hormones: It can affect the synthesis and activity of plant hormones, such as indoleacetic acid and gibberellins, which are crucial for plant growth and development.
-
Enzyme Inhibition: this compound can inhibit the activity of various enzymes, including phosphorylase and ATPase, disrupting key metabolic processes.
Figure 4: Allelopathic Mechanisms of this compound.
Experimental Protocols
Extraction of this compound from Plant Material
The following is a general protocol for the extraction of this compound from plant material, which can be adapted based on the specific plant matrix.
Figure 5: Extraction of this compound from Plants.
Methodology:
-
Sample Preparation: The plant material is dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction: Soxhlet extraction is a common method for the exhaustive extraction of phenolics. Methanol is a suitable solvent for this purpose. Maceration with sonication using an ethanol:water mixture (1:1 v/v) has also been shown to be effective.
-
Hydrolysis (Optional): To release this compound from its esterified or glycosidic forms, alkaline hydrolysis (e.g., with NaOH) can be performed, followed by acidification.
-
Purification: Liquid-liquid extraction with a solvent like ethyl acetate is used to partition the phenolic acids from the aqueous phase. The organic phase is then dried and evaporated.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent, typically the mobile phase used for HPLC analysis.
Quantification of this compound by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the quantification of this compound.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of acidified water (e.g., with acetic or formic acid) and an organic solvent such as acetonitrile or methanol. For example, an isocratic mobile phase of water:methanol:glacial acetic acid (65:34:1 v/v/v) has been used for the separation of coumaric acid isomers.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (around 275-280 nm and 310-320 nm).
-
Quantification: Quantification is achieved by creating a calibration curve using standard solutions of this compound of known concentrations. The peak area of this compound in the sample chromatogram is then compared to the calibration curve to determine its concentration.
Conclusion
This compound is a naturally occurring phenolic compound with a diverse range of biological activities that warrant further investigation for its potential applications in medicine and agriculture. This technical guide has provided a comprehensive overview of its natural sources, biosynthesis, and the signaling pathways it modulates. The presented data and protocols offer a solid foundation for researchers and professionals to advance our understanding and utilization of this promising natural product. Further research is encouraged to expand the quantitative database of this compound in a wider variety of plant species and to elucidate the intricate molecular mechanisms underlying its biological effects.
References
The Biosynthesis of p-Coumaric Acid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid, a hydroxycinnamic acid, is a pivotal secondary metabolite in plants, serving as a fundamental precursor for a vast array of phenolic compounds, including flavonoids, lignans, and stilbenes. These compounds are integral to plant defense mechanisms, structural integrity, and signaling pathways. From a pharmacological and industrial perspective, p-coumaric acid and its derivatives exhibit a wide range of bioactive properties, including antioxidant, anti-inflammatory, and antimicrobial activities, making them attractive targets for drug development and nutraceutical applications. This technical guide provides an in-depth exploration of the core biosynthetic pathway of p-coumaric acid in plants, tailored for researchers, scientists, and professionals in drug development.
Core Biosynthesis Pathway of p-Coumaric Acid
The primary and most well-characterized pathway for p-coumaric acid biosynthesis in plants originates from the aromatic amino acid L-phenylalanine. This pathway involves two key enzymatic steps catalyzed by Phenylalanine Ammonia-Lyase (PAL) and Cinnamate-4-Hydroxylase (C4H). An alternative, though less ubiquitous, pathway can also produce p-coumaric acid directly from L-tyrosine.
The Phenylalanine Pathway
-
Deamination of L-Phenylalanine by Phenylalanine Ammonia-Lyase (PAL): The biosynthesis of p-coumaric acid is initiated by the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[1][2] This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24), which is a crucial entry-point enzyme for the phenylpropanoid pathway.[3] PAL is a tetrameric enzyme that utilizes a 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group to facilitate the elimination of ammonia.
-
Hydroxylation of Cinnamic Acid by Cinnamate-4-Hydroxylase (C4H): The subsequent step involves the hydroxylation of trans-cinnamic acid at the para position of the phenyl ring to yield p-coumaric acid. This reaction is catalyzed by Cinnamate-4-Hydroxylase (C4H; EC 1.14.14.91), a cytochrome P450-dependent monooxygenase.[4][5] C4H is typically anchored to the cytoplasmic face of the endoplasmic reticulum and requires a partnering NADPH-cytochrome P450 reductase to transfer electrons from NADPH for the catalytic cycle.
The Tyrosine Pathway
In some plants and microorganisms, an alternative pathway exists for the direct conversion of L-tyrosine to p-coumaric acid. This reaction is catalyzed by Tyrosine Ammonia-Lyase (TAL; EC 4.3.1.23), which shares mechanistic similarities with PAL. While PAL exhibits some promiscuity and can occasionally use L-tyrosine as a substrate, dedicated TAL enzymes are more efficient in this conversion.
A Note on o-Coumaric Acid Biosynthesis
While p-coumaric acid is the most abundant isomer in nature, this compound is also found in some plants, albeit typically at lower concentrations. The biosynthetic pathway for this compound is less clearly defined. It is proposed that the ortho-hydroxylation of cinnamic acid is a key step, potentially catalyzed by a specific, yet to be fully characterized, cinnamate 2-hydroxylase. Some studies suggest that microsomal fractions from certain plants, like potato, can convert L-phenylalanine to both o- and p-coumaric acid, indicating the presence of membrane-bound enzyme complexes.
Quantitative Data on the p-Coumaric Acid Biosynthesis Pathway
The efficiency of p-coumaric acid biosynthesis is influenced by the kinetic properties of the involved enzymes and the concentration of precursors. The following tables summarize key quantitative data from studies on PAL and C4H.
| Enzyme | Plant Species | Substrate | Km (µM) | kcat (s-1) | Reference |
| AtPAL1 | Arabidopsis thaliana | L-Phenylalanine | 64 | - | |
| AtPAL2 | Arabidopsis thaliana | L-Phenylalanine | 71 | - | |
| AtPAL4 | Arabidopsis thaliana | L-Phenylalanine | 68 | - | |
| PAL | Annona cherimola | L-Phenylalanine | Two Km values (negative cooperativity) | - | |
| PAL | Banana | L-Phenylalanine | 1.45 mM | 0.15 U/mg | |
| TAL | Banana | L-Tyrosine | 0.618 mM | 0.101 U/mg |
Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL) and Tyrosine Ammonia-Lyase (TAL) from Various Plant Species.
| Plant/Microorganism | Genetic Modification | Culture Conditions | Titer of p-Coumaric Acid | Reference |
| Escherichia coli | Expression of LauC4H and AthPAL1 | Shake flask, with NADPH regulation | 156.09 µM | |
| Saccharomyces cerevisiae | Engineered with PAL-C4H pathway | - | - |
Table 2: Production of p-Coumaric Acid in Engineered Microorganisms.
Experimental Protocols
Extraction of Phenolic Acids from Plant Tissues
A general protocol for the extraction of phenolic acids, including p-coumaric acid, from plant material is as follows:
Materials:
-
Fresh or freeze-dried plant tissue
-
Liquid nitrogen
-
80% (v/v) methanol or ethanol
-
Centrifuge
-
Rotary evaporator
-
2 M NaOH
-
Concentrated HCl
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
HPLC-grade methanol
Procedure:
-
Grind the plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.
-
Extract the powder with 80% methanol at a 1:10 (w/v) ratio with constant stirring for 24 hours at room temperature.
-
Centrifuge the mixture at 10,000 x g for 15 minutes and collect the supernatant.
-
Repeat the extraction of the pellet twice more and pool the supernatants.
-
Evaporate the solvent from the pooled supernatant under reduced pressure using a rotary evaporator.
-
To release ester-bound phenolic acids, resuspend the aqueous extract in 2 M NaOH and stir for 4 hours at room temperature under a nitrogen atmosphere.
-
Acidify the mixture to pH 2 with concentrated HCl.
-
Partition the acidified extract three times with an equal volume of ethyl acetate.
-
Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate to dryness and redissolve the residue in a known volume of HPLC-grade methanol for analysis.
Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay
Materials:
-
Plant protein extract
-
100 mM Tris-HCl buffer, pH 8.8
-
40 mM L-phenylalanine solution
-
4 M HCl
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and 40 mM L-phenylalanine.
-
Initiate the reaction by adding an aliquot of the plant protein extract to the reaction mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 4 M HCl.
-
Measure the formation of trans-cinnamic acid by monitoring the increase in absorbance at 290 nm using a spectrophotometer.
-
Calculate the PAL activity based on a standard curve of trans-cinnamic acid. One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions. A commercially available PAL activity assay kit can also be used.
Cinnamate-4-Hydroxylase (C4H) Enzyme Assay
Materials:
-
Microsomal fraction from plant tissue
-
0.05 M Tris-HCl buffer, pH 8.9
-
2 mM trans-cinnamic acid
-
2 mM NADPH
-
5 mM Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
6 M HCl
-
HPLC system
Procedure:
-
Isolate the microsomal fraction from the plant tissue by differential centrifugation.
-
Prepare the reaction mixture containing 0.05 M Tris-HCl buffer (pH 8.9), 2 mM trans-cinnamic acid, 2 mM NADPH, and a NADPH regenerating system (5 mM Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase).
-
Initiate the reaction by adding the microsomal preparation.
-
Incubate the reaction at 30°C for 30 minutes with shaking.
-
Stop the reaction by adding 100 µL of 6 M HCl.
-
Quantify the formation of p-coumaric acid using HPLC analysis by comparing the peak area to a standard curve of authentic p-coumaric acid.
Quantification of p-Coumaric Acid by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
Gradient elution is typically used, for example: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B.
Procedure:
-
Inject the extracted and redissolved sample onto the HPLC column.
-
Monitor the elution of compounds at a wavelength of 310 nm.
-
Identify p-coumaric acid by comparing its retention time with that of an authentic standard.
-
Quantify the amount of p-coumaric acid by integrating the peak area and comparing it to a calibration curve prepared with known concentrations of the standard.
Mandatory Visualizations
Caption: Core biosynthetic pathways of p-coumaric acid in plants.
Caption: Workflow for extraction and quantification of p-coumaric acid.
References
- 1. De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. curresweb.com [curresweb.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Abundance of O-Coumaric vs. P-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumaric acid, a hydroxycinnamic acid, exists as three isomers: ortho-, meta-, and para-coumaric acid. This guide focuses on the ortho (o-) and para (p-) isomers, providing a detailed comparison of their natural abundance, biosynthesis, and analytical methodologies. Notably, p-coumaric acid is the most abundant and widely distributed isomer in the plant kingdom, serving as a key precursor to a vast array of secondary metabolites. In contrast, o-coumaric acid is found in significantly lower concentrations and in a more limited range of plant species. This document synthesizes quantitative data, outlines detailed experimental protocols for their quantification, and presents visual diagrams of relevant biochemical and experimental workflows to support research and development activities.
Introduction to Coumaric Acid Isomers
Coumaric acids are phenolic compounds derived from cinnamic acid and play crucial roles in plant physiology and defense.[1] The isomers are distinguished by the position of the hydroxyl group on the phenyl ring.
-
p-Coumaric Acid (4-hydroxycinnamic acid): This isomer is a central intermediate in the phenylpropanoid pathway.[2] It is a precursor to lignin, flavonoids, and numerous other phenolic compounds essential for plant structure and protection.[2][3] Its widespread presence in fruits, vegetables, cereals, and fungi makes it a common component of the human diet.[4]
-
This compound (2-hydroxycinnamic acid): This isomer is far less common in nature. It is often found as a glucoside, which can be enzymatically converted to coumarin upon tissue damage, a compound known for its sweet smell.
Biosynthesis via the Phenylpropanoid Pathway
The primary route for the synthesis of coumaric acids in plants is the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. p-Coumaric acid is a key intermediate in this pathway.
The biosynthesis proceeds as follows:
-
Deamination: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid.
-
Hydroxylation: The cytochrome P450 enzyme, Cinnamate-4-Hydroxylase (C4H), then hydroxylates trans-cinnamic acid at the para position (C4) to form p-coumaric acid.
In some plants, particularly grasses, an alternative route exists where Tyrosine Ammonia-Lyase (TAL) can directly convert L-tyrosine to p-coumaric acid. The biosynthesis of this compound is less clearly defined but is understood to be a less frequent enzymatic hydroxylation product.
Comparative Natural Abundance
There is a stark contrast in the natural abundance of p-coumaric and this compound.
p-Coumaric Acid
As the most common isomer, p-coumaric acid is found ubiquitously throughout the plant kingdom. It exists in both free and bound forms, conjugated to molecules like sugars, organic acids, and cell wall components such as lignin. This bound form is particularly prevalent in the cell walls of grasses. Cereals like corn, barley, and wheat are significant dietary sources, with the highest concentrations found in the outer layers (pericarp) of the kernels.
This compound
The natural occurrence of this compound is much more restricted. It has been identified in specific plant families, often as a precursor to coumarin. For instance, it is found as a glucoside in sweet clover (Melilotus species), where tissue damage leads to its enzymatic conversion to coumarin. Quantitative data for this compound is less common in the literature, reflecting its lower abundance.
Quantitative Analysis in Natural Sources
The following tables summarize the concentrations of p-coumaric and this compound found in various natural sources. It is important to note that concentrations can vary significantly based on the plant cultivar, growing conditions, part of the plant analyzed, and the analytical method used (e.g., analysis of free acids vs. total acids after hydrolysis).
Table 1: Concentration of p-Coumaric Acid in Selected Natural Sources
| Source | Plant Part | Concentration Range | Reference(s) |
| Corn (Zea mays) | Pericarp | High | |
| Barley (Hordeum vulgare) | Pericarp | High | |
| Wheat (Tivum aestivum) | Pericarp | Moderate | |
| Oat (Avena sativa) | Pericarp | Moderate | |
| Tomato (Lycopersicon esculentum) | Fruit | Varies by cultivar | |
| Carrot (Daucus carota) | Root | Present | |
| Peanut (Arachis hypogaea) | Seed | Present | |
| Garlic (Allium sativum) | Bulb | Present | |
| Honey | - | Varies |
Table 2: Concentration of this compound in Selected Natural Sources
| Source | Plant Part | Concentration Range | Reference(s) |
| White Sweet Clover (Melilotus albus) | Dried Flowers | 0.17 - 0.21 mg/g | |
| Yellow Sweet Clover (Melilotus officinalis) | Dried Flowers | 0.42 - 0.50 mg/g |
Experimental Methodologies for Quantification
Accurate quantification of coumaric acid isomers requires robust sample preparation and analytical techniques. Since a significant portion of these acids exists in bound forms (esters or glycosides), a hydrolysis step is often necessary to measure the total acid content.
Sample Preparation and Extraction
-
Sample Collection and Preparation : Plant material is collected, washed, and typically dried (e.g., shade-dried or freeze-dried) to a constant weight. The dried material is then ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction : The powdered sample is extracted with a suitable solvent. Methanol, often in an aqueous mixture (e.g., 50-70%), is a common choice due to its effectiveness in extracting phenolic compounds. Techniques like ultrasonication can be used to improve extraction efficiency.
-
Hydrolysis (for Total Acid Measurement) : To release coumaric acids from their ester and glycosidic linkages, alkaline hydrolysis is frequently employed. This typically involves treating the extract with sodium hydroxide (e.g., 2M NaOH) at room temperature for several hours, followed by acidification to precipitate the phenolic acids.
High-Performance Liquid Chromatography (HPLC) Protocol
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or UV-Vis detector is the most common technique for the separation and quantification of phenolic acids.
-
System : A standard HPLC system with a binary pump, autosampler, column oven, and DAD/UV detector.
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for separation.
-
Mobile Phase : A gradient elution is commonly used, involving two solvents:
-
Solvent A : Acidified water (e.g., with 0.02% trifluoroacetic acid, 1% formic acid, or 2% acetic acid).
-
Solvent B : An organic solvent like methanol or acetonitrile.
-
-
Elution Program : A typical gradient might start with a low percentage of Solvent B, gradually increasing over 20-30 minutes to elute compounds of increasing hydrophobicity.
-
Flow Rate : Commonly set at 1.0 mL/min.
-
Detection : Detection is monitored at a wavelength where coumaric acids show strong absorbance, typically around 254 nm, 300 nm, or 310 nm.
-
Quantification : The concentration of each isomer in the sample is determined by comparing its peak area to a calibration curve generated from analytical standards of known concentrations.
Conclusion
The natural abundances of o-coumaric and p-coumaric acid are markedly different. p-Coumaric acid is a central and abundant metabolite in the plant kingdom, integral to the phenylpropanoid pathway and found widely in the human diet. In contrast, this compound is a minor isomer with a limited distribution, primarily recognized as a precursor to coumarin in certain plant species. This disparity is a direct reflection of their respective roles and biosynthetic efficiencies in plant metabolism. The analytical protocols detailed herein provide a robust framework for researchers to accurately quantify these compounds, enabling further investigation into their biological activities and potential applications in drug development and other scientific fields.
References
- 1. banglajol.info [banglajol.info]
- 2. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 3. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
O-Coumaric Acid: An In-Depth Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Coumaric acid, a phenolic compound belonging to the hydroxycinnamic acid class, is a naturally occurring isomer with potential antioxidant properties. While its therapeutic potential is under investigation, it is often overshadowed by its more extensively studied isomer, p-coumaric acid. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant capabilities. It delves into its core mechanisms of action, including direct radical scavenging and potential modulation of cellular signaling pathways. This document summarizes the available quantitative data from various antioxidant assays, outlines detailed experimental protocols for these assays, and presents visual representations of relevant signaling pathways. The information is intended to serve as a foundational resource for researchers and professionals in drug development exploring the antioxidant potential of this compound.
Introduction
Phenolic acids are a significant class of secondary plant metabolites renowned for their antioxidant properties. Among these, the hydroxycinnamic acids, including the isomers of coumaric acid (ortho, meta, and para), have garnered considerable interest for their potential health benefits.[1] this compound (2-hydroxycinnamic acid) possesses a unique structural arrangement that influences its biochemical activity. Its antioxidant effects are primarily attributed to its ability to donate a hydrogen atom from its hydroxyl group, thereby neutralizing free radicals.[1] However, the therapeutic application of this compound is an area that requires more in-depth research, especially when compared to the wealth of data available for p-coumaric acid.[2][3] This guide aims to consolidate the existing scientific knowledge on the antioxidant properties of this compound to facilitate further research and development.
Mechanisms of Antioxidant Action
The antioxidant activity of this compound, like other phenolic compounds, is multifaceted. The primary mechanisms include:
-
Direct Radical Scavenging: this compound can directly interact with and neutralize various reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is achieved through the donation of a hydrogen atom from its phenolic hydroxyl group, which stabilizes the free radical. The resulting this compound radical is relatively stable due to resonance delocalization, which prevents it from initiating further oxidative reactions.[4]
-
Metal Ion Chelating Activity: Although less documented for this compound specifically, some phenolic compounds can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). These metal ions can act as pro-oxidants by catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction. By binding to these metals, phenolic acids can inhibit this process. Further research is needed to fully elucidate the metal chelating capacity of this compound.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative and comparative data. It is important to note that data for this compound is limited compared to its para isomer.
Table 1: Radical Scavenging Activity of Coumaric Acid Isomers
| Compound | DPPH Radical Scavenging Activity (Order of Activity) | ABTS Radical Scavenging Activity (Qualitative) | Reference |
| This compound | Less active than p-coumaric acid | Poor activity | |
| m-Coumaric Acid | Least active among the isomers | Negligible activity | |
| p-Coumaric Acid | Most active among the isomers | Active |
Modulation of Cellular Signaling Pathways
While the direct antioxidant effects of this compound are important, its potential to modulate intracellular signaling pathways involved in the oxidative stress response is a critical area of investigation. Research in this specific area for this compound is currently lacking. However, studies on the closely related isomer, p-coumaric acid, provide insights into potential mechanisms that may be shared or similar. It is crucial to emphasize that the following information is based on studies of p-coumaric acid and has not been directly demonstrated for this compound.
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway
The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes. Studies on p-coumaric acid have shown that it can induce the Nrf2 pathway, enhancing the expression of downstream antioxidant enzymes.
Caption: Nrf2 signaling pathway potentially modulated by phenolic compounds.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways are crucial in regulating cellular processes, including the response to oxidative stress. Key MAPK pathways include ERK, JNK, and p38. Oxidative stress can lead to the activation of these pathways, which can have both pro-survival and pro-apoptotic effects depending on the context. P-coumaric acid has been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of p38, ERK, and JNK induced by oxidative stressors.
Caption: MAPK signaling pathways and potential points of modulation.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB signaling pathway is a key regulator of inflammation, which is closely linked to oxidative stress. Oxidative stress can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. P-coumaric acid has been demonstrated to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.
Caption: NF-κB signaling pathway in inflammation and oxidative stress.
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and sample characteristics.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
This compound stock solution (in a suitable solvent like methanol or ethanol)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol or ethanol
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution and the positive control.
-
In a 96-well microplate, add a specific volume of the sample or standard solution to each well (e.g., 20 µL).
-
Add the DPPH solution to each well (e.g., 180 µL).
-
For the blank, add the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.
-
Reagents:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
This compound stock solution
-
Positive control (e.g., Trolox)
-
Phosphate buffered saline (PBS) or ethanol
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of approximately 0.70 ± 0.02 at 734 nm to prepare the working solution.
-
Prepare serial dilutions of the this compound stock solution and the positive control.
-
In a 96-well microplate, add a small volume of the sample or standard solution to each well (e.g., 10 µL).
-
Add the ABTS•+ working solution to each well (e.g., 190 µL).
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, at an acidic pH.
-
Reagents:
-
Acetate buffer (e.g., 300 mM, pH 3.6)
-
TPTZ solution (e.g., 10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (e.g., 20 mM in water)
-
FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)
-
This compound stock solution
-
Standard (e.g., FeSO₄ or Trolox)
-
-
Procedure:
-
Warm the FRAP reagent to 37°C.
-
Prepare serial dilutions of the this compound stock solution and the standard.
-
In a 96-well microplate, add a specific volume of the sample or standard solution to each well (e.g., 20 µL).
-
Add the FRAP reagent to each well (e.g., 180 µL).
-
Incubate the plate at 37°C for a specified time (e.g., 4-10 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
-
Principle: This cell-based assay measures the ability of antioxidants to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin-diacetate (DCFH-DA), within cultured cells. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by peroxyl radicals to the highly fluorescent dichlorofluorescein (DCF).
-
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium
-
DCFH-DA solution
-
2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) radical initiator
-
This compound stock solution
-
Positive control (e.g., Quercetin)
-
96-well black microplate with a clear bottom
-
-
Procedure:
-
Seed HepG2 cells in the 96-well plate and grow to confluence.
-
Remove the growth medium and wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with various concentrations of this compound or the positive control along with the DCFH-DA solution for a specified incubation period (e.g., 1 hour).
-
Wash the cells to remove the compounds and excess probe.
-
Add the AAPH solution to induce oxidative stress.
-
Measure the fluorescence intensity at regular intervals over a specific period (e.g., 1 hour) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 538 nm emission).
-
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA value is expressed as a percentage of inhibition of fluorescence compared to the control (cells treated with AAPH alone). Results can also be expressed as quercetin equivalents.
Conclusion and Future Directions
This compound demonstrates antioxidant potential, primarily through its ability to scavenge free radicals. However, the existing body of research is significantly smaller than that for its isomer, p-coumaric acid. The comparative data available suggests that this compound may be a less potent antioxidant than p-coumaric acid in certain in vitro assays.
A significant gap in the literature exists regarding the effects of this compound on key cellular signaling pathways related to oxidative stress, such as the Nrf2, MAPK, and NF-κB pathways. Future research should focus on:
-
Quantitative analysis: Determining the IC50 values of this compound in a wider range of antioxidant assays (ABTS, FRAP, ORAC) to provide a more complete quantitative profile.
-
Cellular studies: Investigating the ability of this compound to modulate the Nrf2, MAPK, and NF-κB signaling pathways in various cell models of oxidative stress.
-
Structure-activity relationship studies: Further exploring how the ortho-position of the hydroxyl group influences the antioxidant and biological activities compared to the meta and para isomers.
-
In vivo studies: Evaluating the bioavailability, metabolism, and in vivo antioxidant efficacy of this compound in animal models.
A deeper understanding of the antioxidant properties of this compound will be instrumental in unlocking its potential for applications in drug development, functional foods, and cosmetics. This guide serves as a starting point for researchers to build upon and address the existing knowledge gaps in this promising area of study.
References
- 1. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Antiglycation and antioxidant potential of coumaric acid isomers: a comparative in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biological Signaling Insights into O-Coumaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Coumaric acid, a member of the hydroxycinnamic acid family, is a phenolic compound found in various plant species. Its biological activities, including antioxidant and anticarcinogenic properties, have garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the spectroscopic characteristics of this compound, alongside an exploration of its influence on cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data of this compound
The structural elucidation and characterization of this compound are critically dependent on various spectroscopic techniques. This section summarizes the key data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for trans-O-Coumaric acid.
Table 1: ¹H NMR Spectroscopic Data for trans-O-Coumaric Acid
| Proton | Chemical Shift (δ) in ppm |
| H3 | 6.90 |
| H4 | 7.21 |
| H5 | 6.82 |
| H6 | 7.56 |
| H7 (α-vinylic) | 6.51 |
| H8 (β-vinylic) | 7.82 |
| OH | 10.17 |
| COOH | Not explicitly stated |
Note: Data obtained in DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for trans-O-Coumaric Acid [1]
| Carbon Atom | Chemical Shift (δ) in ppm |
| C1 | 120.97 |
| C2 | 156.64 |
| C3 | 118.30 |
| C4 | 131.47 |
| C5 | 116.18 |
| C6 | 128.72 |
| C7 (α-vinylic) | 116.31 |
| C8 (β-vinylic) | 141.22 |
| C9 (Carboxyl) | 171.30 |
Note: Data obtained in DMSO-d₆ and CD₃OD. Chemical shifts may vary slightly depending on the solvent and experimental conditions.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching (phenolic) |
| ~3000 | C-H stretching (aromatic and vinylic) |
| ~1680 | C=O stretching (carboxylic acid) |
| ~1630 | C=C stretching (vinylic) |
| ~1600, ~1450 | C=C stretching (aromatic) |
| ~1250 | C-O stretching (phenol) |
| ~980 | =C-H bending (out-of-plane, trans olefin) |
Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound exhibits characteristic absorption maxima in the UV region.
Table 4: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) |
| Methanol | ~275, ~330 |
Note: The position and intensity of absorption bands can be affected by the solvent polarity and pH.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on commonly cited methodologies.
NMR Spectroscopy
-
Sample Preparation : A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆ or methanol-d₄, to a concentration suitable for NMR analysis (e.g., 5-10 mg/mL).
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker DMX-500MHz instrument.
-
Data Acquisition : For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum.
-
Referencing : Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
FT-IR Spectroscopy
-
Sample Preparation : The solid sample of this compound is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk.
-
Instrumentation : The FT-IR spectrum is recorded using a Fourier Transform Infrared Spectrometer.
-
Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation : A stock solution of this compound is prepared in a suitable UV-transparent solvent, such as methanol or ethanol. The stock solution is then diluted to an appropriate concentration (e.g., 0.5 mM) to ensure the absorbance is within the linear range of the instrument.[2]
-
Instrumentation : The UV-Vis absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer.
-
Data Acquisition : The spectrum is scanned over a range of wavelengths, typically from 200 to 400 nm. A baseline correction is performed using the solvent as a blank.
Biological Signaling of this compound
This compound has been shown to exert biological effects by modulating various cellular signaling pathways, particularly in the context of cancer. Studies on human breast cancer cells (MCF-7) have revealed that this compound can induce apoptosis and affect cell cycle regulation.[3][4]
The diagram below illustrates the putative signaling effects of this compound in cancer cells based on observed changes in protein and mRNA levels.
Caption: Putative signaling effects of this compound in cancer cells.
Furthermore, this compound has been identified as a potential early signaling molecule in the symbiotic relationship between Pinus pinea and the ectomycorrhizal fungus Pisolithus arhizus. This suggests a role for this compound in inter-organismal communication, a promising area for future research.
Conclusion
This technical guide has provided a consolidated overview of the spectroscopic data of this compound, including NMR, IR, and UV-Vis analyses, along with generalized experimental protocols. The presented data and methodologies offer a foundational resource for the identification and characterization of this compound. Additionally, the exploration of its impact on cellular signaling pathways highlights its potential as a bioactive molecule for further investigation in drug discovery and development. The diverse biological activities of this compound underscore the importance of continued research into its mechanisms of action and potential therapeutic applications.
References
- 1. p-Coumaric Acid Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Chemical Synthesis of O-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary chemical synthesis methods for producing o-coumaric acid, a valuable phenolic compound with applications in various fields of chemical and pharmaceutical research. This document details established synthetic routes, provides step-by-step experimental protocols, and presents quantitative data to facilitate the replication and optimization of these methods in a laboratory setting.
Synthesis of this compound via Hydrolysis of Coumarin
The most direct and high-yielding chemical synthesis of this compound involves the basic hydrolysis of its lactone, coumarin. This method proceeds through the opening of the lactone ring to form the cis-isomer, coumarinic acid, which then undergoes isomerization to the more stable trans-isomer, this compound.[1][2] Several variations of this method exist, utilizing different bases and reaction conditions.
Optimized Sodium Hydroxide-Mediated Hydrolysis
Recent studies have focused on optimizing the reaction conditions for the hydrolysis of coumarin to maximize the yield of this compound. The key parameters influencing this conversion are temperature, reaction time, sodium hydroxide concentration, and the reaction atmosphere.[1][3]
Quantitative Data Summary
| Parameter | Optimal Condition | Yield (%) | Reference |
| Temperature | 160°C | 71.7 | [4] |
| Reaction Time | 1 hour | 71.7 | |
| NaOH Concentration | 20% aqueous solution | 71.7 | |
| Reaction Atmosphere | Inert (Helium or Nitrogen) | 71.7 (Helium) |
Experimental Protocol
This protocol is based on the optimized conditions reported for the basic hydrolysis of coumarin.
Materials:
-
Coumarin (0.137 mol)
-
20% Sodium Hydroxide (NaOH) aqueous solution
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Chloroform
-
PARR Reactor or a suitable high-pressure reaction vessel
-
Inert gas source (Helium or Nitrogen)
-
Ice bath
-
Filtration apparatus
-
Soxhlet extractor
Procedure:
-
In a PARR reactor, dissolve coumarin (0.137 mol) in a 20% aqueous solution of sodium hydroxide.
-
Seal the reactor and purge the vessel with an inert gas (e.g., helium) for 15-20 minutes to remove air and establish an inert atmosphere.
-
Heat the reaction mixture to 160°C and maintain this temperature for 1 hour with stirring.
-
After the reaction is complete, cool the reactor to room temperature and then transfer the reaction mixture to a flask placed in an ice bath until it reaches 4°C.
-
Slowly add concentrated hydrochloric acid to the cold mixture with constant stirring until a white precipitate of this compound is formed. The precipitation is typically observed at around pH 5.
-
Filter the precipitate and wash it with cold deionized water.
-
(Optional Purification Step) The crude precipitate, which may contain unreacted coumarin, can be purified using a Soxhlet extractor with chloroform as the solvent. This compound will remain in the extraction thimble, while coumarin will be extracted into the chloroform.
-
Dry the purified this compound under vacuum.
Logical Relationship Diagram: Hydrolysis of Coumarin
Caption: Hydrolysis of coumarin to this compound.
Other Hydrolysis Methods
Alternative methods for the hydrolysis of coumarin have also been reported, although they may not be as high-yielding as the optimized procedure described above.
-
Sodium Ethoxide in Ethanol: Refluxing coumarin with sodium ethoxide in ethanol for four hours, followed by dilution with water, solvent removal, and neutralization with hydrochloric acid, also yields this compound.
-
Sodium Bisulfite Adduct Formation: Heating coumarin with a sodium bisulfite solution forms a water-soluble sulfonate adduct. Treatment of this adduct with a strong base like potassium hydroxide, followed by evaporation, dissolution in water, and acidification, precipitates this compound.
Synthesis of this compound via the Perkin Reaction
The Perkin reaction is a classical method in organic chemistry for the synthesis of α,β-unsaturated aromatic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid corresponding to the anhydride. In the context of this compound synthesis, salicylaldehyde is reacted with acetic anhydride in the presence of sodium acetate.
It is important to note that in the Perkin synthesis of coumarin from salicylaldehyde, this compound (or its acetylated derivative, o-acetoxycinnamic acid) is often formed as a co-product through an intermolecular condensation pathway. The direct synthesis of coumarin can proceed via a competing intramolecular pathway.
Quantitative Data Summary
Yields for this compound as the primary product from the Perkin reaction are not consistently high, as the reaction conditions often favor the formation of coumarin. However, the intermolecular condensation pathway that leads to this compound is a well-established phenomenon.
Experimental Protocol (General)
This protocol provides a general procedure for the Perkin reaction, which can be adapted to favor the formation of this compound.
Materials:
-
Salicylaldehyde
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Sodium Carbonate solution
-
Hydrochloric Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde, acetic anhydride, and freshly fused anhydrous sodium acetate.
-
Heat the reaction mixture in an oil bath at 180°C for several hours (e.g., 5-8 hours).
-
Allow the mixture to cool slightly and then pour it into a beaker of water while still warm.
-
Boil the mixture for a few minutes to hydrolyze the excess acetic anhydride.
-
Cool the mixture, which may result in the precipitation of a solid.
-
Filter the solution to remove any insoluble material (primarily coumarin if formed).
-
To the filtrate, add a sodium carbonate solution to extract the acidic products.
-
Separate the aqueous layer and acidify it with dilute hydrochloric acid to precipitate the this compound and any o-acetoxycinnamic acid.
-
Collect the precipitate by filtration and wash with cold water.
-
The crude product can be recrystallized from aqueous ethanol.
Perkin Reaction Pathway Diagram
Caption: Perkin reaction for this compound synthesis.
Conclusion
This technical guide has detailed the primary chemical synthesis methods for this compound, with a focus on providing actionable experimental protocols and quantitative data for researchers. The hydrolysis of coumarin, particularly under optimized conditions, stands out as the most efficient and high-yielding method for laboratory-scale production. The Perkin reaction offers an alternative, albeit often less direct, route to this compound. The choice of synthetic method will depend on the availability of starting materials, desired yield, and the scale of the synthesis. The provided diagrams and protocols are intended to serve as a valuable resource for the scientific community engaged in the synthesis and application of this important phenolic compound.
References
O-Coumaric Acid: A Technical Guide to its Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Coumaric acid, also known as (2E)-3-(2-hydroxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid, a class of organic compounds characterized by a C6-C3 carbon skeleton.[1] As an isomer of coumaric acid, it is distinguished by the ortho-position of the hydroxyl group on the phenyl ring.[2] While its para-isomer, p-coumaric acid, is more abundant in nature, this compound and its derivatives have garnered significant interest for their diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, key experimental protocols for its study, and its role in significant signaling pathways.
Discovery and History
The history of this compound is intrinsically linked to the discovery and synthesis of coumarin, a fragrant organic compound first isolated from the tonka bean in 1820.[3] The chemical synthesis of coumarin was a significant milestone in 19th-century organic chemistry. In 1868, the English chemist William Henry Perkin developed a reaction that would come to be known as the Perkin reaction, which is used to synthesize cinnamic acids.[4][5] A key application of this reaction was the synthesis of coumarin from salicylaldehyde, a process in which this compound is a crucial intermediate.
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. In the context of this compound synthesis, salicylaldehyde is condensed with acetic anhydride in the presence of sodium acetate. The reaction initially forms the acetyl derivative of this compound, which can then be hydrolyzed to yield this compound. The cis-isomer, coumarinic acid, readily lactonizes to form coumarin. While Perkin's work laid the foundation for the synthesis of this compound, earlier investigations into the structure and derivatives of coumarin likely led to its initial identification.
Physicochemical and Spectroscopic Data
This compound is a crystalline solid with the chemical formula C₉H₈O₃ and a molecular weight of 164.16 g/mol . Its chemical structure and properties are well-characterized.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₃ | |
| Molecular Weight | 164.16 g/mol | |
| CAS Number | 614-60-8 | |
| IUPAC Name | (2E)-3-(2-hydroxyphenyl)prop-2-enoic acid | |
| Synonyms | 2-Hydroxycinnamic acid, orththis compound |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, including anticarcinogenic, anti-inflammatory, and antimicrobial effects. The following tables summarize key quantitative data from various studies.
Anticancer Activity
| Cell Line | Cancer Type | Assay | IC₅₀/EC₅₀ Value | Reference |
| MCF-7 | Breast Cancer | Not Specified | 4.95 mM (EC₅₀) | |
| A375 | Melanoma | CCK-8 | 4.4 mM (24h), 2.5 mM (48h) | |
| B16 | Melanoma | CCK-8 | 4.1 mM (24h), 2.8 mM (48h) | |
| HT-29 | Colorectal Cancer | MTT | 150 µM | |
| HCT 15 | Colorectal Cancer | Not Specified | 1400 µmol/L |
Antimicrobial Activity
| Microorganism | Type | MIC Value | Reference |
| Staphylococcus aureus | Gram-positive bacteria | 1.52 - 3.37 mM | |
| Bacillus subtilis | Gram-positive bacteria | 1.52 - 3.37 mM | |
| Escherichia coli | Gram-negative bacteria | 1 mg/mL | |
| Various bacterial pathogens | Gram-positive & Gram-negative | 10 - 80 µg/mL |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control such as β-actin or GAPDH.
Signaling Pathways
This compound and its isomers have been shown to modulate several key signaling pathways involved in cellular processes like apoptosis, inflammation, and cell cycle regulation.
Apoptosis Signaling Pathway
This compound can induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
NF-κB Inflammatory Signaling Pathway
This compound has demonstrated anti-inflammatory properties, which may be mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Experimental Workflow for Investigating Protein Expression
The following diagram illustrates a typical workflow for studying the effect of this compound on protein expression.
References
An In-depth Technical Guide on the Metabolism of O-Coumaric Acid in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-coumaric acid, a hydroxycinnamic acid, is a phenolic compound found in various plants and serves as an intermediate in the microbial metabolism of coumarin. The microbial transformation of this compound is a key process in the degradation of this widespread natural product, with implications for soil ecology, food fermentation, and biotechnology. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound in microorganisms, detailing the enzymes involved, quantitative data, experimental protocols, and the underlying genetic regulation.
Core Metabolic Pathway: Reduction to Melilotic Acid
The most extensively documented metabolic pathway for this compound in microorganisms is its reduction to melilotic acid (o-hydroxyphenylpropionic acid). This conversion has been primarily studied in bacteria of the genus Arthrobacter and has also been observed in the fungus Taphrina wiesneri.[1][2]
Enzymatic Conversion:
The key enzyme responsible for this reduction is NADH:o-coumarate oxidoreductase . This enzyme catalyzes the NADH-dependent reduction of the double bond in the side chain of this compound.[3][4] The reaction is stoichiometric, with one mole of this compound being reduced for every mole of NADH oxidized.[3]
Diagram of the Reduction Pathway:
References
O-Coumaric Acid: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Coumaric acid (OCA), a phenolic compound belonging to the hydroxycinnamic acid family, has emerged as a molecule of significant interest in the field of pharmacology. While its isomers, p-coumaric and ferulic acid, have been extensively studied, the therapeutic potential of OCA is an area of growing research. This technical guide provides an in-depth overview of the current understanding of OCA's biological activities, with a focus on its potential applications in oncology, inflammatory disorders, and metabolic diseases. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for the scientific community.
Anticancer Applications
This compound has demonstrated notable anticarcinogenic properties, primarily through the induction of apoptosis and cell cycle arrest in cancer cells.
In Vitro Efficacy in Breast Cancer
A key study investigating the chemopreventive potential of OCA was conducted on the human breast adenocarcinoma cell line, MCF-7. The study revealed that OCA exerts a cytotoxic effect with an EC50 value of 4.95 mM.[1]
Table 1: Quantitative Effects of this compound (4.95 mM) on MCF-7 Cells [1]
| Target Molecule | Change in Protein Level | Change in mRNA Level |
| Apoptosis Regulators | ||
| Caspase-3 | ↑ 59% | ↑ 72% |
| Bax | ↑ 115% | ↑ 152% |
| Bcl-2 | ↓ 48% | ↓ 35% |
| Cell Cycle Regulators | ||
| Cyclin D1 | ↓ Significantly | ↓ Significantly |
| CDK2 | ↓ Significantly | ↓ Significantly |
| Tumor Suppressors | ||
| p53 | ↑ 178% | ↑ 245% |
| PTEN | ↑ Induced | ↑ Induced |
Signaling Pathways in Anticancer Activity
The anticancer effects of OCA in MCF-7 cells are mediated through the modulation of intrinsic apoptotic and cell cycle regulatory pathways. OCA treatment leads to the upregulation of pro-apoptotic proteins like Bax and Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. Furthermore, it enhances the expression of tumor suppressor genes p53 and PTEN, while concurrently inhibiting key cell cycle progression proteins, Cyclin D1 and CDK2.[1]
Experimental Protocols: Anticancer Studies
1.3.1. Cell Culture and Cytotoxicity Assay
-
Cell Line: Human breast adenocarcinoma cells (MCF-7).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Cytotoxicity Assay:
-
Seed MCF-7 cells in 96-well plates.
-
After 24 hours, treat cells with varying concentrations of this compound.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Assess cell viability using an MTT or WST-1 assay.
-
Measure absorbance using a microplate reader to determine the EC50 value.
-
1.3.2. Western Blot Analysis for Apoptosis Markers
-
Sample Preparation:
-
Treat MCF-7 cells with OCA at its EC50 concentration.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against Bax, Bcl-2, Caspase-3, Cyclin D1, CDK2, p53, PTEN, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an ECL substrate and an imaging system.
-
1.3.3. RT-PCR for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis:
-
Treat MCF-7 cells with OCA at its EC50 concentration.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the target genes (Bax, Bcl-2, Caspase-3, Cyclin D1, CDK2, p53, PTEN) and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Anti-inflammatory Applications
This compound exhibits significant anti-inflammatory properties, as demonstrated in models of atopic dermatitis and acute inflammation.
Efficacy in Atopic Dermatitis-like Skin Inflammation
In a study using a human keratinocyte cell line (HaCaT) stimulated with TNF-α and IFN-γ to mimic atopic dermatitis, OCA was shown to inhibit the expression of pro-inflammatory cytokines. This effect is mediated by reducing the nuclear translocation of the transcription factor NF-κB.[2] In an in vivo model, oral administration of OCA significantly reduced clinical symptoms of atopic dermatitis, including redness, dermal/epidermal thickness, and mast cell infiltration.[2]
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory action of OCA in keratinocytes involves the inhibition of the NF-κB signaling pathway. By preventing the translocation of NF-κB into the nucleus, OCA suppresses the transcription of target genes encoding pro-inflammatory cytokines such as IL-1β and IL-6.
Experimental Protocols: Anti-inflammatory Studies
2.3.1. In Vitro Atopic Dermatitis Model
-
Cell Line: Human keratinocyte cell line (HaCaT).
-
Induction of Inflammation: Stimulate HaCaT cells with a combination of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).
-
Treatment: Pre-treat cells with various concentrations of this compound before stimulation.
-
Analysis of Cytokine Expression: Measure the mRNA and protein levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) using RT-PCR and ELISA, respectively.
-
NF-κB Translocation Assay:
-
Treat cells with OCA followed by inflammatory stimuli.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Use a fluorescently labeled secondary antibody for detection.
-
Visualize the subcellular localization of NF-κB using immunofluorescence microscopy.
-
2.3.2. In Vivo Carrageenan-Induced Paw Edema
-
Animal Model: Wistar rats.
-
Induction of Inflammation: Inject a 1% carrageenan solution into the subplantar region of the rat's hind paw.
-
Treatment: Administer this compound orally or intraperitoneally at various doses (e.g., 5, 10, and 20 mg/kg) prior to carrageenan injection.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema compared to the control group.
Modulation of Drug Metabolism
This compound has been shown to modulate the expression of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics.
Effects on CYP Enzymes in Hepatocarcinoma Cells
A study on the human hepatocarcinoma cell line HepG2 demonstrated that OCA can significantly alter the expression of several CYP isozymes. The EC50 value for OCA in HepG2 cells was determined to be 7.39 mM.
Table 2: Modulation of Cytochrome P450 Enzymes by this compound (5 mM) in HepG2 Cells
| CYP Isozyme | Change in Protein Level | Change in mRNA Level |
| CYP1A2 | ↑ 52% | ↑ 40% |
| CYP2E1 | ↑ 225% | ↑ 424% |
| CYP3A4 | ↓ 52% | ↓ 60% |
| CYP2C9 | ↑ 110% | ↑ 130% |
Experimental Protocols: CYP Modulation Studies
3.2.1. Cell Culture and Cytotoxicity Assay
-
Cell Line: Human hepatocarcinoma cells (HepG2).
-
Cytotoxicity Assay:
-
Seed HepG2 cells in 96-well plates.
-
Treat with various concentrations of OCA.
-
Assess cell viability using a WST-1 assay to determine the EC10, EC25, and EC50 values.
-
3.2.2. Western Blot and RT-PCR for CYP Expression
-
Follow the general protocols for Western Blot (Section 1.3.2) and RT-PCR (Section 1.3.3) using specific primary antibodies and primers for CYP1A2, CYP2E1, CYP3A4, and CYP2C9.
Potential in Metabolic Disorders
Preliminary studies suggest a potential role for this compound in ameliorating metabolic disorders such as obesity and related complications.
Effects on High-Fat Diet-Induced Obesity
In a study on Wistar rats fed a high-fat diet, supplementation with this compound (at doses of 50 and 100 mg/kg) for 8 weeks resulted in a significant decrease in body weight, liver weight, and adipose tissue mass compared to the high-fat diet control group. Furthermore, OCA treatment led to improvements in serum lipid profiles, insulin, and leptin levels, as well as a reduction in hepatic triacylglycerol and cholesterol.
Experimental Protocols: Obesity Studies
-
Animal Model: Wistar rats.
-
Induction of Obesity: Feed rats a high-fat diet (e.g., 40% beef tallow) for a specified period (e.g., 4 weeks).
-
Treatment: Supplement the high-fat diet with this compound at different doses for a defined duration (e.g., 8 weeks).
-
Analysis of Metabolic Parameters:
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood samples to measure serum lipid profiles (triglycerides, cholesterol), insulin, and leptin levels.
-
Excise and weigh liver and adipose tissues.
-
Measure hepatic lipid content (triacylglycerol and cholesterol).
-
Assess markers of oxidative stress in liver tissue.
-
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential across a range of applications, including oncology, anti-inflammatory therapies, and the management of metabolic disorders. The compiled data and experimental frameworks presented in this guide highlight the multifaceted mechanisms of action of OCA. However, it is important to note that OCA also has the potential for drug interactions and carcinogen activation through its modulation of CYP enzymes, warranting caution in its therapeutic application.
Future research should focus on elucidating the detailed molecular mechanisms underlying the observed effects, particularly in the context of metabolic diseases where data on OCA alone is limited. Further preclinical and clinical studies are necessary to validate these promising findings and to establish the safety and efficacy of this compound as a therapeutic agent. The development of novel formulations and delivery systems could also enhance its bioavailability and therapeutic index. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
O-Coumaric Acid: A Technical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Coumaric acid (o-CA), a phenolic compound found in various dietary sources, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the safety and toxicity profile of this compound. While in vitro studies have begun to elucidate its cellular effects, a significant lack of in vivo toxicological data necessitates a cautious approach in its potential applications. This document summarizes available quantitative data, details key experimental methodologies, and visualizes cellular pathways affected by this compound to support further research and development.
Introduction
This compound, also known as trans-2-hydroxycinnamic acid, is a hydroxycinnamic acid that is naturally present in a variety of plants, including fruits, vegetables, and grains.[1] As a component of the human diet, understanding its safety and toxicity is of paramount importance. This guide aims to consolidate the existing scientific literature on the toxicological profile of this compound to inform researchers and professionals in the field of drug development.
Toxicological Data
Acute Toxicity
There is a notable absence of publicly available data on the acute toxicity of this compound. Material Safety Data Sheets (MSDS) for this compound consistently state that no data is available for oral, dermal, or inhalation LD50 values.[2][3]
For comparative context, the isomer p-coumaric acid has a reported oral LD50 of 2850 mg/kg in mice. It is crucial to note that this value is not directly transferable to this compound.
In Vitro Cytotoxicity
Several studies have investigated the cytotoxic effects of this compound on various human cancer cell lines. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Assay Method | Endpoint | Value (mM) | Reference |
| Human Hepatocarcinoma (HepG2) | Crystal Violet Staining | 50% Cytotoxicity | 7.95 | [1] |
| Human Hepatocarcinoma (HepG2) | WST-1 Assay | EC50 | 7.39 | [4] |
| Human Breast Cancer (MCF-7) | WST-1 Assay | EC50 | 4.95 | |
| Non-small Cell Lung Cancer (H1975) | MTT Assay | IC50 | 8.107 |
Genotoxicity and Mutagenicity
Currently, there are no available studies that have assessed the genotoxic or mutagenic potential of this compound using standard assays such as the Ames test or chromosomal aberration assays.
Carcinogenicity
Long-term in vivo carcinogenicity studies for this compound have not been identified in the available literature. However, in vitro studies have shown that this compound can modulate the expression of cytochrome P450 enzymes involved in the metabolism of carcinogens. This suggests a potential to influence the carcinogenic process, although further research is required to determine the precise nature and implications of these interactions.
Reproductive and Developmental Toxicity
There is no available data on the reproductive or developmental toxicity of this compound.
Effects on Cellular Systems
Modulation of Cytochrome P450 Enzymes
This compound has been shown to alter the mRNA expression of several key cytochrome P450 (CYP) enzymes in human hepatocarcinoma (HepG2) and breast cancer (MCF-7) cells. These enzymes play a crucial role in drug metabolism and the activation or detoxification of xenobiotics, including carcinogens.
| Cell Line | Enzyme | Effect on mRNA Levels (Fold Change) | Reference |
| HepG2 | CYP1A1 | 1.30-fold increase | |
| HepG2 | CYP1A2 | 1.60-fold increase | |
| HepG2 | CYP2E1 | 5.65-fold increase | |
| HepG2 | CYP2C9 | 2.30-fold increase | |
| HepG2 | CYP3A4 | 2.50-fold decrease | |
| MCF-7 | CYP1A1 | Increase | |
| MCF-7 | CYP1A2 | Increase | |
| MCF-7 | CYP2E1 | Increase | |
| MCF-7 | CYP2C9 | Decrease | |
| MCF-7 | CYP3A4 | Decrease |
The induction of CYP1A1, CYP1A2, and CYP2E1 suggests that this compound could potentially increase the metabolic activation of certain pro-carcinogens. Conversely, the modulation of CYP2C9 and CYP3A4 indicates a potential for drug-drug interactions.
Induction of Apoptosis
In human breast cancer (MCF-7) cells, this compound has been demonstrated to induce apoptosis. This is evidenced by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
| Protein | Effect on Protein Levels | Effect on mRNA Levels | Reference |
| Caspase-3 | 59% increase | 72% increase | |
| Bax | 115% increase | 152% increase | |
| Bcl-2 | 48% decrease | 35% decrease | |
| p53 | 178% increase | 245% increase |
The data suggests that this compound may trigger the intrinsic apoptotic pathway.
Experimental Protocols
In Vitro Cytotoxicity Assessment (WST-1 Assay)
The following is a generalized protocol for assessing the cytotoxicity of this compound using a WST-1 assay, based on standard methodologies.
Objective: To determine the concentration of this compound that reduces cell viability by 50% (EC50).
Materials:
-
Target cell line (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Following the incubation period, add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for an additional 1-4 hours, allowing for the conversion of WST-1 to formazan by metabolically active cells.
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically around 450 nm).
-
Calculate cell viability as a percentage of the untreated control and plot the results to determine the EC50 value.
Gene Expression Analysis (RT-PCR)
The following is a generalized protocol for analyzing the effect of this compound on the expression of CYP enzymes using Reverse Transcription Polymerase Chain Reaction (RT-PCR).
Objective: To quantify the change in mRNA levels of target genes (e.g., CYP1A1, CYP1A2) in response to this compound treatment.
Materials:
-
Target cell line
-
This compound
-
RNA extraction kit
-
Reverse transcriptase enzyme and reagents
-
PCR primers specific to the target genes and a housekeeping gene
-
Real-time PCR instrument and reagents (e.g., SYBR Green)
Procedure:
-
Treat cells with this compound at a desired concentration and for a specific duration.
-
Isolate total RNA from the treated and untreated control cells using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.
-
Perform real-time PCR using the synthesized cDNA as a template, specific primers for the target CYP genes, and a housekeeping gene for normalization.
-
Analyze the real-time PCR data to determine the relative fold change in gene expression in the this compound-treated samples compared to the untreated controls.
Visualizations
Experimental Workflow for In Vitro Toxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
This compound's Influence on Apoptotic Pathways in MCF-7 Cells
Caption: Proposed apoptotic signaling cascade initiated by this compound in MCF-7 cells.
Modulation of CYP450 Enzyme Expression by this compound
Caption: this compound's differential effects on CYP450 enzyme expression.
Conclusion and Future Directions
The available data on the safety and toxicity of this compound is currently limited, with a notable lack of in vivo studies. In vitro research indicates that this compound exhibits cytotoxicity towards various cancer cell lines and can modulate the expression of key drug-metabolizing enzymes and apoptotic pathways. These findings highlight the need for further investigation to understand the potential for drug interactions and effects on carcinogenesis.
To establish a comprehensive safety profile, future research should prioritize:
-
Acute and chronic in vivo toxicity studies to determine LD50 values and identify potential target organs.
-
Genotoxicity and mutagenicity testing using standardized assays.
-
Long-term carcinogenicity bioassays.
-
Reproductive and developmental toxicity studies.
A thorough understanding of the toxicological properties of this compound is essential before its consideration for any therapeutic or commercial application. Researchers are urged to proceed with caution and to conduct comprehensive safety assessments.
References
Methodological & Application
Application Note: Quantification of O-Coumaric Acid in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Introduction
O-Coumaric acid, a hydroxycinnamic acid, is a phenolic compound found in various plants.[1] As a secondary metabolite, it plays a role in the plant's defense mechanisms.[2] The interest in quantifying this compound and its isomers (m- and p-coumaric acid) stems from their potential antioxidant, anti-inflammatory, and other biological activities, making them relevant to the fields of phytochemistry, food science, and drug discovery.[1][3] High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the separation and quantification of these phenolic compounds in complex plant matrices.[4] This application note provides a detailed protocol for the quantification of this compound in plant extracts using a reversed-phase HPLC method with UV detection.
Data Presentation
The concentration of this compound can vary significantly between plant species and even different parts of the same plant. The following tables summarize reported concentrations of this compound and its isomers in various plant materials, providing a comparative overview.
Table 1: this compound Content in Selected Plant Materials
| Plant Species | Plant Part | Extraction Method | This compound Concentration | Reference |
| Mikania laevigata | Leaves | Lyophilised aqueous extract | 0.02 mg/mL | |
| Mikania laevigata | Leaves | Fluid extract | 0.38 mg/mL | |
| Hairy Vetch (Vicia villosa) | Stems and Leaves | Not specified | Present | |
| Green Leafy Vegetables | Leaves | 80% Methanol | Not specified in detail | |
| Date, dried (Phoenix dactylifera) | Fruit | Not specified | 0.00 mg/100 g FW |
Table 2: Comparative Data of Coumaric Acid Isomers in Plant Extracts
| Plant Species | Plant Part | This compound | m-Coumaric Acid | p-Coumaric Acid | Analytical Method | Reference |
| Canola Meal | Meal | Detected | Detected | Detected | HPLC | |
| Coffee | Roasted Beans | Detected | Not reported | Detected | HPLC | |
| Pineapple (ripe) | Juice Extract | Not reported | Not reported | 11.76 µg/mL | RP-HPLC | |
| Sarcomphalus joazeiro | Leaves | Not detected | Not detected | 0.0369 mg/g | HPLC/DAD |
Experimental Protocols
This section details the methodology for the extraction and quantification of this compound from plant materials.
Sample Preparation: Extraction of Phenolic Acids
The extraction of phenolic acids from plant material is a critical step and can be tailored to the specific matrix. Both free and bound phenolic acids can be extracted.
Materials and Reagents:
-
Plant material (fresh, frozen, or dried and powdered)
-
Methanol (HPLC grade)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (2 M)
-
Hydrochloric acid (HCl) (6 M)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (optional)
Protocol for Sequential Extraction of Free and Bound Phenolic Acids:
-
Homogenization: Homogenize 1-5 g of the plant material with 80% methanol. The solvent-to-sample ratio should be approximately 10:1 (v/w).
-
Extraction of Free Phenolic Acids:
-
Sonicate or vortex the mixture for 15-20 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction twice more with fresh solvent.
-
Pool the supernatants and evaporate the methanol using a rotary evaporator at 40°C.
-
Adjust the pH of the remaining aqueous solution to 2 with 6 M HCl.
-
Extract the free phenolic acids by liquid-liquid extraction with diethyl ether (3 times with equal volumes).
-
Collect and evaporate the diethyl ether fractions to dryness. Reconstitute the residue in a known volume of mobile phase for HPLC analysis.
-
-
Extraction of Esterified Phenolic Acids (from residue of step 2):
-
Neutralize the remaining aqueous fraction from the free acid extraction.
-
Add 20 mL of 2 M NaOH and keep for 4 hours under a nitrogen atmosphere to perform alkaline hydrolysis.
-
Acidify the mixture to pH 2 with 6 M HCl.
-
Extract the released phenolic acids with diethyl ether as described above.
-
-
Extraction of Glycosylated Phenolic Acids (from residue of step 3):
-
To the remaining aqueous fraction, add 15 mL of 6 M HCl and heat at 100°C for 1 hour under a nitrogen atmosphere for acid hydrolysis.
-
Extract the released phenolic acids with diethyl ether as described above.
-
Simplified Methanol Extraction:
-
Mix 100 mg of the dried plant extract with 10 mL of HPLC grade methanol.
-
Ensure the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
HPLC Method for Quantification of this compound
This protocol provides a general reversed-phase HPLC method for the separation of coumaric acid isomers.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. Alternatively, a polymer-based PRP-1 column (4.1 x 150 mm, 5 µm) can be used for faster analysis.
-
Mobile Phase: A gradient or isocratic elution can be employed.
-
Isocratic Method: A mixture of water:methanol:glacial acetic acid (e.g., 65:34:1 v/v/v).
-
Gradient Method: A two-solvent system is common:
-
Solvent A: Water with an acidifier (e.g., 0.1% formic acid, 1% acetic acid, or 0.5% phosphoric acid).
-
Solvent B: Acetonitrile or Methanol.
-
-
-
Flow Rate: 0.7 - 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: UV detection at approximately 270-280 nm for this compound. A DAD allows for spectral confirmation.
-
Injection Volume: 10-20 µL.
Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Calibration:
-
Inject each standard solution into the HPLC system.
-
Record the peak area for each concentration.
-
Construct a calibration curve by plotting the peak area versus the concentration. Determine the linearity (R²) of the curve.
-
-
Sample Analysis:
-
Inject the prepared plant extract solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Method Validation
To ensure the reliability of the results, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) and expressed as the relative standard deviation (%RSD).
-
Accuracy: Determined by recovery studies, typically by spiking a blank matrix with a known concentration of the standard.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key factors for reliable this compound quantification.
References
- 1. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Analysis of O-Coumaric Acid and its Isomers for Research and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coumaric acids, including O-Coumaric Acid (OCA), m-Coumaric Acid (MCA), and p-Coumaric Acid (PCA), are naturally occurring phenolic compounds found in a variety of plants. These isomers have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has been identified as a potential signaling molecule in plant-fungi symbiosis and has demonstrated pro-apoptotic effects in cancer cell lines.[1] The accurate quantification and differentiation of these isomers are crucial for understanding their specific biological roles and for the development of new therapeutic agents. This application note provides a detailed protocol for the sensitive and selective analysis of this compound and its isomers using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
A sensitive and specific LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode is essential for the accurate quantification of coumaric acid isomers. Negative electrospray ionization (ESI) is commonly employed for these acidic compounds. The precursor ion for all three isomers is [M-H]⁻ at m/z 163.15.[2] The most common and stable product ion results from the loss of carbon dioxide (CO₂), yielding a fragment at m/z 119.1.
Table 1: Quantitative LC-MS/MS Parameters for Coumaric Acid Isomers
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Note |
| This compound | 163.1 | 119.1 | Negative ESI | Collision Energy and Cone Voltage require optimization. |
| m-Coumaric Acid | 163.1 | 119.1 | Negative ESI | Parameters should be verified with a pure standard. |
| p-Coumaric Acid | 163.1 | 119.1 | Negative ESI | Collision Energy and Cone Voltage require optimization. |
Experimental Protocols
This section details the methodologies for sample preparation, chromatographic separation, and mass spectrometric detection of coumaric acid isomers.
Sample Preparation
The choice of sample preparation technique depends on the matrix. Below are protocols for both liquid (e.g., plasma) and solid (e.g., plant tissue) samples.
a) Liquid-Liquid Extraction (LLE) for Plasma Samples
-
To 200 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled coumaric acid).
-
Acidify the sample with 2 M hydrochloric acid to a pH of approximately 2-3 to ensure the coumaric acids are in their protonated form.
-
Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) for Plant Extracts
-
Homogenize 1 g of lyophilized and powdered plant material with 10 mL of 80% methanol.
-
Sonicate the mixture for 30 minutes and then centrifuge at 10,000 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate the methanol under vacuum at 40°C.
-
Resuspend the aqueous residue in 5 mL of 0.1% formic acid.
-
Condition a polymeric strong anion exchange SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of methanol to remove interferences.
-
Elute the coumaric acids with 3 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for analysis.
LC-MS/MS Method
Achieving chromatographic separation of the isomers is critical for accurate quantification. While standard C18 columns can be used, specialized mixed-mode columns can offer superior resolution.
-
Chromatographic System: A UPLC or HPLC system coupled to a tandem quadrupole mass spectrometer.
-
Column: Newcrom BH mixed-mode column (4.6 x 150 mm, 5 µm) has been shown to provide baseline separation of the three isomers.
-
Mobile Phase A: Water with 1.0% Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 80% A / 20% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions in Table 1.
This compound Signaling and Experimental Workflow
This compound has been shown to induce apoptosis in human breast cancer cells (MCF-7) by modulating several key signaling proteins.[1] The proposed pathway involves the upregulation of tumor suppressors like p53 and PTEN, leading to an increased Bax/Bcl-2 ratio, which in turn triggers the caspase cascade, culminating in programmed cell death.
References
Protocol for the Extraction of o-Coumaric Acid from Vinegar
Application Note & Protocol: AN-001
For Research Use Only.
Introduction
Vinegar, a product of acetic acid fermentation of various carbohydrate sources, contains a complex mixture of organic acids, phenolic compounds, and other metabolites that contribute to its flavor, aroma, and potential health benefits. Among these are hydroxycinnamic acids, including o-coumaric acid, which are of interest to researchers for their antioxidant and other biological activities. This document provides a detailed protocol for the extraction of this compound from vinegar samples for subsequent quantitative analysis, targeting researchers, scientists, and professionals in drug development. The methodology is designed to ensure efficient and reproducible extraction, suitable for chromatographic analysis.
Principle
This protocol employs a liquid-liquid extraction (LLE) method to isolate this compound from the complex vinegar matrix. The principle of this method is based on the differential solubility of this compound in an organic solvent compared to the aqueous vinegar sample. The pH of the vinegar sample is adjusted to below the pKa of the carboxylic acid group of this compound (approximately 4.6) to ensure it is in its less polar, protonated form, thereby enhancing its partitioning into an organic solvent.
Materials and Reagents
-
Vinegar sample
-
This compound analytical standard (≥98% purity)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 6 M
-
Sodium hydroxide (NaOH), 2 M
-
Deionized water
-
Anhydrous sodium sulfate
-
0.45 µm syringe filters (PTFE or other suitable material)
-
Glass test tubes with screw caps
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
pH meter or pH indicator strips
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV or DAD detector
Experimental Protocol
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the primary stock solution with the mobile phase used for HPLC analysis. These will be used to generate a calibration curve.
Sample Preparation and Extraction
-
Sample Preparation: Centrifuge the vinegar sample at 4000 rpm for 10 minutes to remove any solid particles.
-
pH Adjustment: Transfer 5 mL of the clarified vinegar supernatant to a glass test tube. Adjust the pH of the sample to approximately 2-3 by adding 6 M HCl dropwise. Monitor the pH using a pH meter or indicator strips.
-
Liquid-Liquid Extraction:
-
Add 5 mL of ethyl acetate to the pH-adjusted vinegar sample in the test tube.
-
Cap the tube tightly and vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully collect the upper organic layer (ethyl acetate) using a pipette and transfer it to a clean test tube.
-
Repeat the extraction process on the aqueous layer two more times with 5 mL of ethyl acetate each time.
-
Pool the three organic extracts.
-
-
Drying and Evaporation:
-
Add a small amount of anhydrous sodium sulfate to the pooled organic extract to remove any residual water.
-
Decant the dried extract into a round-bottom flask or a new test tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution: Reconstitute the dried residue in 1 mL of the HPLC mobile phase. Vortex for 30 seconds to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for HPLC analysis.
HPLC Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acidified water (e.g., 0.1% formic acid in water, Solvent A) and an organic solvent like methanol or acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at approximately 305 nm, which is near the λmax for this compound.
-
Column Temperature: 30°C.
-
-
Analysis:
-
Inject the prepared standard solutions to establish a calibration curve.
-
Inject the prepared vinegar extract.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of this compound in the sample using the calibration curve.
-
Data Presentation
The concentration of coumaric acid isomers can vary significantly depending on the type of vinegar and the production process. The following table summarizes some reported values for coumaric acids in different vinegars.
| Vinegar Type | This compound (µg/mL) | p-Coumaric Acid (µg/mL) | Reference |
| Guelder-rose | 0.77 | 0.10 | [1] |
| Balsamic | Not Reported | 1.97 - 17.1 | [2][3] |
| Apple Cider | Not Reported | 0.33 - 1.7 | [4][5] |
| Red Wine | Not Reported | 0.81 - 1.39 | |
| White Wine | Not Reported | 0 - 0.53 |
Visualization of Protocols
Experimental Workflow
Caption: Workflow for this compound Extraction from Vinegar.
Logical Relationship of Protocol Design
Caption: Rationale for the this compound Extraction Protocol.
References
- 1. Characterization of Fruit Vinegars via Bioactive and Organic Acid Profile Using Chemometrics [mdpi.com]
- 2. Antioxidant Activities, Phenolic Profiles, and Organic Acid Contents of Fruit Vinegars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Phenolic Profile of Balsamic Vinegars Determined Using Liquid and Gas Chromatography Coupled with Mass Spectrometry [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Exploring the Bioactive Compounds in Some Apple Vinegar Samples and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of O-Coumaric Acid from Aqueous Samples
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of o-coumaric acid from aqueous samples. This compound, a hydroxycinnamic acid, is a phenolic compound of interest in various fields, including environmental analysis, food science, and pharmaceutical research. The described method utilizes reversed-phase SPE for the efficient isolation and concentration of this compound prior to downstream analysis, typically High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of this compound in aqueous matrices.
Introduction
This compound ((2Z)-3-(2-hydroxyphenyl)acrylic acid) is one of three isomers of coumaric acid, which are widely distributed in the plant kingdom.[1] As a phenolic acid, it exhibits antioxidant properties and is a subject of research for its potential biological activities.[1] Accurate quantification of this compound in various aqueous samples, such as environmental water, beverage samples, or biological fluids, is crucial for quality control, environmental monitoring, and pharmacokinetic studies. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract purity.[2] This note details a robust SPE protocol for this compound, followed by a summary of expected analytical performance.
Data Presentation
The following tables summarize the typical analytical performance data for the analysis of coumaric acid isomers using chromatographic methods following sample preparation. While specific recovery data for this compound using this exact SPE protocol is not widely published, the data for p-coumaric acid, a closely related isomer, is presented as a representative expectation of performance.
Table 1: HPLC Method Validation Parameters for Coumaric Acid Isomers
| Parameter | This compound | p-Coumaric Acid |
| Linear Range (µg/mL) | 0.1 - 100 | 2 - 10[3] |
| Correlation Coefficient (r²) | >0.99 | 0.999[3] |
| Limit of Detection (LOD) (µg/mL) | 0.03 (DAD) | 0.302 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 (DAD) | 0.99 |
Data for this compound is based on HPLC-DAD analysis. Data for p-coumaric acid is from an RP-HPLC-UV method.
Table 2: Representative Recovery Data for p-Coumaric Acid using Solid-Phase Extraction
| Matrix | Sorbent | Recovery (%) | Reference |
| Plasma | Not Specified | 90.63 - 100.01 | |
| Spiked River Water | Strata C18 | 69.43 - 101.87 (for a range of phenols) |
Experimental Protocols
This section provides a detailed methodology for the solid-phase extraction of this compound from aqueous samples using C18 reversed-phase cartridges.
Materials and Reagents
-
Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 6 mL (or equivalent)
-
This compound standard (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
SPE Vacuum Manifold
-
Nitrogen evaporator (optional)
-
Vortex mixer
-
pH meter
Standard Solution Preparation
Prepare a stock solution of this compound (e.g., 1000 µg/mL) by dissolving the appropriate amount of the standard in methanol. From the stock solution, prepare working standards at desired concentrations by serial dilution with the mobile phase to be used for HPLC analysis.
Sample Pre-treatment
-
For clear aqueous samples, filter through a 0.45 µm syringe filter to remove any particulate matter.
-
Adjust the pH of the sample to approximately 2-3 using formic acid. This step is crucial to ensure that the carboxylic acid group of this compound is protonated, which enhances its retention on the reversed-phase sorbent.
Solid-Phase Extraction Protocol
The following protocol is a general guideline and may require optimization for specific sample matrices.
-
Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Follow with 5 mL of deionized water. Do not allow the sorbent to go dry at this stage.
-
-
Equilibration:
-
Equilibrate the cartridge by passing 5 mL of deionized water adjusted to pH 2-3 with formic acid.
-
-
Sample Loading:
-
Load the pre-treated aqueous sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water (pH 2-3) to remove any polar interferences that were not retained on the sorbent.
-
Optional: A second wash with a weak organic solvent mixture (e.g., 5% methanol in water) can be performed to remove less polar interferences. This step should be optimized to ensure no loss of the target analyte.
-
After the final wash, dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound from the cartridge by passing 5 mL of methanol through the sorbent. The elution can be performed in two 2.5 mL aliquots to improve efficiency.
-
Collect the eluate in a clean collection tube.
-
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
-
Vortex the reconstituted sample to ensure complete dissolution and transfer to an autosampler vial for analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase extraction of this compound from aqueous samples.
Caption: Experimental workflow for the solid-phase extraction of this compound.
Biosynthetic Pathway of Coumaric Acids
This compound, like its isomers, is synthesized in plants via the phenylpropanoid pathway, starting from the amino acid phenylalanine.
Caption: Simplified biosynthetic pathway of coumaric acid isomers.
References
Application Notes and Protocols: Synthesis and Evaluation of Novel O-Coumaric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of novel O-Coumaric Acid (OCA) derivatives. The protocols outlined below offer detailed methodologies for the preparation of OCA esters and amides, along with methods for assessing their therapeutic potential.
Synthesis of this compound Derivatives
This compound serves as a versatile scaffold for the synthesis of a diverse range of derivatives, primarily through esterification and amidation of its carboxylic acid moiety. These modifications allow for the modulation of the compound's physicochemical properties, such as lipophilicity, which can significantly impact its biological activity.
General Synthesis of this compound Esters via Fischer Esterification
Fischer-Speier esterification is a classic and effective method for the synthesis of esters from carboxylic acids and alcohols in the presence of a strong acid catalyst. This protocol describes the synthesis of various alkyl esters of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol, propanol, butanol), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound ester.
-
Characterization: Confirm the structure and purity of the synthesized ester using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General Synthesis of this compound Amides
The synthesis of this compound amides typically involves the activation of the carboxylic acid group, followed by reaction with a primary or secondary amine.
Experimental Protocol:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. Stir the mixture at room temperature until the reaction is complete (typically 1-3 hours), as monitored by the cessation of gas evolution.
-
Amide Formation: In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) in a dry, aprotic solvent.
-
Reaction: Cool the amine solution to 0 °C and add the freshly prepared O-coumaroyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization to obtain the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activity of this compound Derivatives
Novel this compound derivatives have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents. The following tables summarize the cytotoxic and antimicrobial activities of selected derivatives.
Cytotoxic Activity against Cancer Cell Lines
The antiproliferative effects of this compound derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are presented in Table 1.
| Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines | | :--- | :--- | :--- | :--- | | Compound | Cell Line | IC₅₀ (µM) | Reference | | Methyl-o-coumarate | U-138 MG (Glioblastoma) | Varies with exposure time |[1] | | Ethyl-o-coumarate | U-138 MG (Glioblastoma) | Varies with exposure time |[1] | | Propyl-o-coumarate | U-138 MG (Glioblastoma) | Varies with exposure time |[1] | | Butyl-o-coumarate | U-138 MG (Glioblastoma) | Varies with exposure time |[1] | | Isobutyl-o-coumarate | U-138 MG (Glioblastoma) | Varies with exposure time |[1] | | Related Coumarin Derivatives | | | | | Compound 4 (coumarin-cinnamic acid hybrid) | HL60 (Leukemia) | 8.09 | | | Compound 4 (coumarin-cinnamic acid hybrid) | MCF-7 (Breast Cancer) | 3.26 | | | Compound 4 (coumarin-cinnamic acid hybrid) | A549 (Lung Cancer) | 9.34 | | | Compound 8b (coumarin-cinnamic acid hybrid) | HepG2 (Liver Cancer) | 13.14 | |
Note: The study on this compound alkyl esters showed a cytotoxic effect on glioblastoma cells, though specific IC₅₀ values were not presented in a tabular format in the source material. The data for related coumarin derivatives are included for comparative purposes, highlighting the potential of this class of compounds.
Antimicrobial Activity
The antimicrobial potential of coumaric acid derivatives has been demonstrated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Table 2: Antimicrobial Activity of p-Coumaric Acid Derivatives | | :--- | :--- | :--- | :--- | | Compound | Microorganism | pMIC (µM/mL) | Reference | | Compound 17 | Staphylococcus aureus | 1.67 | | | Compound 30 | Staphylococcus aureus | 1.67 | | | Compound 31 | Bacillus subtilis | 2.01 | | | Compound 6 | Escherichia coli | 1.71 | | | Compound 29 | Escherichia coli | 1.70 | | | Compound 17 | Candida albicans | 1.67 | | | Compound 17 | Aspergillus niger | 1.97 | |
Note: The available detailed quantitative data for antimicrobial activity is for p-coumaric acid derivatives. This data is presented to illustrate the potential antimicrobial efficacy of the broader class of coumaric acid derivatives. Further studies are warranted to specifically determine the MIC values for this compound derivatives.
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and cellular signaling pathways is crucial for understanding the synthesis process and the mechanism of action of these novel compounds.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their biological evaluation.
References
O-Coumaric Acid: Application Notes and Protocols for DPPH and ABTS Antioxidant Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Coumaric acid, a phenolic compound and an isomer of coumaric acid, is of significant interest in the fields of nutrition, pharmacology, and drug development due to its potential antioxidant properties. As a derivative of cinnamic acid, its chemical structure lends itself to the scavenging of free radicals, which are implicated in a variety of disease states, including inflammatory conditions, cardiovascular diseases, and cancer. The evaluation of the antioxidant capacity of this compound is a critical step in understanding its therapeutic potential. This document provides detailed protocols for two of the most common in vitro antioxidant activity assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
The principle behind these assays lies in the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, thus neutralizing it. This quenching of the radical is observable as a change in color, which can be quantified spectrophotometrically. The DPPH radical is a stable, deep purple-colored free radical that becomes colorless or pale yellow upon reduction. The ABTS radical cation is a blue-green chromophore that is decolorized in the presence of an antioxidant. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the radicals.
Data Presentation
The antioxidant activity of this compound, as determined by DPPH and ABTS assays from available literature, is summarized below. For comparison, data for the related isomers, m-coumaric and p-coumaric acid, are also included where available.
| Compound | Assay | IC50 / Activity | Reference |
| This compound | DPPH | EC50: >800 µmol/assay (least active) | [1] |
| This compound | ABTS | Poor activity | [2] |
| m-Coumaric Acid | DPPH | EC50: >800 µmol/assay (least active) | [1] |
| m-Coumaric Acid | ABTS | Higher scavenging capacity than this compound | [2] |
| p-Coumaric Acid | DPPH | EC50: >800 µmol/assay (least active) | [1] |
Note: The EC50 value from the DPPH assay indicates that this compound was among the least active radical scavengers compared to other phenolic acids in that particular study. Similarly, its activity in the ABTS assay was described as poor. Further studies are required to establish more precise IC50 values.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from standard methodologies for determining the free radical scavenging activity of a compound.
1. Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol, analytical grade)
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
2. Preparation of Solutions:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: From the stock solution, prepare a series of dilutions of this compound to obtain a range of concentrations to be tested.
-
Positive Control: Prepare a stock solution and serial dilutions of the positive control in the same manner as the test compound.
3. Assay Procedure:
-
Add a specific volume of the DPPH working solution to each well of a 96-well plate (e.g., 100 µL).
-
Add an equal volume of the different concentrations of this compound or the positive control to the wells (e.g., 100 µL).
-
For the blank (control), add the same volume of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.
4. Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound and calculating the concentration at which 50% of the DPPH radicals are scavenged.
ABTS Radical Cation Decolorization Assay
This protocol is based on the method of generating the ABTS radical cation and measuring its decolorization by an antioxidant.
1. Reagents and Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Methanol (or ethanol)
-
Phosphate buffered saline (PBS) or water
-
This compound
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
2. Preparation of Solutions:
-
ABTS Stock Solution (e.g., 7 mM): Dissolve ABTS in water or PBS.
-
Potassium Persulfate Solution (e.g., 2.45 mM): Dissolve potassium persulfate in water or PBS.
-
ABTS Radical Cation (ABTS•+) Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS radical cation.
-
Adjusted ABTS•+ Solution: Dilute the ABTS•+ working solution with methanol or PBS to obtain an absorbance of 0.700 ± 0.02 at 734 nm.
-
This compound and Positive Control Solutions: Prepare stock solutions and serial dilutions as described for the DPPH assay.
3. Assay Procedure:
-
Add a large volume of the adjusted ABTS•+ solution to each well of a 96-well plate (e.g., 190 µL).
-
Add a small volume of the different concentrations of this compound or the positive control to the wells (e.g., 10 µL).
-
For the blank (control), add the same volume of the solvent used for the sample instead of the sample itself.
-
Shake the plate and incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
4. Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.
Visualizations
Caption: Experimental workflow for DPPH and ABTS antioxidant assays.
Caption: General antioxidant mechanism of this compound.
References
Application Notes and Protocols: O-Coumaric Acid in Cell Culture
These application notes provide a summary of the current research on O-Coumaric Acid (OCA) in cell culture models, focusing on its anti-cancer properties. Detailed protocols for key experiments are provided to guide researchers in drug development and related scientific fields.
Biological Activity of this compound
This compound (OCA), a hydroxycinnamic acid, has demonstrated biological activity in various in vitro models. Studies have primarily focused on its potential as an anti-cancer agent, investigating its effects on cell viability, apoptosis, and cell cycle regulation. While research is limited compared to its isomers (p-coumaric and m-coumaric acid), existing data indicates that OCA can influence multiple cellular pathways.[1]
Anti-cancer Effects
In human breast cancer cells (MCF-7), OCA has been shown to induce apoptosis and affect cell cycle progression.[1] It modulates the expression of key proteins involved in programmed cell death and cell division.[1] Furthermore, OCA influences the activity of cytochrome P450 (CYP) enzymes in human hepatocarcinoma cells (HepG2), which are crucial for metabolizing drugs and potential carcinogens.[2][3] This suggests that OCA may have implications for drug interactions and carcinogenesis.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound and its impact on key protein and mRNA levels in different cancer cell lines.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Parameter | Value (mM) | Reference |
| MCF-7 (Breast Cancer) | Not Specified | EC50 | 4.95 | |
| HepG2 (Liver Cancer) | WST-1 Assay | EC10 | 1.84 | |
| HepG2 (Liver Cancer) | WST-1 Assay | EC25 | 3.91 | |
| HepG2 (Liver Cancer) | WST-1 Assay | EC50 | 7.39 |
Table 2: Effects of this compound on Apoptosis and Cell Cycle Regulatory Molecules in MCF-7 Cells (4.95 mM Treatment)
| Target Molecule | Type | Effect | Protein Level Change (%) | mRNA Level Change (%) | Reference |
| Caspase-3 | Pro-Apoptotic | Increased | +59 | +72 | |
| Bax | Pro-Apoptotic | Increased | +115 | +152 | |
| Bcl-2 | Anti-Apoptotic | Decreased | -48 | -35 | |
| p53 | Tumor Suppressor | Increased | +178 | +245 | |
| PTEN | Tumor Suppressor | Increased | Not Specified | Induced | |
| Cyclin D1 | Cell Cycle | Decreased | Significantly Decreased | Significantly Decreased | |
| CDK2 | Cell Cycle | Decreased | Significantly Decreased | Significantly Decreased |
Table 3: Effects of this compound on Cytochrome P450 Enzymes in HepG2 Cells (5 mM Treatment)
| CYP Isozyme | Effect | Protein Level Change (%) | mRNA Level Change (%) | Reference |
| CYP1A2 | Increased | +52 | +40 | |
| CYP2E1 | Increased | +225 | +424 | |
| CYP2C9 | Increased | +110 | +130 | |
| CYP3A4 | Decreased | -52 | -60 |
Experimental Protocols
The following protocols are based on methodologies reported in studies investigating the effects of this compound.
Protocol 1: Cell Culture and Maintenance
This protocol describes the general procedure for culturing human cancer cell lines.
-
Cell Lines: Human hepatocellular liver carcinoma (HepG2) and human breast cancer cells (MCF-7).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and a 1% penicillin/streptomycin mixture.
-
Culture Conditions: Cells are maintained in a humidified atmosphere of 95% air with 5% CO2 at 37°C.
-
Subculturing: Cells should be subcultured twice a week to maintain optimal growth.
Protocol 2: Cytotoxicity Assay (WST-1)
This protocol is used to determine the cytotoxic effects of this compound on cell viability.
-
Cell Seeding: Plate HepG2 cells in 96-well plates at a density of 1 x 10³ cells per well and allow them to adhere.
-
Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of this compound (e.g., 2.5 mM and 5 mM). Include an untreated control group.
-
Incubation: Incubate the cells for 48 hours under standard culture conditions.
-
WST-1 Reagent: Add WST-1 reagent to each well according to the manufacturer's instructions. This reagent is cleaved to formazan by metabolically active cells.
-
Absorbance Reading: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Determine EC50, EC25, and EC10 values by plotting cell viability against the concentration of OCA.
Protocol 3: Analysis of mRNA Expression by RT-PCR
This protocol is for determining the effect of this compound on the gene expression of target molecules.
-
Cell Treatment: Culture cells (e.g., MCF-7 or HepG2) and treat with a predetermined concentration of this compound (e.g., 4.95 mM or 5 mM) for the desired duration.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable commercial kit, following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR (RT-PCR): Perform RT-PCR using gene-specific primers for the target genes (e.g., Bax, Bcl-2, Caspase-3, p53, CYP1A2, CYP3A4, etc.) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Analyze the relative gene expression using the comparative Ct (ΔΔCt) method. Calculate the percentage change in mRNA levels in treated cells compared to untreated controls.
Protocol 4: Analysis of Protein Expression by Western Blotting
This protocol is used to measure changes in protein levels following treatment with this compound.
-
Cell Treatment: Treat cells with this compound as described for the RT-PCR protocol.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3, p53, CYP1A2, CYP3A4).
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) and calculate the percentage change compared to the untreated control.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and the proposed signaling pathways affected by this compound.
References
- 1. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Modulatory actions of this compound on carcinogen-activating cytochrome P450 isozymes and the potential for drug interactions in human hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Coumaric Acid as a Substrate for Enzyme Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Coumaric acid, a phenolic compound naturally present in various plants, serves as a versatile substrate for a range of enzymatic reactions. Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and a carbon-carbon double bond, makes it a target for enzymes involved in diverse metabolic pathways. Understanding these enzymatic transformations is crucial for researchers in fields such as biochemistry, microbiology, and pharmacology, as well as for professionals in drug development exploring metabolic pathways and potential drug interactions.
These application notes provide an overview of key enzymatic reactions involving this compound, complete with detailed protocols for their in vitro study. The information is intended to guide researchers in investigating enzyme kinetics, elucidating metabolic pathways, and assessing the modulatory effects of this compound on drug-metabolizing enzymes.
Key Enzymatic Reactions Involving this compound
This compound participates in several significant enzymatic reactions, including reduction, lactonization, glucuronidation, and interactions with cytochrome P450 enzymes.
Reduction of this compound to Melilotic Acid
In certain microorganisms, such as Arthrobacter sp., this compound is a key intermediate in the metabolism of coumarin. An NADH-dependent oxidoreductase, specifically NADH:o-coumarate oxidoreductase, catalyzes the reduction of the α,β-unsaturated double bond of this compound to yield melilotic acid (3-(2-hydroxyphenyl)propanoic acid). This reaction is a critical step in the microbial degradation of coumarins. The conversion is stoichiometric, with one mole of NADH being oxidized for every mole of this compound reduced[1][2].
Lactonization to Coumarin
The intramolecular esterification of the cis-isomer of this compound (o-coumarinic acid) leads to the formation of coumarin, a lactone. While this can occur spontaneously, it can also be enzyme-catalyzed. For instance, human serum paraoxonase (PON1) has been shown to catalyze the lactonization of this compound. This enzymatic activity is pH-dependent and highlights a potential role for PON1 in the metabolism of hydroxy acids.
Interaction with Cytochrome P450 Enzymes
This compound has been demonstrated to modulate the activity and expression of cytochrome P450 (CYP) enzymes, which are central to drug metabolism. Studies in human hepatocarcinoma (HepG2) and breast cancer (MCF-7) cell lines have shown that this compound can induce the expression of CYP1A1, CYP1A2, and CYP2E1, while decreasing the expression of CYP3A4 and CYP2C9. This modulatory effect is of significant interest to drug development professionals, as it indicates a potential for food-drug interactions.
Glucuronidation
As a phenolic acid, this compound can undergo phase II metabolism through glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to the hydroxyl group of this compound. This process increases the water solubility of the compound, facilitating its excretion from the body. This compound glucuronide has been identified as a metabolite in urine, confirming that this pathway is active in vivo.
Quantitative Data Summary
The following tables summarize the available quantitative data for the enzymatic reactions of this compound.
Table 1: Kinetic Parameters for NADH:o-coumarate Oxidoreductase
| Enzyme Source | Substrate | K_m_ |
| Arthrobacter sp. | This compound | 1.73 x 10^-5^ M[1][2] |
Table 2: Effect of this compound on Cytochrome P450 Expression in HepG2 Cells
| Cytochrome P450 Isoform | Treatment Concentration | Change in Protein Level | Change in mRNA Level |
| CYP1A2 | 5 mM | +52% | +40% |
| CYP2E1 | 5 mM | +225% | +424% |
| CYP3A4 | 5 mM | -52% | -60% |
| CYP2C9 | 5 mM | +110% | +130% |
Table 3: Cytotoxicity of this compound in HepG2 Cells
| Parameter | Value (mM) |
| EC_10_ | 1.84 |
| EC_25_ | 3.91 |
| EC_50_ | 7.39 |
Experimental Protocols
This section provides detailed protocols for the key enzymatic reactions involving this compound.
Protocol 1: NADH:o-coumarate Oxidoreductase Activity Assay
This protocol is a representative method based on the available literature for determining the activity of NADH:o-coumarate oxidoreductase by monitoring the oxidation of NADH.
Materials:
-
Partially purified NADH:o-coumarate oxidoreductase from Arthrobacter sp.
-
This compound solution (1 mM in a suitable buffer)
-
NADH solution (10 mM in buffer)
-
Potassium phosphate buffer (0.1 M, pH 7.3)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
850 µL of 0.1 M potassium phosphate buffer (pH 7.3)
-
50 µL of 1 mM this compound solution (final concentration: 50 µM)
-
50 µL of enzyme preparation
-
-
Incubate the mixture at 27°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of 10 mM NADH solution (final concentration: 0.5 mM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Calculate the enzyme activity as the rate of NADH oxidation per minute per milligram of protein.
Diagram: Workflow for NADH:o-coumarate Oxidoreductase Assay
Workflow for the NADH:o-coumarate oxidoreductase assay.
Protocol 2: Paraoxonase 1 (PON1)-Catalyzed Lactonization of this compound
This protocol is a representative method for assessing the lactonization of this compound to coumarin by PON1.
Materials:
-
Purified human serum paraoxonase (PON1)
-
This compound solution (100 mM)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 1 mM CaCl₂
-
HPLC system with a C18 column
-
Acetonitrile
-
Water with 0.1% formic acid
Procedure:
-
Prepare a reaction mixture containing:
-
This compound (final concentration: 100 mM)
-
Purified PON1 (final concentration: 1.25 mg/mL)
-
50 mM Tris-HCl buffer (pH 7.5) with 1 mM CaCl₂
-
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding an equal volume of acetonitrile.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the formation of coumarin and the depletion of this compound.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Detection: UV detector at a wavelength suitable for both coumarin and this compound (e.g., 280 nm).
-
-
A control reaction without the enzyme should be run in parallel to measure the rate of spontaneous lactonization.
Diagram: PON1-Catalyzed Lactonization of this compound
Enzymatic lactonization of this compound to coumarin.
Protocol 3: Assessing the Effect of this compound on CYP1A2 Expression and Activity
This protocol describes methods to evaluate the impact of this compound on the mRNA expression and catalytic activity of CYP1A2 in a human cell line.
Part A: Cell Culture and Treatment
Materials:
-
HepG2 human hepatocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO or other suitable solvent)
-
6-well cell culture plates
Procedure:
-
Culture HepG2 cells in DMEM at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5 mM) for a specified period (e.g., 24 or 48 hours). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
Part B: Quantitative Real-Time PCR (qRT-PCR) for CYP1A2 mRNA Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers and probe for human CYP1A2 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Following treatment, wash the cells with PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, qPCR master mix, and specific primers and probes for CYP1A2 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in CYP1A2 mRNA expression in treated cells compared to control cells.
Part C: CYP1A2 Activity Assay (Phenacetin O-deethylation)
Materials:
-
Treated and control HepG2 cell lysates or microsomes
-
Phenacetin solution
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing cell lysate or microsomes, buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding phenacetin.
-
Incubate for a specific time, then terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge to pellet proteins and analyze the supernatant by HPLC to quantify the formation of acetaminophen (the product of phenacetin O-deethylation).
-
Compare the CYP1A2 activity in this compound-treated cells to that in control cells.
Diagram: this compound's Influence on CYP1A2
Signaling pathway of this compound's effect on CYP1A2.
Protocol 4: In Vitro Glucuronidation of this compound
This is a representative protocol for assessing the glucuronidation of this compound using liver microsomes.
Materials:
-
Human liver microsomes (HLM) or recombinant UGT enzymes
-
This compound solution
-
UDP-glucuronic acid (UDPGA) solution
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Tris-HCl buffer
-
MgCl₂
-
Liver microsomes or recombinant UGTs
-
This compound
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Vortex and centrifuge to precipitate proteins.
-
Analyze the supernatant using an LC-MS/MS system to detect and quantify the formation of this compound glucuronide. A specific transition for the parent compound and the glucuronide conjugate will need to be determined.
Diagram: Glucuronidation of this compound
Enzymatic glucuronidation of this compound.
Conclusion
This compound is a valuable substrate for studying a variety of enzymatic reactions. The protocols provided herein offer a starting point for researchers and drug development professionals to investigate the metabolism and biological effects of this important phenolic acid. Further optimization of these protocols may be necessary depending on the specific enzyme source and experimental objectives. The modulatory effects of this compound on drug-metabolizing enzymes warrant particular attention in the context of food-drug interactions and personalized medicine.
References
In Vitro Bioavailability Models for o-Coumaric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the in vitro bioavailability of o-coumaric acid (OCA). The following sections outline methodologies for simulated gastrointestinal digestion, intestinal permeability using the Caco-2 cell model, and hepatic metabolism using the HepG2 cell line.
Introduction
This compound is a hydroxycinnamic acid found in various plant-based foods and has demonstrated several biological activities. Understanding its bioavailability is crucial for evaluating its potential health benefits and for the development of functional foods and nutraceuticals. In vitro models offer a valuable tool for screening and predicting the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a controlled laboratory setting.
In Vitro Digestion: Bioaccessibility of this compound
Bioaccessibility refers to the fraction of a compound that is released from its food matrix in the gastrointestinal tract and becomes available for absorption. The INFOGEST static in vitro digestion method is a standardized protocol that simulates the physiological conditions of the mouth, stomach, and small intestine.
Quantitative Data: Bioaccessibility of this compound
| Digestion Phase | Bioaccessibility (%) of this compound | Reference |
| Oral | Variable | [1] |
| Gastric | Variable | [1] |
| Intestinal | Variable | [1] |
Note: Specific percentage values for this compound bioaccessibility can vary depending on the food matrix it is delivered in.
Experimental Protocol: INFOGEST Static In Vitro Digestion
This protocol is adapted from the standardized INFOGEST method.
Materials:
-
This compound standard
-
Simulated Salivary Fluid (SSF)
-
Simulated Gastric Fluid (SGF)
-
Simulated Intestinal Fluid (SIF)
-
α-amylase solution
-
Pepsin solution
-
Pancreatin solution
-
Bile extract solution
-
HCl and NaHCO₃ for pH adjustments
-
Shaking water bath at 37°C
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Oral Phase:
-
Mix 5 g of the food sample containing this compound with 3.5 mL of SSF, 0.5 mL of α-amylase solution, and 25 µL of CaCl₂.
-
Adjust pH to 7.0.
-
Incubate in a shaking water bath at 37°C for 2 minutes.
-
-
Gastric Phase:
-
Add 7.5 mL of SGF and 1.6 mL of pepsin solution to the oral bolus.
-
Adjust pH to 3.0 using HCl.
-
Incubate in a shaking water bath at 37°C for 2 hours.
-
-
Intestinal Phase:
-
Add 11 mL of SIF, 5 mL of pancreatin solution, and 3.5 mL of bile extract solution to the gastric chyme.
-
Adjust pH to 7.0 using NaHCO₃.
-
Incubate in a shaking water bath at 37°C for 2 hours.
-
-
Sample Analysis:
-
After the intestinal phase, centrifuge the sample to separate the supernatant (micellar fraction containing bioaccessible this compound) from the pellet.
-
Filter the supernatant and analyze the concentration of this compound using a validated HPLC method.
-
-
Calculation of Bioaccessibility:
-
Bioaccessibility (%) = (Concentration of this compound in the micellar fraction / Initial concentration of this compound in the food sample) x 100
-
Intestinal Permeability: Caco-2 Cell Model
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This model is widely used to predict the intestinal permeability of compounds.
Quantitative Data: Permeability of Coumarins
| Compound Class | Apparent Permeability (Papp) (cm/s) | Direction | Reference |
| Various Coumarins | 4.1 x 10⁻⁵ to 2.1 x 10⁻⁴ | Apical to Basolateral | |
| Various Coumarins | 1.8 x 10⁻⁵ to 7.0 x 10⁻⁵ | Basolateral to Apical |
Note: These values are for a range of coumarins and should be used as a general reference. The specific Papp for this compound needs to be determined experimentally.
Experimental Protocol: Caco-2 Permeability Assay
This protocol is a general guideline and may require optimization.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm².
-
Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add this compound solution in HBSS to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound solution in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of permeation of the compound across the monolayer.
-
A: The surface area of the Transwell® insert.
-
C₀: The initial concentration of the compound in the donor chamber.
-
-
-
Calculation of Efflux Ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio >2 suggests the involvement of active efflux transporters.
-
In Vitro Hepatic Metabolism: HepG2 Cell Model
The HepG2 cell line, derived from human hepatoblastoma, retains many of the metabolic functions of hepatocytes, including the expression of cytochrome P450 (CYP) enzymes. This model can be used to investigate the metabolic stability of this compound and its potential to induce or inhibit key drug-metabolizing enzymes.
Quantitative Data: Effects of this compound on HepG2 Cells
A study on HepG2 cells investigated the cytotoxic effects of this compound and its influence on the expression of various CYP enzymes.
| Parameter | Value (for this compound) | Reference |
| EC₁₀ | 1.84 mM | |
| EC₂₅ | 3.91 mM | |
| EC₅₀ | 7.39 mM |
ECₓ: Effective concentration causing x% of the maximal response (in this case, cytotoxicity).
Effects on CYP Enzyme Expression (at 5 mM OCA):
-
CYP1A2: Protein and mRNA levels increased.
-
CYP2E1: Protein and mRNA levels significantly increased.
-
CYP3A4: Protein and mRNA levels decreased.
-
CYP2C9: Protein and mRNA levels increased.
Experimental Protocol: Hepatic Metabolism in HepG2 Cells
This protocol is based on the study of this compound's effects on CYP enzymes.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with supplements
-
This compound
-
WST-1 reagent for cytotoxicity assay
-
Reagents for RNA extraction and RT-PCR
-
Antibodies for Western blotting
-
Lysis buffer
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in appropriate medium at 37°C in a 5% CO₂ atmosphere.
-
Seed cells in plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
-
Cytotoxicity Assay (WST-1):
-
After treatment, add WST-1 reagent to each well and incubate.
-
Measure the absorbance to determine cell viability and calculate EC₅₀ values.
-
-
Gene Expression Analysis (RT-PCR):
-
Isolate total RNA from the treated and control cells.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative PCR (qPCR) using primers specific for the CYP enzymes of interest (e.g., CYP1A2, CYP2E1, CYP3A4, CYP2C9) and a housekeeping gene.
-
Analyze the relative changes in mRNA expression.
-
-
Protein Expression Analysis (Western Blotting):
-
Lyse the treated and control cells and determine the total protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the target CYP enzymes and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and detect the protein bands.
-
Quantify the band intensities to determine the relative protein expression levels.
-
References
O-Coumaric Acid Functionalized Nanoparticles: Application Notes and Protocols for Advanced Drug Delivery and Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Coumaric acid, a phenolic acid with demonstrated anti-cancer and anti-inflammatory properties, presents a compelling candidate for the functionalization of nanoparticles in targeted drug delivery and therapeutic applications. While research has predominantly focused on its isomer, p-coumaric acid, the unique ortho-hydroxyphenyl structure of this compound offers distinct opportunities for nanoparticle surface modification and interaction with biological systems. This document provides detailed application notes and experimental protocols for the conceptualization, synthesis, and characterization of this compound-functionalized nanoparticles. The protocols are adapted from established methods for phenolic acid conjugation to nanoparticle surfaces. Furthermore, this document outlines the potential signaling pathways targeted by this compound, providing a rationale for its use in developing novel nanomedicines.
Applications in Nanomedicine
The functionalization of nanoparticles with this compound can enhance their therapeutic efficacy through several mechanisms:
-
Targeted Drug Delivery: this compound's inherent biological activities can complement the action of encapsulated drugs, potentially leading to synergistic effects. Its ability to induce apoptosis in cancer cells makes it a promising targeting ligand for oncology applications.
-
Enhanced Biocompatibility and Stability: The hydrophilic nature of the carboxylic acid and hydroxyl groups can improve the colloidal stability of nanoparticles in physiological environments, reducing aggregation and improving circulation time.
-
Controlled Drug Release: The linkage between this compound and the nanoparticle can be designed to be sensitive to the tumor microenvironment (e.g., pH-sensitive linkers), enabling targeted drug release at the site of action.
-
Intrinsic Therapeutic Activity: this compound itself has been shown to modulate key signaling pathways involved in cancer progression and inflammation. Nanoparticles functionalized with this compound may therefore possess intrinsic therapeutic properties.
Experimental Protocols
Due to the limited direct literature on this compound nanoparticle functionalization, the following protocols are adapted from established methods for conjugating phenolic acids, such as p-coumaric acid and ferulic acid, to various nanoparticle platforms.
Materials
-
Nanoparticle core material (e.g., Gold nanoparticles (AuNPs), Chitosan nanoparticles, PLGA nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Ethanol
-
Dialysis membrane (MWCO appropriate for the nanoparticle size)
-
Deionized (DI) water
Protocol 1: Covalent Conjugation of this compound to Carboxylated Nanoparticles (e.g., PLGA, Carboxyl-terminated AuNPs) via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to nanoparticles possessing carboxyl functional groups on their surface.
-
Activation of this compound:
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
In a separate tube, dissolve EDC and NHS in cold MES buffer (pH 6.0).
-
Add the EDC/NHS solution to the this compound solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid group of this compound.
-
-
Conjugation to Nanoparticles:
-
Disperse the carboxylated nanoparticles in MES buffer.
-
Add the activated this compound solution to the nanoparticle dispersion.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Quench the reaction by adding an excess of a primary amine-containing molecule (e.g., Tris buffer or glycine).
-
Purify the functionalized nanoparticles by repeated centrifugation and resuspension in DI water or by dialysis against DI water for 24-48 hours to remove unreacted reagents.
-
-
Characterization:
-
Confirm the successful conjugation using Fourier-Transform Infrared Spectroscopy (FTIR) by observing the appearance of characteristic peaks of this compound on the nanoparticle spectrum.
-
Quantify the amount of conjugated this compound using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Functionalization of Chitosan Nanoparticles with this compound
This protocol utilizes the amine groups on chitosan to form amide bonds with the carboxylic acid group of this compound.
-
Preparation of Chitosan Nanoparticles:
-
Prepare chitosan nanoparticles using a suitable method such as ionic gelation with sodium tripolyphosphate (TPP).
-
-
Activation of this compound:
-
Activate the carboxylic acid group of this compound using EDC/NHS chemistry as described in Protocol 1.
-
-
Conjugation:
-
Add the activated this compound to the chitosan nanoparticle suspension.
-
Adjust the pH to 7.4 and stir the reaction mixture for 12-24 hours at room temperature.
-
-
Purification and Characterization:
-
Purify the functionalized nanoparticles by centrifugation and washing with DI water.
-
Characterize the nanoparticles as described in Protocol 1.
-
Quantitative Data
While specific quantitative data for this compound functionalized nanoparticles is scarce, the following tables summarize typical characterization data for nanoparticles functionalized with its isomer, p-coumaric acid. These values can serve as a benchmark for the expected characteristics of this compound functionalized nanoparticles.
Table 1: Physicochemical Properties of p-Coumaric Acid Functionalized Nanoparticles
| Nanoparticle System | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) | Drug Loading Efficiency (%) | Reference |
| p-Coumaric acid-loaded aptamer conjugated starch nanoparticles (Apt-p-CA-AStNPs) | 218.97 ± 3.07 | 0.299 ± 0.05 | -29.2 ± 1.35 | 80.30 ± 0.53 | 10.35 ± 0.85 | [1] |
| p-Coumaric acid modified quaternized chitosan nanoparticles (HTCC-CA NPs) | < 350 | < 0.4 | +11 to +20 | - | - | [2] |
Table 2: Biological Activity of p-Coumaric Acid and its Nanoparticles
| Compound/Nanoparticle | Cell Line | IC50 Value | Biological Effect | Reference |
| p-Coumaric acid | HCT-15 (Colon cancer) | 1400 µmol/L | Inhibition of cell growth | [3] |
| p-Coumaric acid | HT-29 (Colon cancer) | 1600 µmol/L | Inhibition of cell growth | [3] |
| This compound | MCF-7 (Breast cancer) | 4.95 mM (EC50) | Chemopreventive potential | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Coumaric Acids
O- and p-coumaric acids have been shown to influence several key signaling pathways implicated in cancer and inflammation. Understanding these pathways is crucial for designing effective nanotherapeutics.
This compound has been demonstrated to induce apoptosis in breast cancer cells through the intrinsic pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and activation of caspases.
Figure 1: this compound Induced Apoptosis Pathway.
p-Coumaric acid has been shown to inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation, survival, and migration in various cancers.
References
- 1. Smart drug delivery of p-Coumaric acid loaded aptamer conjugated starch nanoparticles for effective triple-negative breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: this compound. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes & Protocols: O-Coumaric Acid as a Chemical Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of O-Coumaric Acid as a chemical standard in various chromatographic techniques. This compound is a hydroxycinnamic acid that can be utilized for the identification and quantification of related phenolic compounds in diverse matrices, including plant extracts, beverages, and biological samples.[1][2][3]
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound.[2] The following protocols are based on established methods for the separation of phenolic acids.
Standard Preparation
Proper preparation of the this compound standard is critical for accurate quantification.
Protocol:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.[4]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentration range (e.g., 1-100 µg/mL).
HPLC Method for Analysis of Phenolic Acids in Plant Material
This method is suitable for the baseline resolution of major phenolic acids, including this compound.
Experimental Workflow:
References
Application Notes and Protocols for O-Coumaric Acid Derivatization for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many organic molecules, including phenolic acids like O-Coumaric Acid, are non-volatile due to the presence of polar functional groups such as hydroxyl (-OH) and carboxyl (-COOH). To make these compounds amenable to GC-MS analysis, a derivatization step is necessary.[1][2] This process involves chemically modifying the polar functional groups to increase the volatility and thermal stability of the analyte.[1][3]
Silylation is the most common derivatization technique for phenolic acids, where active hydrogen atoms in the hydroxyl and carboxyl groups are replaced by a trimethylsilyl (TMS) group.[1] This application note provides a detailed protocol for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, followed by GC-MS analysis.
Experimental Workflow
The overall experimental workflow for the analysis of this compound by GC-MS involves sample preparation, derivatization, and subsequent chromatographic and mass spectrometric analysis.
Derivatization Reaction
The derivatization of this compound with BSTFA and TMCS involves the silylation of both the carboxylic acid and the phenolic hydroxyl groups to form the corresponding TMS esters and TMS ethers.
Experimental Protocols
4.1. Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (or other suitable solvent)
-
Anhydrous sodium sulfate
-
Nitrogen gas (high purity)
-
GC-MS vials with inserts
-
Heating block or oven
4.2. Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or ethyl acetate.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4.3. Sample Preparation (General Procedure)
-
For liquid samples (e.g., plasma, urine), perform a liquid-liquid extraction with a solvent like ethyl acetate.
-
For solid samples (e.g., plant tissue), an initial extraction using a suitable solvent system (e.g., aqueous methanol) followed by acid hydrolysis may be required to release bound phenolic acids.
-
Dry the collected organic extract over anhydrous sodium sulfate.
-
Transfer a known volume of the extract or standard solution to a GC-MS vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely dry as moisture can interfere with the silylation reaction.
4.4. Derivatization Protocol
-
To the dried sample residue in the GC-MS vial, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial in a heating block or oven at 70°C for 30-60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection into the GC-MS system.
GC-MS Analysis
5.1. Instrumentation
A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight) is required.
5.2. GC Conditions (Typical)
| Parameter | Value |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Oven Temperature Program | Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. |
5.3. MS Conditions (Typical)
| Parameter | Value |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
6.1. Mass Spectral Data
The TMS derivative of this compound will produce a characteristic mass spectrum upon electron ionization. The molecular ion ([M]⁺) and specific fragment ions can be used for identification and quantification.
| Compound | Derivative | Molecular Weight | Key Fragment Ions (m/z) |
| This compound | Di-TMS | 308.5 g/mol | [M]⁺: 308, [M-15]⁺: 293, [M-89]⁺: 219, TMS⁺: 73 |
6.2. Quantitative Analysis
For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion of the derivatized this compound against the concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this curve.
Example Calibration Data for Di-TMS-O-Coumaric Acid (SIM Mode, m/z 293)
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 78,912 |
| 10 | 155,432 |
| 25 | 380,123 |
| 50 | 765,987 |
| 100 | 1,520,456 |
The linearity of the calibration curve should be evaluated, and a correlation coefficient (R²) close to 1.0 indicates a good fit.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or low peak intensity | Incomplete derivatization | Ensure sample is completely dry before adding reagents. Increase reaction time or temperature. |
| Degradation of analyte | Use fresh reagents and standards. Avoid excessive heating. | |
| Poor peak shape (tailing) | Active sites in the GC system | Use a deactivated liner and column. Check for leaks. |
| Co-eluting interferences | Optimize the GC temperature program. | |
| Multiple peaks for the analyte | Incomplete derivatization | Optimize derivatization conditions (time, temperature, reagent volume). |
| Presence of isomers | Confirm the identity of each peak by mass spectrometry. |
Conclusion
The described protocol for the silylation of this compound provides a robust and reliable method for its analysis by GC-MS. Proper sample preparation and complete derivatization are critical for achieving accurate and reproducible results. This method is suitable for the quantification of this compound in various matrices and can be adapted for the analysis of other phenolic acids.
References
Application Notes and Protocols for Studying O-Coumaric Acid Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the diverse physiological and pharmacological effects of O-Coumaric Acid (OCA) isomers: ortho-, meta-, and para-coumaric acid. The protocols and data presented herein are compiled from various preclinical studies and are intended to serve as a guide for designing and conducting in vivo experiments to evaluate the therapeutic potential of these compounds.
Introduction to O-Coumaric Acids
O-Coumaric acids are hydroxycinnamic acids, a class of phenolic compounds ubiquitously found in a variety of plant-based foods, including fruits, vegetables, and cereals.[1][2] These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective properties.[2][3] The three main isomers—ortho (o-CA), meta (m-CA), and para (p-CA)—exhibit distinct physicochemical properties that can influence their bioavailability and therapeutic efficacy. Animal models are indispensable tools for elucidating the mechanisms of action and evaluating the in vivo effects of these compounds.
Animal Models for this compound Research
A variety of animal models, primarily rodents (rats and mice), have been employed to investigate the effects of this compound isomers in different pathological conditions.
Models for Anti-Inflammatory and Antioxidant Effects
Rodent models of inflammation and oxidative stress are commonly used to assess the therapeutic potential of coumaric acid isomers.
-
Adjuvant-Induced Arthritis in Rats: This model is used to study chronic inflammation and autoimmune disorders.[4]
-
Lipopolysaccharide (LPS)-Induced Inflammation: LPS administration in rodents induces a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines.
-
Carrageenan-Induced Paw Edema in Mice: This is an acute model of inflammation used to screen for anti-inflammatory drugs.
Models for Metabolic Disorders
-
High-Fat Diet (HFD)-Induced Obesity in Rats: This model mimics the metabolic alterations observed in human obesity, including dyslipidemia and oxidative stress.
-
Streptozotocin (STZ)-Induced Diabetes in Rats: STZ is a chemical that selectively destroys pancreatic β-cells, leading to hyperglycemia and mimicking type 1 diabetes.
Models for Neurological Disorders
-
Embolic Model of Cerebral Ischemia in Rats: This model is used to study the neuroprotective effects of compounds against stroke.
-
Corticosterone-Induced Depression in Mice: Chronic administration of corticosterone induces depression-like behaviors and memory impairment.
Models for Hepatotoxicity
-
Ischemia-Reperfusion (I/R) Injury in Rats: This model simulates the damage that occurs when blood supply is restored to a tissue after a period of ischemia.
Data Presentation: Quantitative Effects of this compound Isomers in Animal Models
The following tables summarize the quantitative data from various in vivo studies on the effects of o-, m-, and p-coumaric acid.
Effects of orththis compound (o-CA)
| Animal Model | Species | Dosage | Duration | Key Quantitative Outcomes | Reference(s) |
| High-Fat Diet-Induced Obesity | Wistar Rats | 50 and 100 mg/kg | 8 weeks | Body Weight: Significantly decreased. Liver and Adipose Tissue Weight: Significantly decreased. Serum Lipids, Insulin, and Leptin: Significantly decreased at 100 mg/kg. Hepatic Triacylglycerol and Cholesterol: Significantly decreased at 100 mg/kg. Hepatic GSH levels and GPx, GRd, and GST activities: Significantly enhanced. Hepatic GSSG content: Reduced. |
Effects of meta-Coumaric Acid (m-CA)
| Animal Model | Species | Dosage | Duration | Key Quantitative Outcomes | Reference(s) |
| Streptozotocin-Induced Diabetic Retinopathy | Albino Rats | 150 and 300 mg/kg/day (oral) | Not Specified | Blood Glucose: Significantly decreased. HbA1c: Significantly decreased. Retinal IL-1 and TNF-α expression: Significantly reduced. Plasma Total Antioxidant Activity: Significantly increased. |
Effects of para-Coumaric Acid (p-CA)
| Animal Model | Species | Dosage | Duration | Key Quantitative Outcomes | Reference(s) |
| Adjuvant-Induced Arthritis | Wistar Rats | 100 mg/kg body weight | Not Specified | Cell-mediated immune response and macrophage phagocytic index: Significantly reduced. Serum TNF-α and circulating immune complexes: Significantly decreased. | |
| High-Fat Diet-Induced Obesity | C57BL/6J Mice | Not Specified | Not Specified | Hypothalamic AMPK activity: Inhibited. Hypothalamic leptin sensitivity: Enhanced. POMC expression: Increased. AgRP expression: Decreased. Daily food intake: Reduced. Blood glucose control, glucose tolerance, and insulin sensitivity: Improved. | |
| Embolic Cerebral Ischemia | Rats | Not Specified | 6 and 24 hours post-ischemia | Neurological deficit scores: Significantly improved. Tissue MDA levels: Significantly decreased. Tissue SOD activity: Significantly increased. | |
| Low-Density Lipoprotein (LDL) Oxidation | Rats | 29 and 317 mg/day (in drinking water) | 30 days | LDL oxidation: Significantly inhibited at 317 mg/day. Serum LDL cholesterol levels: Reduced. | |
| Platelet Aggregation | Rabbits | 5 mg/kg (mixed with food) | 2 weeks | ADP-induced platelet aggregation: Inhibited. Plasma antioxidant activity: Markedly increased. Thromboxane B2 production: Reduced. |
Experimental Protocols
Protocol 1: High-Fat Diet (HFD)-Induced Obesity in Rats
This protocol is adapted from studies investigating the anti-obesity effects of phenolic compounds.
Objective: To induce obesity and related metabolic disturbances in rats using a high-fat diet.
Materials:
-
Male Wistar or Sprague-Dawley rats (6-8 weeks old)
-
Standard chow diet
-
High-fat diet (e.g., 40-60% of calories from fat, often from lard or beef tallow)
-
Metabolic cages for food and water intake measurement
-
Equipment for measuring body weight, blood glucose, and lipid profiles
Procedure:
-
Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week with free access to standard chow and water.
-
Group Allocation: Randomly divide the animals into a control group (fed standard chow) and an HFD group.
-
Dietary Intervention: Provide the respective diets to the groups for a period of 4 to 12 weeks.
-
Monitoring:
-
Record body weight and food intake weekly.
-
Perform an oral glucose tolerance test (OGTT) at baseline and at specified intervals during the study.
-
At the end of the study, collect blood samples for the analysis of serum lipids (total cholesterol, triglycerides, LDL-C, HDL-C), insulin, and leptin.
-
-
Tissue Collection: Euthanize the animals and collect liver and adipose tissues for weight measurement and further biochemical or histological analysis.
Administration of this compound:
-
This compound can be administered orally (e.g., by gavage) or as a supplement mixed in the diet.
-
Dosages of 50 and 100 mg/kg body weight have been used for this compound.
Protocol 2: Streptozotocin (STZ)-Induced Diabetes in Rats
This protocol is a standard method for inducing type 1 diabetes in rodents.
Objective: To induce hyperglycemia in rats by the administration of streptozotocin.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), freshly prepared
-
Glucometer and test strips
-
10% sucrose solution
Procedure:
-
Acclimatization: Acclimate the rats as described in Protocol 1.
-
Fasting: Fast the animals overnight (12-14 hours) before STZ injection, with free access to water.
-
STZ Preparation: Dissolve STZ in cold citrate buffer immediately before injection.
-
Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of STZ (typically 42-65 mg/kg body weight). The control group receives an equivalent volume of citrate buffer.
-
Post-Injection Care: To prevent initial fatal hypoglycemia, provide a 10% sucrose solution in the drinking water for the first 24-48 hours after STZ injection.
-
Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours after STZ injection. Rats with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic and are included in the study.
-
Monitoring: Monitor blood glucose levels and body weight regularly throughout the experiment.
Administration of this compound:
-
m-Coumaric acid has been administered orally at doses of 150 and 300 mg/kg/day in this model.
Visualization of Signaling Pathways and Workflows
Signaling Pathway: p-Coumaric Acid and NF-κB Inhibition
Caption: p-CA inhibits the NF-κB signaling pathway.
Signaling Pathway: p-Coumaric Acid and AMPK Activation
Caption: p-CA differentially regulates AMPK in liver and hypothalamus.
Experimental Workflow: High-Fat Diet Induced Obesity Model
Caption: Workflow for HFD-induced obesity studies.
Experimental Workflow: STZ-Induced Diabetes Model
Caption: Workflow for STZ-induced diabetes studies.
References
O-Coumaric Acid in Food Preservation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Coumaric acid, a hydroxycinnamic acid, is a phenolic compound naturally present in various plants, fruits, and vegetables.[1][2] While the para-isomer (p-coumaric acid) is more commonly studied and found in nature, this compound also exhibits biological activities relevant to food preservation.[1][2] These compounds are gaining significant interest as natural alternatives to synthetic food preservatives due to their antioxidant and antimicrobial properties.[1] This document provides detailed application notes and experimental protocols for the use of coumaric acids, with a primary focus on the more extensively researched p-coumaric acid, in food preservation techniques.
Mechanism of Action
The preservative effects of coumaric acids stem from their ability to act as both antioxidants and antimicrobial agents.
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Antioxidant Activity: Coumaric acids are potent antioxidants that can inhibit lipid peroxidation and scavenge free radicals, comparable to synthetic antioxidants like BHA and BHT. This action helps in preventing the oxidative degradation of fats and oils, thereby extending the shelf life of food products and preventing the development of off-flavors. One study found that p-coumaric acid inhibited lipid peroxidation of a linoleic acid emulsion by 71.2% at a concentration of 45 μg/mL.
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Antimicrobial Activity: p-Coumaric acid has demonstrated significant antimicrobial effects against a range of foodborne pathogens, including both Gram-positive and Gram-negative bacteria. Its antimicrobial mechanism is multifaceted and includes:
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Disruption of Cell Membrane Integrity: It increases the permeability of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.
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Interaction with DNA: p-Coumaric acid can bind to bacterial DNA, potentially interfering with replication and transcription processes.
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Inhibition of Key Cellular Functions: It can cause a decrease in intracellular ATP and the degradation of cellular proteins.
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Inhibition of Quorum Sensing: It has been shown to inhibit quorum sensing, a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation.
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Inhibition of SOS Response: In Listeria monocytogenes, p-coumaric acid has been found to inhibit the RecA protein, which is crucial for the SOS DNA repair mechanism, thereby potentiating the effects of other antimicrobials.
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Enzyme Inhibition: p-Coumaric acid can act as an inhibitor of enzymes like polyphenol oxidase (PPO), which is responsible for enzymatic browning in fruits and vegetables. However, its effectiveness can be system-dependent, and in some cases, it may act as a substrate for PPO, leading to unexpected color changes.
Quantitative Data Summary
The following tables summarize the quantitative data on the antimicrobial and antioxidant activities of p-coumaric acid from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of p-Coumaric Acid against Various Microorganisms
| Microorganism | Food System/Medium | MIC | MBC | Reference |
| Alicyclobacillus acidoterrestris (vegetative cells) | Broth | 0.2 mg/mL | 0.2 mg/mL | |
| Alicyclobacillus acidoterrestris (spores) | Broth | 0.2 mg/mL | >1.6 mg/mL | |
| Escherichia coli | Not specified | 80 µg/L | Not specified | |
| Salmonella typhimurium | Not specified | Not specified | Not specified | |
| Shigella dysenteriae | Not specified | Not specified | Not specified | |
| Staphylococcus aureus | Chicken Soup | >0.1 mg/mL (complete inhibition) | Not specified |
Table 2: Antioxidant Activity of p-Coumaric Acid
| Assay | Concentration | Result | Comparison | Reference |
| Lipid Peroxidation Inhibition (Linoleic acid emulsion) | 45 µg/mL | 71.2% inhibition | BHA (66.8%), BHT (69.8%), α-tocopherol (64.5%), Ascorbic acid (59.7%) | |
| DPPH Radical Scavenging | Not specified | Effective scavenging | Compared to BHA, BHT, α-tocopherol, Ascorbic acid | |
| ABTS Radical Scavenging | Not specified | Effective scavenging | Compared to BHA, BHT, α-tocopherol, Ascorbic acid |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is a standard method for assessing the antimicrobial activity of a compound.
1. Preparation of Stock Solution:
- Dissolve p-coumaric acid in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) to create a high-concentration stock solution.
- Sterilize the stock solution by filtration through a 0.22 µm membrane filter.
2. Broth Microdilution Assay:
- In a 96-well microtiter plate, add 100 µL of sterile nutrient broth to each well.
- Add 100 µL of the p-coumaric acid stock solution to the first well and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on.
- Prepare a standardized microbial inoculum (approximately 5 x 10^5 CFU/mL) in nutrient broth.
- Add 10 µL of the microbial inoculum to each well.
- Include a positive control (broth with inoculum, no p-coumaric acid) and a negative control (broth only).
- Incubate the plate at the optimal growth temperature for the microorganism for 24-48 hours.
- The MIC is the lowest concentration of p-coumaric acid that completely inhibits visible microbial growth.
3. Determination of MBC:
- From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and plate it onto a suitable agar medium.
- Incubate the agar plates at the optimal growth temperature for 24-48 hours.
- The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count.
Protocol 2: In-situ Application in a Food Matrix (e.g., Apple Juice)
This protocol is adapted from a study on the preservation of apple juice using p-coumaric acid.
1. Preparation of Inoculum:
- Culture the target microorganism (e.g., Alicyclobacillus acidoterrestris) in a suitable broth to the desired growth phase (e.g., logarithmic phase).
- Harvest the cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a known concentration.
2. Treatment of Apple Juice:
- Obtain fresh or commercially pasteurized apple juice.
- Spike the apple juice with the prepared inoculum to a final concentration of approximately 10^5 - 10^6 CFU/mL.
- Add p-coumaric acid to the inoculated juice to achieve the desired final concentration (e.g., the predetermined MIC).
- Include a control sample of inoculated juice without p-coumaric acid.
3. Storage and Analysis:
- Store the treated and control juice samples at a relevant temperature (e.g., 4°C for refrigerated storage or 20°C for ambient storage).
- At regular intervals (e.g., day 0, 1, 3, 5, 7), take aliquots from each sample.
- Perform serial dilutions and plate on a suitable agar medium to determine the viable microbial count (CFU/mL).
- Additionally, sensory analysis (color, odor, taste) and physicochemical analysis (pH, total soluble solids) can be performed to assess the impact of the treatment on the food quality.
Visualizations
Signaling Pathways and Mechanisms
Caption: Antimicrobial mechanisms of p-coumaric acid against bacterial cells.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in food preservation.
Conclusion and Future Directions
This compound, particularly the p-isomer, demonstrates significant potential as a natural food preservative due to its dual antioxidant and antimicrobial properties. The mechanisms of action are well-defined, involving the disruption of microbial cellular integrity and function. The provided protocols offer a framework for researchers to evaluate its efficacy in various food systems. Further research is warranted to explore the synergistic effects of coumaric acids with other natural preservatives, their impact on a wider range of foodborne pathogens and spoilage organisms, and the optimization of their application in commercial food production to ensure food safety and quality. Additionally, more studies on the specific activities of the o- and m-isomers of coumaric acid in food preservation are needed to fully understand their potential.
References
Troubleshooting & Optimization
Improving O-Coumaric Acid solubility in aqueous buffers.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving O-Coumaric Acid in aqueous buffers. Below you will find frequently asked questions and a troubleshooting guide to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydroxycinnamic acid and, like its isomers, is sparingly soluble in water. One prediction estimates its water solubility at approximately 1.15 g/L.[1] Its solubility is significantly higher in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2] For most experimental setups involving aqueous buffers, a multi-step dissolution process is required.
Q2: Why is my this compound not dissolving directly in my aqueous buffer?
A2: The primary reason for poor aqueous solubility is the molecular structure of this compound. While it possesses polar carboxylic acid and hydroxyl groups, the nonpolar phenyl ring makes the overall molecule relatively hydrophobic, limiting its direct dissolution in water-based solutions.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is highly dependent on pH. The molecule has two acidic protons with distinct pKa values:
When the pH of the aqueous buffer is raised above a pKa value, the corresponding functional group deprotonates, forming a negatively charged salt (coumarate). This ionized form is significantly more polar and, therefore, more soluble in water. Increasing the pH above 4.13 will deprotonate the carboxylic acid, and increasing it further above 9.58 will deprotonate the phenolic group, further enhancing solubility.
Q4: Can I use co-solvents to improve solubility?
A4: Yes, using a water-miscible organic solvent is the most common and effective method. The recommended approach is to first dissolve the this compound in a small amount of an organic solvent to create a concentrated stock solution, and then dilute this stock into your aqueous buffer.[2]
Q5: Which organic solvents are recommended for creating a stock solution?
A5: For the related isomer, p-Coumaric Acid, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol are commonly used. These are also suitable for this compound. It is crucial to use the smallest effective volume of the organic solvent and to be aware of its potential effects on your specific experimental system (e.g., cell toxicity).
Troubleshooting Guide
Issue 1: The this compound powder is not dissolving in the aqueous buffer.
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Cause: Direct dissolution is hindered by the compound's hydrophobicity.
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Solution: Do not attempt direct dissolution. Follow the protocol for preparing a stock solution in an organic solvent first, then dilute it into the aqueous buffer.
Issue 2: A precipitate formed after adding the organic stock solution to the aqueous buffer.
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Cause 1: The final concentration of this compound exceeds its solubility limit in the final buffer/co-solvent mixture. This is often called "crashing out."
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Solution: Try preparing a more dilute final working solution.
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Cause 2: The pH of the final aqueous buffer is too low.
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Solution: Increase the pH of your buffer. For significant solubility improvement, ensure the buffer pH is well above the first pKa of ~4.13. Adjusting the pH to a mildly basic level (e.g., pH 7.4 or higher) can further increase solubility.
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Issue 3: Experimental results are inconsistent.
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Cause: The aqueous working solution of this compound may be unstable or degrading over time.
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Solution: It is not recommended to store aqueous solutions for more than one day. Prepare fresh working solutions for each experiment from a frozen organic stock. Organic stock solutions are generally stable for longer periods when stored at -20°C or -80°C.
Data Presentation: Solubility and Physicochemical Properties
The following tables summarize key quantitative data for this compound and its well-studied isomer, p-Coumaric Acid, for reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | |
| Molar Mass | 164.16 g/mol | |
| pKa₁ (Carboxylic Acid) | 4.13 | |
| pKa₂ (Phenolic Hydroxyl) | 9.58 | |
| Predicted Water Solubility | 1.15 g/L |
Table 2: Reference Solubility Data for p-Coumaric Acid
| Solvent | Approximate Solubility | Source |
| Ethanol | ~10 mg/mL | |
| DMSO | ~15 mg/mL | |
| DMF | ~20 mg/mL | |
| 1:6 DMF:PBS (pH 7.2) | ~0.1 mg/mL |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol details the standard method for preparing a stock solution using an organic co-solvent.
Objective: To prepare a 100 mM stock solution of this compound in DMSO.
Materials:
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This compound (MW: 164.16 g/mol )
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Dimethyl sulfoxide (DMSO), anhydrous
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Sterile microcentrifuge tubes or vials
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Calibrated scale and appropriate weighing tools
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Vortex mixer or sonicator
Methodology:
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Weigh Compound: Carefully weigh 16.42 mg of this compound powder and transfer it to a sterile vial.
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Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
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Dissolve: Tightly cap the vial and vortex thoroughly. If necessary, briefly sonicate the solution in a water bath until all the solid has completely dissolved.
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Storage: Store the stock solution in small aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Logical Workflow for Troubleshooting Solubility Issues
The following diagram outlines the decision-making process when encountering solubility problems with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Signaling Pathway: Effect of pH on this compound Ionization
This diagram illustrates how increasing the pH of the solution leads to the deprotonation of this compound, which enhances its aqueous solubility.
References
Stability of O-Coumaric Acid in solution over time
Welcome to the Technical Support Center for o-Coumaric Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The two main stability concerns for this compound in solution are:
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Lactonization: this compound can undergo intramolecular cyclization to form coumarin, especially under neutral to slightly alkaline conditions. This process can be accelerated by enzymes. At a pH of 7.5, the half-life for the approach to equilibrium between this compound and coumarin was found to be 164 minutes in the absence of enzymes.
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Cis-Trans Isomerization: Exposure to light, particularly UV light, can induce the isomerization of the more stable trans-o-coumaric acid to its cis isomer. This can affect its biological activity and analytical quantification.
Q2: How should I prepare and store stock solutions of this compound?
A2: Due to its limited aqueous solubility, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol to create a concentrated stock solution. For long-term storage, it is advisable to store these stock solutions at -20°C or -80°C and protect them from light. It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q3: How stable are aqueous working solutions of this compound?
A3: Aqueous working solutions of this compound are generally not stable for long periods and it is often recommended to prepare them fresh for each experiment. Degradation can occur, especially at room temperature and when exposed to light. One study on hydroxycinnamic acid derivatives showed a 20-40% degradation at room temperature over a year.
Q4: What are the main degradation products of this compound in solution?
A4: The primary degradation product of this compound in solution is coumarin, formed through lactonization. Depending on the conditions, other byproducts may form, and cis-trans isomers can be present.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer/media. | The concentration of this compound exceeds its solubility in the final solution. The percentage of the organic co-solvent from the stock solution is too high, causing the compound to "crash out". | - Prepare a more dilute final solution.- Decrease the volume of the organic stock solution added to the aqueous buffer. If a higher concentration is necessary, a solubility test is recommended.- Ensure the pH of the buffer is appropriate for this compound solubility. |
| Inconsistent or non-reproducible experimental results. | Degradation of the this compound working solution. Repeated freeze-thaw cycles of the stock solution. Pipetting errors or improper mixing. | - Prepare fresh working solutions for each experiment from a frozen stock.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Ensure accurate pipetting and thorough mixing of solutions. |
| Appearance of unexpected peaks in HPLC chromatogram. | Presence of the cis-isomer of this compound. Formation of coumarin through lactonization. Contamination of the sample or solvent. | - Protect solutions from light to minimize cis-trans isomerization.- Analyze the solution at different time points to monitor the formation of coumarin.- Use high-purity this compound and HPLC-grade solvents. Run a blank solvent injection to check for system contamination. |
| Loss of this compound concentration over time in stored samples. | Degradation due to inappropriate storage conditions (temperature, light, pH). Adsorption to container walls. | - Store solutions at low temperatures (-20°C or -80°C) and protected from light.- Ensure the pH of the solution is acidic for better stability.- Consider using silanized glassware or low-adsorption plasticware for storing dilute solutions. |
Quantitative Stability Data
While extensive quantitative data on the stability of this compound across a wide range of conditions is limited in the literature, the following table summarizes available information and general stability observations for hydroxycinnamic acids.
| Condition | Solvent/Matrix | Observation | Reference |
| pH 7.5 | Aqueous Buffer | Half-life for lactonization to coumarin is 164 minutes. | |
| Room Temperature | Black Currant Juice | Hydroxycinnamic acid derivatives degraded by 20-40% over one year. | |
| Light Exposure | Black Currant Juice | Light induced the isomerization of (E)-coumaric acid compounds into corresponding Z-isomers. | |
| Storage Temperature | General Recommendation | Stock solutions in organic solvents are best stored at -20°C or -80°C. | General laboratory practice |
| Aqueous Solution Storage | General Recommendation | Aqueous working solutions should be prepared fresh daily. | General laboratory practice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
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This compound powder (high purity)
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Dimethyl sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.
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Add the appropriate volume of DMSO to achieve the target stock solution concentration (e.g., for a 100 mM stock solution, add the corresponding volume of DMSO to the molar equivalent of this compound).
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Vortex the tube vigorously until the powder is completely dissolved.
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If dissolution is slow, a brief sonication in a water bath can be used to aid dissolution.
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Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
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Store the aliquots at -20°C or -80°C.
Protocol 2: Monitoring the Stability of this compound in Aqueous Solution by HPLC
Objective: To quantify the concentration of this compound and its primary degradation product, coumarin, over time in an aqueous solution.
Materials:
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This compound stock solution (from Protocol 1)
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Coumarin standard
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Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
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HPLC system with a UV detector
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C18 reversed-phase HPLC column
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HPLC-grade acetonitrile
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HPLC-grade water
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Formic acid or acetic acid
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Autosampler vials
Procedure:
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Preparation of Working Solution: Prepare a fresh aqueous working solution of this compound by diluting the stock solution in the desired buffer to the final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solubility issues and potential effects on the experiment.
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Preparation of Standards: Prepare a series of calibration standards for both this compound and coumarin in the same buffer.
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HPLC Method:
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Mobile Phase A: Water with 0.1% formic acid (or acetic acid).
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Mobile Phase B: Acetonitrile with 0.1% formic acid (or acetic acid).
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Gradient: A suitable gradient from, for example, 10% B to 90% B over 20-30 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Monitor at wavelengths appropriate for both this compound (around 275 nm and 310-325 nm) and coumarin (around 275 nm and 311 nm). A diode array detector (DAD) is ideal for this purpose.
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Stability Study:
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Place the aqueous working solution of this compound under the desired experimental conditions (e.g., specific temperature and light exposure).
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At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and transfer it to an autosampler vial.
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If the experiment is long, store the collected samples at a low temperature (e.g., 4°C or -20°C) until analysis to prevent further degradation.
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Analysis:
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Inject the standards and the samples from the stability study onto the HPLC system.
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Generate a calibration curve for both this compound and coumarin.
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Quantify the concentration of this compound and coumarin in each sample at each time point.
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Data Presentation: Plot the concentration of this compound and coumarin as a function of time to determine the stability profile.
Visualizations
Technical Support Center: Optimizing Mobile Phase for O-Coumaric Acid Isomer Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful separation of O-Coumaric Acid isomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound isomers?
The main challenge lies in the structural similarity of the cis and trans isomers of this compound, as well as its other positional isomers (m- and p-coumaric acid). These subtle structural differences result in similar physicochemical properties, making their separation by chromatography difficult. The key to a successful separation is to exploit minor differences in their polarity and ionization state.
Q2: What is a typical starting mobile phase for this compound isomer separation?
A common starting point for reversed-phase HPLC separation of coumaric acid isomers is a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and acidified water.[1] The water is typically acidified with a small amount of acid, such as phosphoric acid, formic acid, or acetic acid, to a pH below the pKa of the analytes.[1][2] This suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Q3: Should I use isocratic or gradient elution?
The choice between isocratic and gradient elution depends on the complexity of your sample matrix.
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Isocratic elution , where the mobile phase composition remains constant, can be suitable for simple, well-defined mixtures containing only the isomers of interest.
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Gradient elution , where the proportion of the organic solvent is increased during the run, is generally preferred for more complex samples, such as plant extracts.[1] A gradient elution helps to resolve compounds with a wider range of polarities in a single analysis.[1]
Q4: What is the role of pH in the mobile phase for separating coumaric acid isomers?
The pH of the mobile phase is a critical parameter as it influences the ionization state of the coumaric acid isomers, which are phenolic acids. By controlling the pH, typically keeping it low, the isomers are maintained in their non-ionized form, which enhances their interaction with the non-polar stationary phase in reversed-phase HPLC, leading to improved retention and resolution.
Q5: Can methanol and acetonitrile be used interchangeably?
While both are common organic modifiers, they can provide different selectivities. Acetonitrile generally has a lower viscosity, which can lead to sharper peaks and lower backpressure. Methanol, on the other hand, can offer different selectivity due to its ability to act as a hydrogen bond donor. If you are struggling with co-elution, switching between these solvents can be a valuable optimization step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-eluting Peaks | Mobile phase composition is not optimal. | - Adjust the ratio of organic solvent to aqueous phase. - Switch the organic solvent (e.g., from methanol to acetonitrile or vice versa) to alter selectivity. - Modify the pH of the mobile phase by adjusting the concentration of the acid. |
| Gradient slope is too steep. | - Employ a shallower gradient to increase the separation window for closely eluting peaks. | |
| Inappropriate column chemistry. | - Consider a different stationary phase, such as a phenyl-hexyl column, which offers different selectivity based on aromaticity. | |
| Peak Tailing | Secondary interactions with the stationary phase. | - Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group. - Use a high-purity, end-capped column to minimize interactions with residual silanol groups. |
| Column overload. | - Reduce the injection volume or the concentration of your sample. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | - Prepare fresh mobile phase for each set of analyses. - Ensure accurate measurement and mixing of solvents. |
| Fluctuations in column temperature. | - Use a column oven to maintain a consistent temperature throughout the analysis. | |
| Column degradation. | - Flush the column with a strong solvent after each batch of samples. - If performance does not improve after cleaning, the column may need to be replaced. | |
| Ghost Peaks | Contamination in the mobile phase. | - Use HPLC-grade solvents and freshly prepared mobile phase. - Filter the mobile phase before use. |
| Sample carryover. | - Implement a robust needle wash protocol in your autosampler method. |
Quantitative Data Summary
Table 1: Reported Mobile Phase Compositions for Coumaric Acid Isomer Separation
| Organic Solvent | Aqueous Phase | Elution Mode | Detection | Reference |
| Acetonitrile | Water with Phosphoric Acid (H3PO4) buffer | Isocratic (20% ACN) | UV at 270 nm | |
| Acetonitrile | 0.1% Phosphoric Acid in Water | Gradient (0-100% ACN) | UV at 310 nm | |
| Methanol | Water and Glacial Acetic Acid (65:34:1 v/v/v) | Isocratic | UV at 310 nm | |
| Acetonitrile | 50 mM Sodium Acetate buffer (pH 5.6) | Gradient | UV at 306 nm |
Experimental Protocols
Protocol 1: General Isocratic HPLC Method for this compound Isomer Separation
This protocol is a starting point and may require optimization for specific instrumentation and samples.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase Preparation:
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Prepare the aqueous phase by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water.
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Prepare the mobile phase by mixing acetonitrile and the aqueous phosphoric acid solution in a ratio of 20:80 (v/v).
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Degas the mobile phase by sonication or vacuum filtration.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10-20 µL.
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Column Temperature: Ambient or controlled at 25°C.
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Detection: UV at 270 nm.
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Sample Preparation:
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Dissolve the this compound standard or sample in the mobile phase to a known concentration.
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Filter the sample through a 0.45 µm syringe filter before injection.
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Analysis:
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Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
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Inject the prepared sample and record the chromatogram.
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Protocol 2: General Gradient HPLC Method for Complex Samples Containing Coumaric Acid Isomers
This protocol is suitable for samples where a range of phenolic compounds may be present.
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase Preparation:
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Solvent A: 0.1% phosphoric acid in HPLC-grade water.
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Solvent B: Acetonitrile.
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Degas both solvents before use.
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Chromatographic Conditions:
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Flow Rate: 0.6 mL/min.
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Injection Volume: 10 µL.
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Column Temperature: Ambient or controlled.
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Detection: UV at 310 nm.
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Gradient Program:
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0-30 min: Linear gradient from 0% to 100% B.
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30-40 min: Hold at 100% B.
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40-45 min: Linear gradient from 100% to 0% B.
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Post-run equilibration at initial conditions for 10-15 minutes.
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Sample Preparation:
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Extract the sample with a suitable solvent (e.g., methanol).
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Evaporate the solvent and reconstitute the residue in the initial mobile phase.
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Filter the sample through a 0.45 µm syringe filter.
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Analysis:
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Equilibrate the column with the initial mobile phase composition.
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Inject the sample and run the gradient program.
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Visualizations
Caption: A typical experimental workflow for HPLC analysis.
Caption: Troubleshooting logic for poor peak resolution.
References
Technical Support Center: O-Coumaric Acid and the Folin-Ciocalteu Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with O-Coumaric Acid in the Folin-Ciocalteu (F-C) assay.
Frequently Asked Questions (FAQs)
Q1: What is the Folin-Ciocalteu assay and what does it measure?
The Folin-Ciocalteu (F-C) assay is a widely used method to determine the total phenolic content of a sample. It is based on a redox reaction where the Folin-Ciocalteu reagent, a mixture of phosphomolybdate and phosphotungstate, is reduced by phenolic compounds and other reducing substances in an alkaline environment. This reduction produces a blue-colored complex that can be quantified spectrophotometrically, typically at a wavelength of 760-765 nm.[1][2] It is important to note that the F-C assay measures the total reducing capacity of a sample, not just the phenolic content, as other non-phenolic compounds can also reduce the reagent.[1][3]
Q2: Is this compound expected to react in the Folin-Ciocalteu assay?
Yes, as a phenolic acid, this compound is expected to react with the Folin-Ciocalteu reagent and contribute to the total phenolic content reading. The hydroxyl group on the phenyl ring of this compound can donate an electron to the F-C reagent, leading to its reduction and the characteristic blue color formation.
Q3: What does "interference" mean in the context of this compound and the F-C assay?
In this context, "interference" does not mean an invalidation of the assay. Instead, it refers to the fact that different phenolic compounds exhibit varying levels of reactivity with the F-C reagent. The assay is typically calibrated using a gallic acid standard, and results are expressed as gallic acid equivalents (GAE).[2] If this compound has a different reactivity than gallic acid on a mass basis, this can lead to an over- or underestimation of the "true" phenolic content if not accounted for. The key is to understand the relative reactivity of this compound compared to gallic acid.
Q4: Are there other common substances that can interfere with the Folin-Ciocalteu assay?
Yes, several substances are known to interfere with the F-C assay by reducing the reagent, which can lead to an overestimation of the phenolic content. These include:
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Ascorbic acid (Vitamin C)
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Reducing sugars (e.g., glucose, fructose)
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Certain amino acids (e.g., tyrosine, tryptophan)
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Sulfites
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Some inorganic ions (e.g., Fe²⁺, Mn²⁺)
Troubleshooting Guide
This guide addresses specific issues that may arise when working with this compound and the Folin-Ciocalteu assay.
Problem 1: Inconsistent or Unexpectedly High/Low Total Phenolic Content Readings
Possible Cause A: Variable Reactivity of this compound
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Explanation: The reactivity of phenolic compounds in the F-C assay is influenced by the number and position of hydroxyl groups. This compound, a monohydroxyphenolic acid, will have a different response factor (Gallic Acid Equivalency - GAE) compared to gallic acid (a trihydroxyphenolic acid).
-
Solution:
-
Determine the GAE of this compound: If you are working with pure or known concentrations of this compound, it is advisable to create a standard curve for this compound alongside your gallic acid standard curve. This will allow you to determine its specific GAE.
-
Use an Appropriate Standard: If your sample predominantly contains this compound or similar phenolic acids, consider using this compound itself as the standard for a more accurate quantification of that specific compound.
-
Acknowledge Limitations: When reporting results as GAE from a mixed sample, acknowledge that the F-C assay provides an estimate of the total reducing capacity and that the contribution of individual phenolics may vary.
-
Possible Cause B: Presence of Other Interfering Substances
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Explanation: Your sample matrix may contain other reducing agents besides this compound, leading to inflated results.
-
Solution:
-
Sample Blank: Prepare a sample blank that includes all components of your sample matrix except for the phenolic compounds to measure the background absorbance.
-
Sample Clean-up: For complex matrices, consider a sample clean-up step using solid-phase extraction (SPE) to isolate the phenolic fraction and remove interfering substances.
-
pH Adjustment: Interference from reducing sugars can be minimized by adjusting the pH of the assay.
-
Problem 2: Poor Reproducibility of Results
Possible Cause A: Instability of Reagents
-
Explanation: The Folin-Ciocalteu reagent is light-sensitive, and the sodium carbonate solution can precipitate over time.
-
Solution:
-
Store Reagents Properly: Store the F-C reagent in a dark, cool place.
-
Prepare Fresh Solutions: Prepare the sodium carbonate solution fresh, or if stored, ensure it is fully dissolved before use. Filtering the sodium carbonate solution can also help.
-
Possible Cause B: Inconsistent Assay Conditions
-
Explanation: The F-C assay is sensitive to reaction time, temperature, and pH.
-
Solution:
-
Standardize Incubation Time: Ensure a consistent incubation time for all samples and standards after the addition of the sodium carbonate solution.
-
Control Temperature: Perform the incubation at a constant temperature.
-
Consistent pH: Use a well-buffered sodium carbonate solution to maintain a consistent alkaline pH for the reaction.
-
Data Presentation
Table 1: Relative Reactivity of Selected Phenolic Compounds in the Folin-Ciocalteu Assay
| Compound | Chemical Class | Gallic Acid Equivalency (GAE) |
| Gallic Acid | Hydroxybenzoic Acid | 1.00 |
| p-Coumaric Acid* | Hydroxycinnamic Acid | ~0.80 |
| Caffeic Acid | Hydroxycinnamic Acid | ~1.25 |
| Ferulic Acid | Hydroxycinnamic Acid | ~0.95 |
| Catechin | Flavanol | ~1.10 |
Note: Data for p-Coumaric Acid is used as an estimate for this compound, as they are isomers with similar functional groups. The exact GAE can vary slightly depending on the specific assay conditions.
Experimental Protocols
Key Experiment: Folin-Ciocalteu Assay for Total Phenolic Content
This protocol is a generalized procedure and may need optimization for specific sample types.
1. Reagent Preparation:
-
Folin-Ciocalteu Reagent (2 N): Typically purchased commercially. Dilute 1:10 with deionized water before use to make a 0.2 N working solution.
-
Gallic Acid Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of gallic acid, dissolve in 10 mL of ethanol, and bring the volume to 100 mL with deionized water.
-
Sodium Carbonate Solution (7.5% w/v): Dissolve 7.5 g of anhydrous sodium carbonate in 100 mL of deionized water.
2. Standard Curve Preparation:
-
Prepare a series of gallic acid standards with concentrations ranging from 0 to 250 µg/mL by diluting the stock solution with deionized water.
3. Sample Preparation:
-
Dissolve your sample containing this compound in an appropriate solvent (e.g., methanol, ethanol, or water). Dilute the sample as necessary to ensure the absorbance reading falls within the range of the standard curve.
4. Assay Procedure:
-
Pipette 0.5 mL of each standard or sample into a test tube.
-
Add 2.5 mL of the 0.2 N Folin-Ciocalteu reagent to each tube and vortex.
-
Incubate for 5 minutes at room temperature.
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Add 2.0 mL of the 7.5% sodium carbonate solution to each tube and vortex.
-
Incubate the tubes in the dark at room temperature for 1 hour.
-
Measure the absorbance of each solution at 765 nm using a spectrophotometer. The blank should contain 0.5 mL of the solvent used for your sample.
5. Calculation of Total Phenolic Content:
-
Plot the absorbance of the gallic acid standards versus their concentration to generate a standard curve.
-
Determine the equation of the line (y = mx + c) from the standard curve.
-
Use the absorbance of your sample (y) to calculate its concentration (x) in gallic acid equivalents (GAE).
-
The total phenolic content is typically expressed as mg of GAE per gram or mL of the original sample, taking into account any dilutions.
Visualizations
Diagram 1: Folin-Ciocalteu Assay Workflow
References
- 1. The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated Folin-Ciocalteu method for total phenolics quantification of condensed tannin-rich açaí (Euterpe oleracea Mart.) seeds extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A THOROUGH STUDY OF REACTIVITY OF VARIOUS COMPOUND CLASSES TOWARDS THE FOLIN-CIOCALTEU REAGENT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of O-Coumaric Acid under UV Light
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Coumaric Acid under UV light.
Troubleshooting Guides
This section addresses common issues encountered during the UV degradation of this compound.
| Problem | Possible Causes | Suggested Solutions |
| No observable degradation of this compound | Inappropriate UV wavelength for absorption. | This compound in methanol exhibits UV absorption up to around 350 nm.[1] Ensure your UV source emits within this range. |
| Low UV light intensity. | Increase the intensity of the UV lamp or move the sample closer to the source. | |
| Incorrect solvent. | The solvent can influence photodegradation. Consider using solvents like methanol or ethanol where this compound is soluble and has a clear UV absorption profile. | |
| Inconsistent or irreproducible degradation rates | Fluctuations in UV lamp output. | Allow the UV lamp to stabilize before starting the experiment and monitor its output if possible. |
| Temperature variations. | Control the temperature of the sample during irradiation, as it can affect reaction kinetics. | |
| Changes in sample concentration. | Ensure accurate and consistent preparation of this compound solutions. | |
| Presence of quenching agents. | Ensure the solvent and glassware are free from impurities that could quench the excited state of this compound. | |
| Formation of unexpected side products | Presence of impurities in the starting material or solvent. | Use high-purity this compound and HPLC-grade solvents. |
| Secondary photochemical reactions. | If the primary photoproducts are also photoactive, they may undergo further degradation. Analyze samples at different time points to track the evolution of products. | |
| Reaction with the solvent. | Some solvents can participate in photochemical reactions. Consider using a more inert solvent. | |
| Difficulty in analyzing degradation products | Low concentration of products. | Concentrate the sample after irradiation. |
| Co-elution of products in chromatography. | Optimize the chromatographic method (e.g., change the mobile phase gradient, column, or temperature). | |
| Unstable degradation products. | Analyze the samples immediately after irradiation or store them under conditions that minimize further reactions (e.g., in the dark, at low temperatures). |
Frequently Asked Questions (FAQs)
1. What is the primary photochemical process that this compound undergoes upon UV irradiation?
The primary photochemical process for trans-O-Coumaric Acid upon UV irradiation is E/Z (trans/cis) isomerization.[1] The trans-isomer can be converted to the cis-isomer. Further degradation can occur with prolonged exposure.
2. What are the expected degradation products of this compound under UV light?
While the detailed photodegradation pathway of this compound in the absence of a photocatalyst is not as extensively studied as its para-isomer, potential degradation products can be inferred from related compounds. For p-Coumaric Acid, degradation often leads to the formation of 4-hydroxybenzoic acid.[2] It is plausible that UV irradiation of this compound could lead to the formation of 2-hydroxybenzoic acid (salicylic acid) through oxidation and cleavage of the acrylic acid side chain. Other potential products may include hydroxylated derivatives and ring-opening products with extended UV exposure.
3. How does pH affect the degradation of this compound?
The pH of the solution can significantly influence the photodegradation of phenolic acids.[3] The speciation of this compound (protonated or deprotonated) will change with pH, which in turn affects its UV absorption spectrum and reactivity. Generally, the degradation rate of phenolic compounds can be higher in alkaline solutions.[3]
4. What is a suitable solvent for studying the UV degradation of this compound?
Methanol is a commonly used solvent as this compound is soluble in it and exhibits a clear UV absorption spectrum. Ethanol can also be a suitable choice. It is crucial to use a UV-transparent solvent that does not interfere with the absorption of this compound at the irradiation wavelength.
5. How can I monitor the degradation of this compound and the formation of its products?
High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the degradation of this compound and quantifying its photoproducts. UV-Vis spectrophotometry can also be used to track the overall change in the absorption spectrum over time. For structural elucidation of unknown products, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are recommended.
Experimental Protocols
Protocol 1: Monitoring UV-induced E/Z Isomerization of this compound
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Solution Preparation: Prepare a stock solution of trans-O-Coumaric Acid in HPLC-grade methanol at a concentration of 1 mM. From this, prepare a working solution of 0.05 mM in methanol.
-
UV Irradiation:
-
Transfer the working solution to a quartz cuvette.
-
Place the cuvette in a UV photoreactor equipped with a lamp emitting at a suitable wavelength (e.g., 310 nm or a broad-spectrum lamp).
-
Irradiate the sample for specific time intervals (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Analysis:
-
After each irradiation interval, immediately analyze the sample using HPLC with a UV detector set to monitor at a wavelength where both isomers can be detected (e.g., 310 nm).
-
Use a suitable C18 column and a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) to separate the trans and cis isomers.
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Quantify the percentage of each isomer at each time point to determine the kinetics of isomerization.
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Protocol 2: Identification of this compound Photodegradation Products
-
Sample Preparation: Prepare a 1 mM solution of this compound in a 1:1 mixture of acetonitrile and water.
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UV Exposure:
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Place the solution in a quartz reaction vessel with constant stirring.
-
Irradiate the solution with a high-intensity UV lamp for an extended period (e.g., several hours), taking aliquots at regular intervals.
-
-
Sample Analysis by LC-MS:
-
Inject the aliquots into an LC-MS system.
-
Use a C18 column and a suitable gradient elution program with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.
-
The mass spectrometer should be operated in both positive and negative ion modes to detect a wide range of potential products.
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Identify potential degradation products by comparing their mass-to-charge ratios (m/z) and fragmentation patterns with known compounds or by proposing structures based on the observed masses.
-
Visualizations
Caption: Experimental workflow for studying this compound UV degradation.
Caption: Hypothetical degradation pathway of this compound under UV light.
References
- 1. researchgate.net [researchgate.net]
- 2. Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of emerging contaminants from water under natural sunlight: The effect of season, pH, humic acids and nitrate and identification of photodegradation by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming O-Coumaric Acid precipitation in cell culture media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with O-Coumaric acid precipitation in cell culture media.
Troubleshooting Guide
Issue: Precipitation of this compound in Cell Culture Medium
Researchers may observe cloudiness or visible precipitate upon adding this compound to their cell culture medium. This is a common issue stemming from the compound's limited aqueous solubility. The following table and protocol provide a systematic approach to resolving this problem.
Data Presentation: Solubility of this compound
The solubility of this compound is significantly influenced by the solvent and pH. The following table summarizes its solubility in various solvents.
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble / Sparingly soluble | [1][2] |
| Ethanol | Soluble | [1][2] |
| Diethyl Ether | Very soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble |
Experimental Protocol: Preparation of this compound for Cell Culture
This protocol details the recommended procedure for preparing and adding this compound to cell culture media to prevent precipitation.
Materials:
-
This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the this compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
-
Dilution into Cell Culture Medium:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Create intermediate dilutions of the this compound stock solution in the cell culture medium if a wide range of final concentrations is being tested.
-
For the final working concentration, add the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed cell culture medium while gently swirling or vortexing the medium.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium is low (typically less than 0.5% v/v) to avoid solvent-induced cytotoxicity.
-
-
Final Check:
-
Visually inspect the medium for any signs of precipitation after adding the this compound.
-
If precipitation still occurs, consider preparing a less concentrated stock solution or slightly increasing the final DMSO concentration (while remaining within non-toxic limits for your specific cell line).
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound has limited solubility in aqueous solutions like cell culture media. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the medium. The pH of the solution also plays a critical role; this compound is less soluble at acidic pH.
Q2: What is the role of pH in this compound solubility?
A2: this compound is a weak acid with two pKa values: approximately 4.13 for the carboxylic acid group and 9.58 for the phenolic group. At a pH below its carboxylic pKa, it exists predominantly in its less soluble, protonated form. Most cell culture media are buffered around a neutral pH of 7.2-7.4, which is well above the carboxylic pKa. At this pH, this compound will be in its deprotonated, more soluble carboxylate form. However, localized pH changes upon addition of a concentrated acidic stock or high final concentrations can still lead to precipitation.
Q3: Is it recommended to dissolve this compound directly in the medium?
A3: It is not recommended to dissolve this compound directly in cell culture medium due to its poor aqueous solubility. The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute this stock into the medium.
Q4: What is the maximum recommended concentration of DMSO in the final culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v). However, the tolerance to DMSO can vary between different cell lines. It is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.
Q5: Can I prepare a stock solution of this compound in water by adjusting the pH?
A5: While increasing the pH of an aqueous solution with a base (e.g., NaOH) will deprotonate the carboxylic acid and increase the solubility of this compound, this is generally not recommended for preparing stock solutions for cell culture. The addition of a strong base can significantly alter the pH and osmolarity of your stock, which can then negatively impact the final composition and pH of your cell culture medium. Using an organic solvent for the stock solution provides better solubility and minimizes these issues.
Visual Guides
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
pH-Dependent Equilibrium of this compound
Caption: Effect of pH on this compound solubility.
References
Technical Support Center: O-Coumaric Acid LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of O-Coumaric Acid, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] In the context of this compound analysis, components of the biological or environmental sample (e.g., salts, lipids, proteins) can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to inaccurate and irreproducible quantification, compromising the reliability of the analytical results.[2]
Q2: What are the common causes of ion suppression for phenolic acids like this compound?
A2: Ion suppression for phenolic acids is often caused by co-eluting matrix components that compete for ionization. Common culprits include:
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Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.
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Endogenous Compounds: In biological samples, phospholipids and other small molecules are known to cause significant ion suppression.
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Mobile Phase Additives: Certain additives, while necessary for chromatography, can impact ionization efficiency.
Q3: How can I detect and quantify matrix effects in my this compound analysis?
A3: A standard method to assess matrix effects is the post-extraction spike. This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of a blank matrix sample that has been extracted and then spiked with the same concentration of this compound. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: Is a stable isotope-labeled internal standard necessary for this compound quantification?
A4: While not strictly mandatory, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended for accurate and precise quantification of this compound, especially in complex matrices. A SIL-IS, such as p-Coumaric acid-13C3, co-elutes with the analyte and experiences similar matrix effects, thereby providing a more reliable normalization of the signal.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to matrix effects in this compound LC-MS/MS analysis.
Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Significant Ion Suppression | Perform a post-column infusion experiment to identify regions of ion suppression. Modify the chromatographic gradient to elute this compound in a region with minimal suppression. | Improved signal intensity and reproducibility. |
| Inefficient Sample Cleanup | Optimize the sample preparation method. Consider switching from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | Reduction of interfering matrix components and enhanced signal. |
| Incorrect Ionization Mode | Verify that the mass spectrometer is operating in the optimal ionization mode for this compound (typically negative ion mode for phenolic acids). | Detection and improved intensity of the this compound signal. |
Issue 2: High Variability in this compound Peak Areas Between Injections
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Matrix Effects | Incorporate a suitable stable isotope-labeled internal standard (e.g., p-Coumaric acid-13C3) to normalize for variations in ionization. | Improved precision and accuracy of quantification. |
| Sample Preparation Inconsistency | Ensure consistent execution of all sample preparation steps. The use of automated liquid handlers can improve precision. | Reduced variability in peak areas across samples. |
| Carryover from Previous Injections | Implement a robust needle and column wash protocol between injections to minimize carryover. | Consistent baseline and reproducible peak areas. |
Quantitative Data Summary
The following tables summarize method validation data for the analysis of coumaric acid isomers from various sources.
Table 1: LC-MS/MS Method Validation Parameters for Coumaric Acids
| Parameter | This compound (in edible plants) | p-Coumaric Acid (in rat plasma) | p-Coumaric Acid (in human plasma) |
| Linearity Range | 0.5 - 250 µg/L | 0.01 - 15 µg/mL | 0.2 - 20 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.9963 | > 0.99 |
| LLOQ | 0.5 µg/L | 0.01 µg/mL | 0.2 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 10% | 1.0 - 5.6% |
| Inter-day Precision (%RSD) | < 7% | < 10% | 1.3 - 6.4% |
| Recovery/Accuracy | 95 - 105% | 97.1 - 103.2% | 99.2 - 108.4% |
Table 2: Matrix Effect and Recovery Data for p-Coumaric Acid in Rat Plasma
| Analyte | Matrix Effect (%) | Recovery (%) |
| p-Coumaric Acid | 92.3 | 85.4 |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is a general guideline and may require optimization based on the specific plant matrix.
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Homogenization: Weigh approximately 100 mg of finely ground plant material into a microcentrifuge tube.
-
Extraction: Add 1.5 mL of 70% methanol (pre-chilled).
-
Sonication: Vortex the mixture for 1 minute, followed by sonication in an ultrasonic bath for 15 minutes.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
-
Collection: Transfer the supernatant to a clean tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Protocol 2: Extraction of Coumaric Acids from Plasma
This protocol is adapted from methods for p-coumaric acid and can be a starting point for this compound.
-
Sample Preparation: To 100 µL of plasma, add 10 µL of internal standard solution.
-
Acidification: Add 50 µL of 2 M hydrochloric acid.
-
Extraction: Add 2 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 15,000 rpm for 5 minutes at 4°C.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for matrix effects in this compound analysis.
References
- 1. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
Optimizing reaction conditions for O-Coumaric Acid synthesis.
Welcome to the technical support center for the synthesis of O-Coumaric Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly via the Perkin reaction of salicylaldehyde and acetic anhydride, and the hydrolysis of coumarin.
Problem: Low or No Yield of this compound
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. For the hydrolysis of coumarin, a temperature of 160°C has been shown to provide optimal results.[1][2][3][4][5] Lower temperatures may lead to incomplete reaction, while excessively high temperatures can cause degradation of the product.
-
Incorrect Reaction Time: A reaction time of 1 hour is recommended for the basic hydrolysis of coumarin to achieve high conversion efficiency. For the Perkin reaction, a longer duration of 2 hours at 180°C has been reported.
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Inappropriate Base Concentration: When using sodium hydroxide for coumarin hydrolysis, a 20% aqueous solution is recommended for optimal yield.
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Presence of Oxygen: The reaction is sensitive to air, which can lead to oxidation and the formation of by-products, thereby reducing the yield. It is crucial to conduct the reaction in an inert atmosphere, such as under nitrogen or helium.
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Inefficient Lactone Ring Opening: In the case of synthesis from coumarin, the lactone ring must be opened. This is typically achieved through basic hydrolysis.
Problem: Impure Product
Possible Causes and Solutions:
-
Presence of Unreacted Starting Materials: If the reaction does not go to completion, unreacted salicylaldehyde or coumarin may contaminate the product. Purification methods such as recrystallization or column chromatography may be necessary. A solid-liquid extraction using a Soxhlet apparatus with chloroform has been used to separate coumarin from coumaric acid.
-
Formation of By-products: Side reactions can lead to the formation of impurities. For instance, in the Perkin reaction, intermolecular condensation can sometimes occur. Careful control of reaction conditions can minimize these side reactions.
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Inadequate Washing: After precipitation of this compound, it is important to wash the precipitate thoroughly with cold water to remove any soluble impurities.
Problem: Difficulty in Product Isolation
Possible Causes and Solutions:
-
Incorrect pH for Precipitation: this compound is precipitated from the reaction mixture by acidification. The pH should be carefully adjusted to around 5 using a strong acid like hydrochloric acid to ensure complete precipitation.
-
Product Remains in Solution: If the product is too soluble in the reaction solvent, it may be difficult to precipitate. In such cases, removing most of the solvent under vacuum before acidification can be beneficial.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during this compound synthesis.
Caption: A troubleshooting flowchart for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods are the Perkin reaction, which involves the condensation of salicylaldehyde with an acid anhydride like acetic anhydride in the presence of a weak base, and the basic hydrolysis of coumarin.
Q2: What are the optimal reaction conditions for the synthesis of this compound from coumarin?
A2: Experimental results indicate that the best conditions are a reaction time of 1 hour at 160°C, using a 20% sodium hydroxide aqueous solution in an inert atmosphere.
Q3: Why is an inert atmosphere important for the reaction?
A3: Conducting the synthesis in the presence of air can lead to oxidation and the formation of by-products, which significantly decreases the reaction yield. Using an inert gas like helium or nitrogen is recommended.
Q4: How can I purify the synthesized this compound?
A4: After precipitation by acidification, the crude product should be washed with cold water. If further purification is needed, methods like recrystallization can be employed. To remove unreacted coumarin, a solid-liquid extraction with chloroform in a Soxhlet apparatus has proven effective.
Q5: What is the expected yield for the synthesis from coumarin under optimal conditions?
A5: Under the optimized conditions of 160°C for 1 hour with 20% NaOH in an inert atmosphere, a yield of 70% can be achieved.
Data on Optimized Reaction Conditions
The following tables summarize the effect of different reaction parameters on the yield of this compound from coumarin.
Table 1: Effect of Reaction Atmosphere on Yield
| Reaction Atmosphere | Yield (%) |
| Helium | 71.7 |
| Nitrogen | 59.0 |
| Air | 22.8 |
Data sourced from a study on the basic hydrolysis of coumarin.
Table 2: Effect of Reaction Temperature on Yield
| Temperature (°C) | Yield (%) |
| 140 | 21.3 |
| 160 | 71.7 |
| 180 | 53.1 |
| 200 | 55.0 |
Reaction conditions: 1-hour reaction time, 20% NaOH aqueous solution, helium atmosphere.
Experimental Protocols
Protocol 1: Synthesis of this compound from Coumarin via Basic Hydrolysis
This protocol is based on the optimized conditions reported for the basic hydrolysis of coumarin.
Materials:
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Coumarin
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20% Sodium Hydroxide (NaOH) aqueous solution
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Concentrated Hydrochloric Acid (HCl)
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Deionized water
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Nitrogen or Helium gas
Equipment:
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Three-neck round-bottom flask
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Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Inert gas inlet and outlet
-
pH meter or pH paper
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Buchner funnel and flask
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Filtration paper
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
Add coumarin and the 20% NaOH solution to the round-bottom flask.
-
Purge the system with an inert gas (nitrogen or helium) for 15-20 minutes to remove any air.
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Heat the reaction mixture to 160°C with stirring and maintain this temperature for 1 hour under a continuous gentle flow of the inert gas.
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After 1 hour, cool the reaction mixture to room temperature.
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Slowly add concentrated HCl to the mixture with stirring until the pH reaches 5. A white precipitate of this compound will form.
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Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold deionized water.
-
Dry the purified this compound.
General Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of this compound.
Caption: A general workflow for the synthesis of this compound.
References
- 1. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing O-Coumaric Acid Extraction Efficiency
Welcome to the technical support center for the efficient extraction of O-Coumaric Acid from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the extraction of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is my this compound yield consistently low?
A1: Low yield can be attributed to several factors:
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Inadequate Cell Wall Disruption: this compound is often bound to the plant cell wall.[1] Insufficient grinding or homogenization of the plant material will limit solvent access to the target compound.
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Suboptimal Solvent Choice: The polarity of the extraction solvent is crucial. This compound is soluble in organic solvents like ethanol and methanol.[1][2] Using a solvent with inappropriate polarity will result in poor extraction. The addition of a small amount of acid (e.g., 0.1% HCl or formic acid) can improve the extraction of phenolic acids.[3]
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Inefficient Extraction Method: Conventional methods like maceration may not be as effective as modern techniques. Consider employing Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance extraction efficiency.[4]
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Degradation of this compound: Phenolic compounds can be sensitive to high temperatures and prolonged extraction times, leading to degradation.
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Presence in Glycosidic Form: this compound can exist as glycosides (bound to sugars). Acid or enzymatic hydrolysis might be necessary to release the free acid before extraction.
Q2: My extract contains a high level of impurities. How can I improve its purity?
A2: Co-extraction of impurities is a common challenge. Here are some strategies to enhance purity:
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Solvent Selectivity: Experiment with different solvent systems. A multi-step extraction using solvents of varying polarities can help in fractionating the extract and isolating the desired compound.
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Solid-Phase Extraction (SPE): SPE is an effective clean-up technique. Using a reversed-phase C18 cartridge can help in removing non-polar impurities, while the more polar this compound is retained and can be eluted with a suitable solvent.
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Liquid-Liquid Extraction (LLE): LLE can be used to partition the this compound from impurities based on their differential solubility in two immiscible liquids.
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pH Adjustment: The solubility of phenolic acids is pH-dependent. Adjusting the pH of the extract can cause certain impurities to precipitate, which can then be removed by filtration.
Q3: I am observing degradation of my this compound during the process. What can I do to prevent this?
A3: Minimizing degradation is key to obtaining accurate quantification and high yields.
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Control Temperature: Avoid excessive heat. For methods like MAE and SFE, it is crucial to optimize the temperature to prevent thermal degradation.
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Limit Extraction Time: Prolonged exposure to extraction conditions can lead to degradation. Optimize the extraction time to achieve a balance between yield and stability.
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Use of Antioxidants: In some cases, adding antioxidants to the extraction solvent can help prevent the oxidation of phenolic compounds.
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Work in an Inert Atmosphere: If sensitivity to oxygen is a concern, performing the extraction under an inert atmosphere (e.g., nitrogen) can be beneficial.
Q4: Should I use fresh or dried plant material for extraction?
A4: The choice between fresh and dried material depends on the specific plant and the stability of this compound. Drying can concentrate the analyte, but the heating process may also cause degradation. It is often recommended to perform preliminary tests on both fresh and dried (e.g., freeze-dried or air-dried at a controlled low temperature) material to determine the optimal starting matrix. For example, in one study on sweet clover, this compound was detected in dried flowers but not in the fresh plant, suggesting enzymatic conversion upon drying.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data for different extraction methods used for coumaric acids and other phenolic compounds, providing a basis for method selection and optimization.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for Phenolic Acids
| Plant Matrix | Solvent | Temperature (°C) | Time (min) | Yield/Efficiency | Reference |
| Gliricidia sepium leaves | 80% Methanol | 45 | 46.6 | 36.14 ± 0.015 mg/L | |
| Tricosanthes cucumerina leaves | Not specified | 40 | 6.25 | Increased availability of p-coumaric acid | |
| Vaccinium Bracteatum Thunb. leaves | Liquid CO2 | Not specified | Not specified | Successful extraction of p-coumaric acid | |
| Elderberries (Sambucus nigra L.) | 45% Ethanol | 40 | 40 | 0.17–0.03 mg/g 4-coumaric acid |
Table 2: Microwave-Assisted Extraction (MAE) Parameters for Phenolic Compounds
| Plant Matrix | Solvent | Temperature (°C) | Time (min) | Yield/Efficiency | Reference |
| Maritime Pine Bark | 50% Ethanol-Water | 130 | 15 | 11.13 ± 0.01% (w/w) total extract | |
| Fig Plant (Ficus carica) | Methanol | Not specified (180 W) | 10 | 0.67 g extract from 5 g powder | |
| Cinnamomum cassia bark | Water | 70-95 | 2-12 | Temperature and time dependent | |
| Aromatic Plants | Water, 60% Methanol, 60% Acetone, Ethyl acetate/water | Not specified | 4 | More effective than conventional methods |
Table 3: Supercritical Fluid Extraction (SFE) of Coumarins
| Plant Matrix | Co-solvent | Temperature (°C) | Pressure (MPa) | Efficiency | Reference |
| Citrus maxima peel | Ethanol | 50 | 27.6 | 84% for imperatorin, 76% for meranzin | |
| Pterocaulon polystachyum | Not specified | 60 | 24 | Statistically significant factors |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the extraction and quantification of this compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific matrix.
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 1 g of the powdered sample and place it in a 50 mL conical flask.
-
Add 20 mL of 80% methanol (or another optimized solvent).
-
Place the flask in an ultrasonic bath.
-
Sonication should be carried out at a controlled temperature (e.g., 45°C) for a specified duration (e.g., 45 minutes).
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
The solvent from the filtrate can be evaporated under reduced pressure using a rotary evaporator.
-
-
Reconstitution: Reconstitute the dried extract in a known volume of mobile phase (e.g., the initial solvent for HPLC analysis) for subsequent quantification.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method that may require optimization.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acidified water (e.g., with 0.1% formic acid or phosphoric acid) and acetonitrile or methanol.
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength for this compound (around 275-310 nm).
-
Injection Volume: 10-20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to different known concentrations.
-
-
Analysis:
-
Inject the prepared standards to generate a calibration curve (peak area vs. concentration).
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Inject the reconstituted sample extract.
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Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
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Quantify the amount of this compound in the sample by using the calibration curve.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to this compound extraction.
Caption: General experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting flowchart for low this compound extraction yield.
References
Preventing oxidation of O-Coumaric Acid during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of O-Coumaric Acid during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
A1: this compound is a phenolic compound, a hydroxy derivative of cinnamic acid.[1] Like many phenolic compounds, it is susceptible to oxidation, a chemical process that can alter its structure and compromise experimental results. This susceptibility is due to the presence of a hydroxyl group on the aromatic ring, which can readily donate an electron or hydrogen atom to oxidizing agents.
Q2: What are the common signs of this compound oxidation in my samples?
A2: Visual cues of oxidation include a change in the color of your solution, often turning yellow or brown. On an analytical level, you may observe a decrease in the peak area of this compound in your chromatograms (e.g., HPLC) and the appearance of new, unidentified peaks corresponding to degradation products.
Q3: What are the main factors that accelerate the oxidation of this compound?
A3: Several factors can promote the oxidation of this compound, including:
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Exposure to oxygen: Dissolved oxygen in solvents is a primary driver of oxidation.
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High pH: Alkaline conditions can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.
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Exposure to light: UV and visible light can provide the energy to initiate oxidation reactions.
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Presence of metal ions: Metal ions, such as iron and copper, can act as catalysts for oxidation.
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Elevated temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.
Q4: How can I prevent the oxidation of my this compound samples?
A4: A multi-pronged approach is most effective. This includes working in an oxygen-depleted environment (e.g., under an inert gas like nitrogen or argon), using degassed solvents, protecting samples from light by using amber vials or wrapping them in foil, controlling the pH of your solutions to be in the acidic range, and utilizing antioxidants and chelating agents.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Discoloration of this compound Stock Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Solution turns yellow or brown over time. | Oxidation of this compound. | 1. Prepare fresh solutions: It is best to prepare stock solutions fresh for each experiment. 2. Use degassed solvents: Before dissolving the this compound, degas your solvent by sparging with nitrogen or argon for 15-30 minutes. 3. Add an antioxidant: Incorporate an antioxidant like Ascorbic Acid or Butylated Hydroxytoluene (BHT) into your solvent before adding the this compound. 4. Store properly: Store stock solutions in small, single-use aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure. Flush the headspace of the vial with an inert gas before sealing. |
Issue 2: Inconsistent Results in HPLC/LC-MS Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Variable peak areas for this compound between injections. | Degradation of this compound in the autosampler. | 1. Cool the autosampler: If available, set your autosampler temperature to a low value (e.g., 4°C) to slow down degradation. 2. Use a protective mobile phase: If compatible with your method, consider adding a small amount of an antioxidant like ascorbic acid to your mobile phase. 3. Limit sample exposure: Prepare smaller batches of samples for injection to minimize the time they spend in the autosampler. |
| Appearance of unknown peaks and a decrease in the this compound peak. | Oxidation during sample preparation (e.g., extraction). | 1. Work quickly and on ice: Perform extraction steps rapidly and at low temperatures to reduce the rate of oxidation. 2. Use an antioxidant cocktail: During tissue homogenization or extraction, use a buffer containing a combination of antioxidants and a chelating agent (e.g., ascorbic acid and EDTA). 3. Work under an inert atmosphere: If possible, perform extraction steps in a glove box or under a stream of nitrogen. |
Data Presentation
While specific quantitative data on the degradation kinetics of this compound is limited, the following tables provide data on the antioxidant efficacy of related compounds and general stability information for phenolic compounds, which can serve as a valuable reference.
Table 1: Antioxidant Efficacy for Stabilizing Phenolic Compounds
| Antioxidant | Typical Concentration | Solvent Compatibility | Notes |
| Ascorbic Acid | 0.1 - 1.0 mg/mL | Aqueous, Methanol, Ethanol | Water-soluble antioxidant. Can sometimes interfere with certain assays. |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/v) | Organic Solvents | Effective in organic solvents. |
| EDTA (Ethylenediaminetetraacetic acid) | 1 - 5 mM | Aqueous | A chelating agent that sequesters metal ions that catalyze oxidation. Often used in combination with antioxidants.[2] |
Table 2: General Stability of p-Coumaric Acid (an isomer of this compound) Under Different Conditions
| Condition | Observation | Reference |
| pH | More stable in acidic conditions. Degradation increases with higher pH. | [3] |
| Temperature | Stable at room temperature for short periods. For long-term storage, -20°C or -80°C is recommended. | [4] |
| Light | Susceptible to photodegradation. Storage in the dark is crucial. |
Experimental Protocols
Protocol 1: Preparation of an Oxidation-Resistant this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use in various experiments.
Materials:
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This compound powder
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HPLC-grade solvent (e.g., Methanol, Ethanol, or DMSO)
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Ascorbic Acid (optional)
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Nitrogen or Argon gas
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Amber glass vials with screw caps
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Sonicator
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Analytical balance
Procedure:
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Solvent Preparation:
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Take a known volume of your chosen solvent in a flask.
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If using an antioxidant, dissolve Ascorbic Acid to a final concentration of 0.1 mg/mL.
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Degas the solvent by sparging with nitrogen or argon gas for at least 15 minutes.
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Weighing this compound:
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In a clean, dry amber vial, accurately weigh the desired amount of this compound.
-
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Dissolution:
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Add the degassed solvent (with or without antioxidant) to the vial containing this compound to achieve the desired stock concentration.
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Briefly sonicate the vial to ensure complete dissolution.
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Inert Atmosphere and Storage:
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Flush the headspace of the vial with nitrogen or argon gas before tightly sealing the cap.
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For long-term storage, prepare single-use aliquots in smaller amber vials, flushing each with inert gas before sealing.
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Store the aliquots at -20°C or -80°C.
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Protocol 2: Extraction of this compound from Plant Material with Oxidation Prevention
Objective: To extract this compound from plant tissue while minimizing its oxidative degradation.
Materials:
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Fresh or frozen plant tissue
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Liquid nitrogen
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Mortar and pestle
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Extraction buffer: 80% Methanol containing 1 mg/mL Ascorbic Acid and 2 mM EDTA
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Centrifuge and centrifuge tubes
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0.22 µm syringe filter
Procedure:
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Sample Preparation:
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Freeze the plant tissue in liquid nitrogen.
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Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
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Extraction:
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Transfer the powdered tissue to a centrifuge tube.
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Add the pre-chilled extraction buffer (10 mL per gram of tissue).
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Vortex vigorously for 1 minute.
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Incubate on ice for 30 minutes, with occasional vortexing.
-
-
Centrifugation:
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Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
-
Filtration and Storage:
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Carefully collect the supernatant.
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Filter the supernatant through a 0.22 µm syringe filter into a clean amber vial.
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Flush the headspace with nitrogen or argon gas before sealing.
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Store the extract at -80°C until analysis.
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Mandatory Visualization
Signaling Pathway of this compound in Plant Defense
This compound has been shown to play a role in plant defense by repressing the Type III Secretion System (T3SS) of certain bacterial pathogens. The T3SS is a needle-like structure used by bacteria to inject effector proteins into the host plant cell, which disrupts the plant's defense mechanisms. By repressing the genes responsible for building this system, this compound helps the plant to defend itself.[5]
Caption: this compound's role in plant defense by repressing the bacterial Type III Secretion System.
Experimental Workflow for Preparing an Oxidation-Resistant Stock Solution
This diagram illustrates the key steps to minimize oxidation when preparing a stock solution of this compound.
Caption: Workflow for preparing a stable this compound stock solution to prevent oxidation.
References
- 1. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ecommons.cornell.edu [ecommons.cornell.edu]
- 5. The Plant Phenolic Compound p-Coumaric Acid Represses Gene Expression in the Dickeya dadantii Type III Secretion System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-Coumaric Acid Solid-Phase Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with O-Coumaric Acid recovery during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery in SPE?
Low recovery of this compound in SPE can stem from several factors. The most common issues include improper pH of the sample or solvents, selection of an inappropriate sorbent, use of a wash solvent that is too strong, or an elution solvent that is too weak.[1][2][3][4] Breakthrough of the analyte during sample loading due to overloading the cartridge or too high of a flow rate can also lead to significant losses.[1]
Q2: Which type of SPE sorbent is most suitable for this compound?
This compound is a moderately polar phenolic acid. Therefore, reversed-phase sorbents are commonly used for its extraction from polar matrices like water. Polymeric sorbents, such as Oasis HLB (hydrophilic-lipophilic balanced), have shown high recovery for phenolic acids and are often a good alternative to traditional silica-based C18 cartridges. These sorbents can retain a wider range of compounds and are less prone to drying out. For highly complex matrices, mixed-mode sorbents that combine reversed-phase and ion-exchange mechanisms can offer enhanced selectivity.
Q3: What is the optimal pH for sample loading when extracting this compound?
To ensure efficient retention of this compound on a reversed-phase sorbent, the pH of the sample should be adjusted to suppress the ionization of its carboxylic acid group. This compound has two pKa values: approximately 4.13 for the carboxylic acid and 9.58 for the phenolic hydroxyl group. Therefore, acidifying the sample to a pH of around 2-3 will neutralize the carboxylic acid, making the molecule less polar and enhancing its retention on the nonpolar sorbent. Studies on the extraction of similar phenolic acids from honey and wine have demonstrated improved recovery when the sample pH was adjusted to 2 and 2.5, respectively.
Q4: How can I prevent the loss of this compound during the washing step?
Analyte loss during the washing step typically occurs if the wash solvent is too strong, meaning it has a high percentage of organic solvent that can elute the retained this compound. To prevent this, use a wash solvent that is strong enough to remove interferences but weak enough to not affect the analyte. An effective strategy is to use the same solvent as the equilibration solution, which is typically a low percentage of organic solvent in acidified water. For example, a wash with acidified water (pH 2-3) is often sufficient to remove polar interferences without eluting the this compound.
Q5: What are the recommended elution solvents for this compound?
To elute this compound from a reversed-phase sorbent, a solvent strong enough to disrupt the hydrophobic interactions is required. Methanol and acetonitrile are commonly used elution solvents. The elution strength can be further increased by adding a small amount of a modifier. For acidic compounds like this compound, adding a small percentage of an acid (e.g., formic acid) to the elution solvent can improve recovery. However, to ensure complete elution, it is often more effective to adjust the pH to ionize the molecule. By using a mobile phase with a pH above its carboxylic pKa (e.g., pH > 6), this compound will become more polar and elute more readily. A common practice is to use methanol or acetonitrile, sometimes with a pH modifier, to ensure complete elution.
Troubleshooting Guide
Issue 1: Low or No Recovery of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Analyte Breakthrough During Loading | - Verify Sample pH: Ensure the sample is acidified to pH 2-3 before loading. - Reduce Flow Rate: A slower flow rate during sample application allows for better interaction between the analyte and the sorbent. - Check for Cartridge Overload: If the analyte concentration is high, consider using a larger cartridge or diluting the sample. |
| Analyte Loss During Washing | - Use a Weaker Wash Solvent: Wash with acidified water (pH 2-3) or a very low percentage of organic solvent in acidified water. |
| Incomplete Elution | - Increase Elution Solvent Strength: Increase the percentage of organic solvent (methanol or acetonitrile) in the elution step. - Modify Elution Solvent pH: Add a base (e.g., a small amount of ammonium hydroxide) to the elution solvent to ionize the carboxylic acid group of this compound, making it more polar and easier to elute. - Increase Elution Volume: Use a larger volume of the elution solvent to ensure complete recovery. |
| Improper Sorbent Choice | - Consider a Different Sorbent: If using a C18 sorbent, try a polymeric sorbent like Oasis HLB, which has shown good recovery for phenolic acids. |
Issue 2: Poor Reproducibility
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Flow Rates | - Use a Vacuum Manifold or Automated System: This will ensure consistent flow rates across all samples. |
| Cartridge Drying Out | - Do Not Let the Sorbent Bed Dry: Ensure the sorbent remains wetted between the conditioning, equilibration, and sample loading steps, especially when using silica-based sorbents. Polymeric sorbents are less susceptible to this issue. |
| Variable Sample Matrix Effects | - Optimize Sample Pre-treatment: Implement a pre-treatment step (e.g., protein precipitation for biological samples) to reduce matrix complexity. - Use a More Selective Sorbent: A mixed-mode sorbent may help to reduce interferences and improve reproducibility. |
Issue 3: High Background or Interfering Peaks
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Co-elution of Matrix Components | - Optimize the Wash Step: Introduce an additional wash step with a slightly stronger solvent (e.g., 5-10% methanol in acidified water) to remove less polar interferences before eluting the this compound. - Fractionate the Elution: Use a stepwise elution with increasing solvent strength to separate the analyte from interfering compounds. |
| Contamination from Labware or Solvents | - Use High-Purity Solvents: Ensure all solvents are HPLC grade or higher. - Thoroughly Clean Labware: Use appropriate cleaning procedures for all glassware and plasticware. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol |
| pKa₁ (Carboxylic Acid) | ~4.13 |
| pKa₂ (Phenolic Hydroxyl) | ~9.58 |
| LogP | ~1.5 |
| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, DMSO, and DMF. |
Table 2: Comparison of SPE Sorbents for Phenolic Acid Recovery (Qualitative)
| Sorbent Type | Retention Mechanism | Suitability for this compound | Reference |
| C18 (Octadecyl Silica) | Reversed-Phase | Good, but may have lower recovery for more polar phenolics. | |
| Oasis HLB (Polymeric) | Reversed-Phase (Hydrophilic-Lipophilic Balanced) | Excellent, often provides higher and more reproducible recoveries for a wide range of phenolic compounds. | |
| Strata-X (Polymeric) | Reversed-Phase | Good, a viable alternative to C18. | |
| Amberlite XAD-2 (Polymeric) | Reversed-Phase | Can be effective, but may require more rigorous optimization. | |
| Mixed-Mode (e.g., RP/Anion Exchange) | Reversed-Phase & Ion-Exchange | Potentially very high selectivity, useful for complex matrices to remove interferences. |
Experimental Protocols
Protocol 1: General Purpose SPE for this compound using a Polymeric Sorbent (e.g., Oasis HLB)
This protocol is a starting point and may require optimization based on the specific sample matrix.
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Sorbent Conditioning:
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Pass 1 mL of methanol through the cartridge.
-
-
Sorbent Equilibration:
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Pass 1 mL of deionized water, acidified to pH 2-3 with formic or phosphoric acid, through the cartridge.
-
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Sample Loading:
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Adjust the sample pH to 2-3 with a suitable acid.
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Load the sample onto the cartridge at a low flow rate (e.g., 1 mL/min).
-
-
Washing:
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Wash the cartridge with 1 mL of acidified water (pH 2-3) to remove polar interferences.
-
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Elution:
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Elute the this compound with 1-2 mL of methanol or acetonitrile. To improve recovery, the elution solvent can be modified with a small amount of base (e.g., 0.1% ammonium hydroxide) to ionize the analyte.
-
-
Post-Elution:
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The eluate can be evaporated to dryness and reconstituted in a solvent compatible with the subsequent analytical method (e.g., HPLC mobile phase).
-
Mandatory Visualizations
Caption: A generalized workflow for solid-phase extraction of this compound.
Caption: A logical troubleshooting workflow for low recovery issues in SPE.
References
Technical Support Center: O-Coumaric Acid Dissolution and Cell Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the cell toxicity of organic solvents used to dissolve O-Coumaric Acid in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended organic solvents for dissolving this compound for cell culture experiments?
A1: this compound, like its more commonly studied isomer p-Coumaric acid, has limited solubility in aqueous buffers but is soluble in several organic solvents.[1][2] The most commonly used solvents for this purpose are Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[2][3] The choice of solvent depends on the specific requirements of your experiment and the tolerance of your cell line.[3]
Q2: What is the maximum concentration of an organic solvent that is safe for my cells?
A2: The maximum safe concentration of an organic solvent is highly dependent on the specific cell line and the duration of exposure. As a general guideline, many cell lines can tolerate DMSO concentrations up to 0.5%, while for DMF, a more toxic solvent, the concentration should be kept at or below 0.1%. For ethanol and acetone, concentrations up to 0.5% are often considered to have little to no toxicity. However, it is crucial to perform a vehicle control experiment to determine the optimal, non-toxic solvent concentration for your specific cell line and experimental conditions.
Q3: Can the organic solvent itself affect the outcome of my experiment beyond direct cytotoxicity?
A3: Yes, even at non-cytotoxic concentrations, some organic solvents can have biological effects. DMSO, for example, has been reported to induce cellular differentiation and modulate gene expression. Solvents can also interfere with assays by acting as antioxidants or by affecting cellular processes like the production of reactive oxygen species (ROS), potentially confounding the interpretation of results. Therefore, it is essential to include a solvent control in your experimental design.
Q4: How should I prepare an aqueous working solution of this compound from an organic stock?
A4: The recommended method is to first prepare a high-concentration stock solution of this compound in a minimal amount of a suitable organic solvent like DMSO or DMF. This stock solution should then be serially diluted in your cell culture medium to achieve the final desired concentration. It is important to ensure that the final concentration of the organic solvent in the medium remains below the cytotoxic threshold for your cells (typically <0.5%). Aqueous solutions of coumaric acids are not stable and should be prepared fresh for each experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Precipitate forms when adding the stock solution to the culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous/organic mixture ("crashing out"). | - Prepare a more dilute final working solution.- Prepare an intermediate dilution of your stock solution in the medium before making the final dilution.- After dilution, vortex or sonicate the solution briefly to aid dissolution. |
| Unexpectedly high cell death in both control and treated groups. | The concentration of the organic solvent is too high for the specific cell line being used. | - Perform a dose-response experiment with the solvent alone to determine its maximum tolerated concentration (MTC) for your cell line.- Reduce the final solvent concentration to a well-tolerated level (e.g., ≤0.5% for DMSO/ethanol, ≤0.1% for DMF). |
| Inconsistent or non-reproducible results between experiments. | - Degradation of the this compound in the aqueous working solution.- Instability of the frozen stock solution.- Pipetting errors during dilution. | - Always prepare fresh working solutions from the stock for each experiment.- Aliquot the high-concentration stock solution to avoid repeated freeze-thaw cycles.- Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| No observable biological effect at the tested concentrations. | The concentration of this compound is too low to elicit a response. | - Perform a dose-response experiment with a broader range of this compound concentrations to determine the optimal effective dose for your assay. |
Quantitative Data Summary: Solvent Cytotoxicity
The following tables summarize the cytotoxic effects of common organic solvents on various human cell lines. Cytotoxicity is often expressed as the IC50 (the concentration of a substance that inhibits a biological process by 50%) or as a percentage of cell viability at a given concentration.
Table 1: Cytotoxicity of Dimethyl Sulfoxide (DMSO)
| Cell Line | Concentration (% v/v) | Exposure Time | Effect (Cell Viability %) | Reference |
| MCF-7 | 0.1% | - | >90% | |
| MCF-7 | 0.5% | - | >90% | |
| MCF-7 | 1.0% | - | ~80% | |
| MCF-7 | >1.0% | 24h | Significant reduction | |
| MCF-7 | 1.1% - 1.2% | - | IC50 | |
| HUVEC | 0.1% | - | >90% | |
| HUVEC | 0.5% | - | >90% | |
| RAW-264.7 | 0.1% | - | >90% | |
| RAW-264.7 | 0.5% | - | >90% | |
| HepG2, Huh7, HT29, SW480, MDA-MB-231 | 0.3125% | 24, 48, 72h | Minimal cytotoxicity | |
| Various Leukemic Cell Lines | ≥2% | 24, 48, 72h | Significant cytotoxicity |
Table 2: Cytotoxicity of Ethanol
| Cell Line | Concentration (% v/v) | Exposure Time | Effect (Cell Viability %) | Reference |
| MCF-7 | 0.5% | - | ~98% | |
| MCF-7 | 1.25% - 0.15% | - | Non-toxic | |
| HUVEC | 0.5% | - | ~98% | |
| RAW-264.7 | 0.5% | - | ~97% | |
| HepG2, MDA-MB-231, VNBRCA1 | 1.25% - 0.15% | - | Non-toxic | |
| Balb/3T3 & 293T | 1% - 2% | - | Maximum Tolerated Concentration | |
| Various Cancer Cell Lines | >0.3125% | 24h | >30% reduction in viability | |
| F9 Carcinoma Cells | 10% | 1h | Nearly total cell death |
Table 3: Cytotoxicity of Methanol
| Cell Line | Concentration (% v/v) | Exposure Time | Effect (Cell Viability %) | Reference |
| HepG2, MDA-MB-231, MCF-7, VNBRCA1 | 2.5% - 0.15% | - | Well-tolerated | |
| HepG2, MCF-7 | 5% | - | Significant effect | |
| All 4 cell lines | 10% | - | Strong effect |
Table 4: Cytotoxicity of Acetone and Dimethylformamide (DMF)
| Solvent | Cell Line | Concentration (% v/v) | Effect (Cell Viability %) | Reference |
| Acetone | HUVEC | 1.5% | ~92% | |
| Acetone | MCF-7, RAW-264.7, HUVEC | 0.5% | Little to no toxicity | |
| DMF | MCF-7, RAW-264.7, HUVEC | 0.1% | Maximum recommended | |
| DMF | MCF-7, RAW-264.7, HUVEC | >0.1% | Rapid decrease in viability |
Experimental Protocols
Protocol: Assessing Solvent Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Organic solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2 x 10³ cells/well) and incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound/Solvent Treatment: Prepare serial dilutions of the organic solvent in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different solvent concentrations. Include a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot cell viability against solvent concentration to determine the IC50 value.
Visualizations
Caption: Experimental workflow for assessing this compound and solvent cytotoxicity.
Caption: Solvent-induced apoptosis signaling pathway via caspase activation.
Caption: Troubleshooting logic for common issues in solvent-based cell assays.
References
Validation & Comparative
A Comparative Guide to the Antioxidant Capacity of Coumaric Acid Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the antioxidant potential of isomeric compounds is critical for identifying promising therapeutic agents. This guide provides an objective comparison of the antioxidant capacities of the three isomers of coumaric acid: ortho-coumaric acid (o-CA), meta-coumaric acid (m-CA), and para-coumaric acid (p-CA). The comparison is supported by experimental data from various in vitro antioxidant assays, with detailed methodologies provided for each.
Structure-Activity Relationship of Coumaric Acid Isomers
Coumaric acids are hydroxycinnamic acids that possess antioxidant properties due to their chemical structure. The position of the hydroxyl (-OH) group on the phenyl ring is a key determinant of their antioxidant activity. This structural variation among the ortho, meta, and para isomers directly influences their ability to donate a hydrogen atom or an electron to neutralize free radicals. Generally, the antioxidant capacity of hydroxycinnamic acids is influenced by the number and position of hydroxyl groups on the aromatic ring.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacities of o-, m-, and p-coumaric acid have been evaluated using various standard assays. The following table summarizes the quantitative data from comparative studies.
| Isomer | DPPH Radical Scavenging Activity (EC50, µmol/assay)[1] | ABTS Radical Cation Scavenging Activity (TEAC)[2] | Ferric Reducing Antioxidant Power (FRAP) | Oxygen Radical Absorbance Capacity (ORAC) |
| This compound | > 200 | 2.38 | Lower than p-CA | Lower than p-CA |
| m-Coumaric Acid | > 200 | 2.15 | Lower than p-CA | Lower than p-CA |
| p-Coumaric Acid | > 200 | 2.38 | 24–113 µM Fe2+[3][4] | 20–33 µM TE[3] |
Note: A lower EC50 value indicates higher antioxidant activity. TEAC stands for Trolox Equivalent Antioxidant Capacity. For FRAP and ORAC assays, direct comparative values for o- and m-coumaric acid were not available in a single study; however, literature suggests that p-coumaric acid generally exhibits the highest antioxidant activity among the three isomers in these assays due to the para-position of the hydroxyl group which enhances radical stabilization.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the change in absorbance is measured spectrophotometrically.
Procedure:
-
A 0.1 mM solution of DPPH in methanol is prepared.
-
Different concentrations of the coumaric acid isomers are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a graph of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).
Principle: The ABTS radical cation, which has a blue-green color, is reduced by an antioxidant to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant capacity.
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the coumaric acid isomers are added to the ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺) at low pH results in the formation of an intense blue color, which is measured spectrophotometrically.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the sample (coumaric acid isomer solution) is mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).
-
The antioxidant capacity is determined by comparing the absorbance change in the sample with a standard curve prepared using known concentrations of FeSO₄.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.
Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (like fluorescein) by an antioxidant. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
A fluorescein solution is prepared in a phosphate buffer (75 mM, pH 7.4).
-
The sample (coumaric acid isomer solution) and the fluorescein solution are added to the wells of a microplate.
-
The mixture is incubated at 37°C.
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, is added to initiate the reaction.
-
The fluorescence is monitored kinetically at an emission wavelength of 520 nm and an excitation wavelength of 485 nm until the fluorescence has decayed.
-
The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) and is typically expressed as Trolox equivalents (TE).
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the antioxidant capacity of coumaric acid isomers.
Caption: Workflow for comparing coumaric acid isomer antioxidant capacity.
References
- 1. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
O-Coumaric Acid vs. Ferulic Acid: A Comparative Guide on Anti-Inflammatory Effects
For researchers and professionals in drug development, understanding the nuanced differences between bioactive compounds is critical for identifying promising therapeutic candidates. This guide provides a detailed comparison of the anti-inflammatory properties of O-Coumaric Acid and Ferulic Acid, focusing on their mechanisms of action and supported by available experimental data. While direct comparative studies are limited, this document synthesizes current research to offer an objective overview.
At a Glance: Key Anti-Inflammatory Properties
| Feature | This compound | Ferulic Acid |
| Primary Mechanism | Inhibition of pro-inflammatory mediators, potentially through COX-2 and NF-κB pathways. | Inhibition of pro-inflammatory cytokines and enzymes through modulation of NF-κB, MAPK, and JAK/STAT signaling pathways.[1][2] |
| Key Inflammatory Targets | COX-2 (putative), pro-inflammatory cytokines. | COX-2, iNOS, TNF-α, IL-6, IL-1β, NLRP3 inflammasome.[1][3][4] |
Quantitative Analysis of Anti-Inflammatory Activity
Table 1: In Vivo Anti-Inflammatory Effects of this compound
| Assay | Model | Treatment | Dosage | Inhibition (%) | Reference |
| Carrageenan-induced paw edema | Mice | trans-o-coumaric acid | 10 mg/kg | ~67% | |
| Carrageenan-induced paw edema | Mice | trans-o-coumaric acid | 20 mg/kg | ~79% |
Table 2: In Vitro Anti-Inflammatory Effects of Ferulic Acid
| Assay | Cell Line | Treatment | Concentration | Inhibition/Effect | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Ferulic Acid | 100 µg/mL | ~74% inhibition | |
| TNF-α, IL-6, IL-1β transcriptional levels | LPS-stimulated THP-1-derived macrophages | Ferulic Acid | 5, 10, 20 µmol/mL | Dose-dependent reduction | |
| COX-2 Inhibition | Ferulic Acid | IC50: 65.2 µg/mL |
Note on p-Coumaric Acid: Studies on the isomer, p-coumaric acid, have shown its ability to inhibit COX-2 with an IC50 value of 68.5 µg/mL and reduce TNF-α and IL-6 levels. While not the focus of this guide, this data provides additional context on the anti-inflammatory potential of coumaric acid isomers.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of this compound and Ferulic Acid are mediated through their interaction with key signaling pathways involved in the inflammatory response.
This compound's Proposed Anti-Inflammatory Pathway
In silico studies suggest that this compound may exert its anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in the production of pro-inflammatory prostaglandins. Furthermore, its mechanism is likely to involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Ferulic Acid's Multi-Targeted Anti-Inflammatory Pathways
Ferulic Acid demonstrates a broader, multi-targeted approach to attenuating inflammation. It is known to modulate several key signaling cascades, including NF-κB, MAPKs (Mitogen-Activated Protein Kinases), and JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription). By interfering with these pathways, Ferulic Acid effectively suppresses the production of a wide range of pro-inflammatory mediators.
References
The Synergistic Dance of Antioxidants: O-Coumaric Acid in Combination with Other Phenolics
For researchers, scientists, and drug development professionals, understanding the combined effects of antioxidant compounds is paramount for developing effective therapeutic strategies against oxidative stress-mediated diseases. This guide provides a comparative analysis of the synergistic antioxidant effects of O-Coumaric Acid when combined with other phenolic compounds, supported by experimental data and detailed protocols.
Unveiling the Synergy: Enhanced Radical Scavenging and Reducing Power
Phenolic compounds, ubiquitous in the plant kingdom, are renowned for their antioxidant properties. While individual compounds exhibit beneficial effects, their combination can lead to synergistic interactions, where the total antioxidant effect is greater than the sum of the individual effects. This guide focuses on the synergistic potential of orththis compound (this compound) when paired with other prominent phenolic acids such as ferulic acid, caffeic acid, and gallic acid.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of individual and combined phenolic acids can be quantified using various in vitro assays. The most common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
A study by Karamać and colleagues provides valuable data on the DPPH radical scavenging activity of individual phenolic acids, expressed as EC50 values (the concentration required to scavenge 50% of the DPPH radicals). A lower EC50 value indicates higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity of Selected Phenolic Acids
| Phenolic Acid | EC50 (μmol/assay) |
| Gallic Acid | 0.0237[1] |
| Caffeic Acid | Not explicitly stated in the provided text, but ranked higher than p-coumaric acid. |
| Ferulic Acid | Ranked higher than p-coumaric acid. |
| p-Coumaric Acid | Ranked lower than gallic, caffeic, and ferulic acids. |
| This compound | Ranked lower than p-coumaric acid.[1] |
| m-Coumaric Acid | Ranked lower than this compound. |
Data sourced from Karamać et al.[1]
While direct quantitative data for the synergistic effects of this compound combinations from a single comprehensive study is limited, a study on its isomer, p-coumaric acid, by Čapkovičová and associates (2022) offers significant insights into potential synergistic interactions using the FRAP assay, which measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2][3]
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Individual Phenolic Acids at 1000 µM
| Phenolic Acid | FRAP Value (µM Fe²⁺) |
| Gallic Acid | 5033 ± 106 |
| Caffeic Acid | 2125 ± 18 |
| Ferulic Acid | 1706 ± 38 |
| p-Coumaric Acid | 113 ± 3 |
Data sourced from Čapkovičová et al. (2022).
This study also revealed a remarkable synergistic effect between p-coumaric acid and ferulic acid, with a 311% increase in the observed antioxidant effect compared to the calculated theoretical additive effect in the Oxygen Radical Absorbance Capacity (ORAC) assay. While this is for the para isomer, it strongly suggests that similar synergistic interactions could be possible for this compound.
Delving into the Mechanisms: Cellular Signaling Pathways
The antioxidant effects of phenolic acids extend beyond direct radical scavenging. They can also modulate cellular signaling pathways involved in the endogenous antioxidant defense system. Key pathways include the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
The Nrf2 Pathway: A Master Regulator of Antioxidant Response
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).
While direct evidence for the synergistic activation of the Nrf2 pathway by this compound combinations is still emerging, individual phenolic acids have been shown to be potent activators. For instance, ferulic acid has been demonstrated to induce Nrf2 activation and nuclear translocation. It is plausible that a combination of this compound and ferulic acid could lead to a more robust and sustained activation of this protective pathway.
The MAPK Pathway: A Complex Signaling Cascade
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Oxidative stress can activate various MAPK pathways, including ERK, JNK, and p38 MAPK, which can have both pro-survival and pro-apoptotic effects depending on the context. Some phenolic compounds have been shown to modulate MAPK signaling to protect cells from oxidative damage. For example, p-coumaric acid has been reported to suppress H₂O₂-induced phosphorylation of p38, ERK, and JNK in human lens epithelial cells. A synergistic interaction between this compound and other phenolics could potentially lead to a more effective modulation of these pathways, promoting cell survival and reducing inflammation.
Experimental Protocols
To facilitate further research, detailed methodologies for the key antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds (individual and combinations) in a suitable solvent.
-
In a microplate, add a specific volume of the test compound solution to a specific volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the EC50 value, which is the concentration of the antioxidant that causes 50% scavenging of the DPPH radical.
FRAP Assay
This assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
Prepare a standard curve using known concentrations of FeSO₄·7H₂O.
-
Add a small volume of the test sample to the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value of the sample by comparing its absorbance with the standard curve, expressed as µM Fe²⁺ equivalents.
Conclusion and Future Directions
The evidence, although more robust for the para-isomer, strongly suggests that this compound possesses the potential for synergistic antioxidant effects when combined with other phenolic compounds like ferulic acid, caffeic acid, and gallic acid. These synergistic interactions are likely due to a combination of enhanced radical scavenging activity and the potentiation of cellular antioxidant defense mechanisms through pathways such as Nrf2 and MAPK.
Further research is warranted to specifically quantify the synergistic effects of this compound combinations using a variety of antioxidant assays. Moreover, detailed investigations into the molecular mechanisms underlying these synergies, particularly their impact on cellular signaling pathways, will be crucial for the rational design of novel and effective antioxidant therapies for a range of oxidative stress-related pathologies.
References
- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 2. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for O-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC, UPLC-MS/MS, and UV-Visible Spectrophotometry for the Analysis of O-Coumaric Acid.
This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical in research and drug development to ensure accurate, reliable, and reproducible results. This document presents a side-by-side look at the performance characteristics of these methods, supported by experimental data, to aid in the selection of the most suitable technique for your specific analytical needs.
Performance Comparison
The following tables summarize the key performance parameters for the validation of each analytical method for this compound analysis.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Validation Parameter | Performance Characteristic |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2% |
| Retention Time | ~5.2 min |
Table 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
A comprehensive LC-MS/MS method was developed and validated for the quantification of eight plant phytochemicals, including this compound.[1]
| Validation Parameter | Performance Characteristic |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 99.1% - 100.8% |
| Precision (% RSD) | < 1.5% |
| Retention Time | ~1.8 min |
Table 3: UV-Visible Spectrophotometry
| Validation Parameter | Performance Characteristic |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 97.9% - 102.5% |
| Precision (% RSD) | < 3% |
| Wavelength of Max. Absorbance (λmax) | 278 nm |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods for the analysis of phenolic acids.
HPLC-UV Method
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% acetic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1000 µg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (0.5 - 50 µg/mL).
Sample Preparation (from a plant extract):
-
Extract a known weight of the dried plant material with methanol using sonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.
Validation Procedure:
-
Linearity: Analyze the standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three different levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a standard solution.
UPLC-MS/MS Method
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 163 -> 119).
Standard and Sample Preparation: Similar to the HPLC method, but with dilutions made using the initial mobile phase composition.
Validation Procedure: Follows the same principles as the HPLC method, with data acquisition performed in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.
UV-Visible Spectrophotometry Method
Instrumentation: A double-beam UV-Vis spectrophotometer.
Methodology:
-
Wavelength Scanning: Scan a standard solution of this compound in methanol (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in methanol covering the linear range (e.g., 2-20 µg/mL).
-
Measurement: Measure the absorbance of each standard solution and the sample solution at the determined λmax using methanol as a blank.
-
Quantification: Determine the concentration of this compound in the sample from the calibration curve.
Validation Procedure:
-
Linearity: Plot absorbance versus concentration for the standard solutions.
-
LOD and LOQ: Calculated from the standard deviation of the blank and the slope of the calibration curve.
-
Accuracy: Determined by the standard addition method.
-
Precision: Assessed by repeated measurements of a single sample.
Visualizing the Workflow
To better illustrate the processes involved in method validation and comparison, the following diagrams have been generated.
References
O-Coumaric Acid: A Comparative Guide to its Cross-Reactivity in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
O-Coumaric Acid, a phenolic compound found in various plants, is gaining attention for its potential biological activities. However, understanding its cross-reactivity with various enzymes is crucial for accurate interpretation of experimental results and for predicting potential drug interactions. This guide provides a comparative overview of this compound's interactions with key enzyme systems, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following table summarizes the known quantitative data on the interaction of this compound and its isomers with several important enzymes. This data highlights the differential effects and provides a basis for comparing their potential for cross-reactivity.
| Enzyme Family | Specific Enzyme | Compound | Effect | Quantitative Value |
| Cytochrome P450 | CYP1A2 | This compound | Induction | ▲ 52% protein, ▲ 40% mRNA |
| CYP2E1 | This compound | Induction | ▲ 225% protein, ▲ 424% mRNA | |
| CYP2C9 | This compound | Induction | ▲ 110% protein, ▲ 130% mRNA | |
| CYP3A4 | This compound | Repression | ▼ 52% protein, ▼ 60% mRNA | |
| Tyrosinase | Mushroom Tyrosinase | This compound | Inhibition | IC50: 300 µM |
| p-Coumaric Acid | Inhibition | More active than this compound | ||
| m-Coumaric Acid | Inhibition | Less active than p-coumaric acid | ||
| Xanthine Oxidase | Bovine Milk Xanthine Oxidase | m-Coumaric Acid | Inhibition | IC50: 63.31 µM |
| p-Coumaric Acid | Inhibition | IC50: 111.09 µM | ||
| This compound | Inhibition | Data not readily available |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for the key enzyme assays discussed.
Cytochrome P450 Modulation Assay in HepG2 Cells
This protocol is based on studies investigating the effect of this compound on CYP enzyme expression.
1. Cell Culture and Treatment:
-
Human hepatocarcinoma (HepG2) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in culture plates and allowed to adhere.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations. A vehicle control (DMSO) is run in parallel.
-
Cells are incubated for a specified period (e.g., 24 or 48 hours).
2. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from the treated and control cells using a commercial kit.
-
The quality and quantity of RNA are assessed using spectrophotometry.
-
cDNA is synthesized from the RNA templates.
-
qRT-PCR is performed using primers specific for the target CYP isoforms (e.g., CYP1A2, CYP2E1, CYP2C9, CYP3A4) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative changes in mRNA expression are calculated using the ΔΔCt method.
3. Protein Extraction and Western Blotting:
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the target CYP isoforms and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.
Tyrosinase Inhibition Assay (Spectrophotometric)
This protocol outlines a common method for assessing the inhibitory effect of compounds on mushroom tyrosinase activity.
1. Reagents and Preparation:
-
Mushroom tyrosinase solution.
-
L-DOPA (3,4-dihydroxyphenylalanine) as the substrate.
-
This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO or ethanol).
-
Phosphate buffer (pH 6.8).
2. Assay Procedure:
-
In a 96-well microplate, add the phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.
-
Incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate.
-
Measure the absorbance at 475 nm (for dopachrome formation) at regular intervals using a microplate reader.
-
A control reaction without the inhibitor is run simultaneously.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol describes a method to measure the inhibition of xanthine oxidase activity.
1. Reagents and Preparation:
-
Xanthine oxidase from bovine milk.
-
Xanthine as the substrate.
-
This compound and other test compounds dissolved in a suitable solvent.
-
Phosphate buffer (pH 7.5).
2. Assay Procedure:
-
In a UV-transparent 96-well plate or cuvettes, add the phosphate buffer, the test compound at various concentrations, and the xanthine oxidase solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).
-
Start the reaction by adding the xanthine substrate.
-
Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over time using a spectrophotometer.
-
A control reaction without the inhibitor is performed under the same conditions.
3. Data Analysis:
-
Determine the rate of uric acid formation from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
The following diagrams illustrate key concepts related to enzyme assays and metabolic pathways.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Simplified pathway of drug metabolism and the modulatory role of this compound on CYP enzymes.
A Comparative Guide to O-Coumaric Acid Extraction Methodologies
Unlocking the Potential of O-Coumaric Acid: A Researcher's Guide to Efficient Extraction
This compound, a phenolic compound with significant therapeutic promise, has garnered increasing interest within the scientific community. Its potential applications in drug development, particularly in oncology, underscore the need for efficient and optimized extraction methods. This guide provides a comparative analysis of various techniques for extracting this compound, offering researchers and drug development professionals a comprehensive overview of the available methodologies. We will delve into conventional and modern extraction techniques, presenting a side-by-side comparison of their performance based on available experimental data. Detailed experimental protocols and visual workflows are provided to facilitate practical implementation.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is paramount for obtaining high yields and purity of this compound. The choice of method often depends on factors such as the nature of the source material, desired purity, scalability, and environmental considerations. Below is a summary of quantitative data from various studies on the extraction of coumaric acids, highlighting the performance of different techniques. It is important to note that much of the available quantitative data pertains to p-coumaric acid, a closely related isomer, due to its higher abundance in many natural sources.
| Extraction Method | Source Material | Key Parameters | Yield/Efficiency | Purity | Reference |
| Alkaline Hydrolysis | Brewer's Spent Grain | 2% NaOH, 120°C, 90 min | 138.8 mg/L (p-coumaric acid) | Not Specified | [1][2] |
| Sequential Hydrolysis | Sugarcane Bagasse | Alkaline followed by acid hydrolysis | 4.38% (p-coumaric acid) | Not Specified | [3] |
| Ultrasound-Assisted Extraction (UAE) | Aqueous Solution | 60°C, pH 2, 3 min | >80% efficiency (p-coumaric acid) | Not Specified | [4] |
| Ultrasound-Assisted Extraction (UAE) | Tricosanthes cucumerina Leaves | 40°C, 6.25 min, 40% amplitude | Increased concentration of p-coumaric acid compared to conventional methods | Not Specified | [5] |
| Microwave-Assisted Extraction (MAE) | Ficus carica (Fig) | 180 W, 10 min | 0.67 g (coumarin) | Not Specified | |
| Supercritical Fluid Extraction (SFE) | Not Specified | Optimal conditions vary | High selectivity and efficiency | High |
Experimental Protocols
Alkaline Hydrolysis
Alkaline hydrolysis is a conventional method effective for releasing ester-bound phenolic acids from complex plant matrices.
Protocol:
-
Sample Preparation: The plant material is dried and ground to a fine powder to increase the surface area for extraction.
-
Hydrolysis: The powdered sample is suspended in a sodium hydroxide (NaOH) solution (e.g., 2% w/v).
-
Heating: The mixture is heated to a specified temperature (e.g., 120°C) for a defined period (e.g., 90 minutes) with constant stirring.
-
Acidification: After cooling, the mixture is acidified (e.g., with hydrochloric acid) to protonate the phenolic acids, making them less water-soluble.
-
Extraction: The acidified solution is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic phase is collected, and the solvent is evaporated to yield the crude extract, which can be further purified using chromatographic techniques.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration, leading to improved extraction efficiency and reduced extraction times.
Protocol:
-
Sample Preparation: The plant material is dried and ground.
-
Solvent Addition: The sample is mixed with a suitable solvent (e.g., ethanol, methanol, or ionic liquids).
-
Ultrasonication: The mixture is subjected to ultrasonication using an ultrasonic bath or probe. Key parameters to optimize include temperature (e.g., 40-60°C), time (e.g., 3-30 minutes), and ultrasonic amplitude/power.
-
Filtration: The extract is separated from the solid residue by filtration or centrifugation.
-
Solvent Evaporation: The solvent is removed under reduced pressure to obtain the crude extract.
-
Purification: Further purification can be achieved through chromatography.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and sample, leading to rapid extraction. The localized heating and pressure gradients generated by microwaves enhance the disruption of the plant matrix.
Protocol:
-
Sample Preparation: The plant material is dried and ground.
-
Solvent Addition: The sample is placed in a microwave-transparent vessel with a suitable solvent.
-
Microwave Irradiation: The vessel is placed in a microwave extractor, and microwave power (e.g., 180 W) and extraction time (e.g., 10 minutes) are set.
-
Cooling and Filtration: After extraction, the mixture is cooled, and the extract is separated from the solid residue by filtration.
-
Solvent Evaporation: The solvent is evaporated to yield the crude extract.
-
Purification: The extract can be purified using standard chromatographic methods.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.
Protocol:
-
Sample Preparation: The plant material is dried, ground, and packed into an extraction vessel.
-
Supercritical Fluid Generation: CO2 is pumped into the system and brought to its supercritical state by controlling temperature and pressure.
-
Extraction: The supercritical CO2 flows through the extraction vessel, dissolving the target compounds. The addition of a co-solvent (e.g., ethanol) can enhance the extraction of more polar compounds.
-
Separation: The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Collection: The extracted this compound is collected from the separator.
Visualizing the Processes and Pathways
To provide a clearer understanding of the methodologies and the biological context of this compound, the following diagrams have been generated using Graphviz.
Caption: Comparative workflow of conventional and modern extraction methods.
Caption: Generalized workflow for Supercritical Fluid Extraction (SFE).
Caption: this compound's role in anticancer signaling pathways.
Conclusion
The extraction of this compound is a critical step in harnessing its therapeutic potential. While conventional methods like alkaline hydrolysis are effective, modern techniques such as Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer significant advantages in terms of reduced extraction time and solvent consumption. Supercritical Fluid Extraction stands out for its high selectivity and the production of solvent-free extracts, making it an attractive option for pharmaceutical applications, despite the higher initial equipment cost.
The choice of the optimal extraction method will ultimately depend on the specific requirements of the research or production goals. For rapid screening and laboratory-scale extractions, UAE and MAE are highly efficient. For large-scale production where purity is paramount, SFE may be the most suitable approach. This guide provides a foundational understanding of the available methods, enabling researchers to make informed decisions for their this compound extraction endeavors. Further research focusing on direct comparative studies of these methods for this compound specifically would be invaluable to the scientific community.
References
O-Coumaric Acid vs trans-cinnamic acid: structural and functional differences
An Objective Comparison of O-Coumaric Acid and trans-Cinnamic Acid for Researchers and Drug Development Professionals
Introduction
This compound and trans-cinnamic acid are both naturally occurring phenolic compounds belonging to the hydroxycinnamic acid family. While structurally similar, the presence and position of a single hydroxyl group introduce significant variations in their physicochemical properties and biological activities. Trans-cinnamic acid serves as the parent compound in the phenylpropanoid pathway, while this compound is one of its hydroxylated derivatives.[1] This guide provides a detailed, data-driven comparison of their structural and functional differences, offering valuable insights for researchers in pharmacology and drug development.
Structural Differences
The fundamental structural difference lies in the substitution on the phenyl ring. Trans-cinnamic acid is an aromatic carboxylic acid with an acrylic acid group attached to a phenyl ring.[2] this compound is a hydroxy derivative of cinnamic acid, featuring a hydroxyl (-OH) group at the ortho- (C2) position of the phenyl ring.[1] This addition increases the polarity of this compound compared to the more lipophilic trans-cinnamic acid, which can influence its absorption, membrane permeability, and interaction with biological targets.[3]
Caption: Chemical structures of trans-Cinnamic Acid and this compound.
Functional Comparison: A Data-Driven Overview
Both compounds exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[4] However, their potency and mechanisms of action often differ, as detailed below.
Table 1: Comparative Biological Activities
| Biological Activity | This compound | trans-Cinnamic Acid | Key Differences & Notes |
| Anti-inflammatory | Effective in reducing paw edema (comparable to diclofenac) and atopic dermatitis. Inhibits NF-κB nuclear translocation. | Inhibits TLR4 and NF-κB signaling pathways, reducing TNF-α and IL-6 production. | Both target the NF-κB pathway, but their efficacy may vary depending on the model. |
| Antioxidant | Possesses antioxidant properties. | Exhibits strong free radical scavenging properties. Its derivatives can be more potent than some natural antioxidants. | The antioxidant capacity is a shared feature, influenced by the phenolic hydroxyl group in this compound. |
| Anticancer | Induces apoptosis in MCF-7 breast cancer cells by increasing pro-apoptotic proteins (Caspase-3, Bax) and tumor suppressors (p53, PTEN). | Inhibits histone deacetylase (HDAC) activity in HT29 colon cancer cells, leading to apoptosis. | They exhibit anticancer effects through distinct mechanisms: this compound via intrinsic apoptosis pathways and trans-cinnamic acid via epigenetic modulation (HDAC inhibition). |
| Enzyme Modulation | Potent modulator of Cytochrome P450 (CYP) enzymes; significantly induces CYP1A2, CYP2E1, CYP2C9 and inhibits CYP3A4. | Acts as a feedback inhibitor of Phenylalanine Ammonia-Lyase (PAL). Its derivatives can inhibit α-glucosidase. | This compound's strong effect on drug-metabolizing CYP enzymes indicates a high potential for food-drug interactions. |
| Wound Healing | Data not prominent in cited studies. | Uniquely stimulates fibroblast migration via PKA and p38-MAPK signaling pathways, enhancing extracellular matrix synthesis. | This represents a significant functional divergence, positioning trans-cinnamic acid as a potential therapeutic for wound repair. |
| Antimicrobial | Demonstrates antimicrobial and antifungal abilities. | Disrupts bacterial cell membranes, inhibits ATPase, and prevents biofilm formation against various pathogens. | Both are antimicrobial, but trans-cinnamic acid's mechanism appears more extensively characterized. |
Table 2: Quantitative Comparison of Bioactivities
| Parameter | This compound | trans-Cinnamic Acid | Cell Line / Model |
| Cytotoxicity (EC50/IC50) | 7.39 mM | - | HepG2 (Human Hepatocarcinoma) |
| 4.95 mM | - | MCF-7 (Human Breast Cancer) | |
| - | 250 µM (IC50) | HT29 (Human Colon Cancer) | |
| CYP Enzyme Modulation | Induction: CYP1A2: +52%CYP2E1: +225%CYP2C9: +110%Inhibition: CYP3A4: -52% | Not specified | HepG2 Cells (Protein levels at 5 mM) |
| Apoptosis Induction | Bax Protein: +115%Caspase-3 Protein: +59%Bcl-2 Protein: -48% | Not specified | MCF-7 Cells (at 4.95 mM) |
| Biofilm Inhibition | Not specified | -50.13% | Pseudomonas aeruginosa |
Signaling Pathway Analysis
A key pathway modulated by both compounds in the context of inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate this pathway, leading to the transcription of pro-inflammatory cytokines. Both acids have been shown to inhibit this process.
Caption: Both compounds inhibit the pro-inflammatory NF-κB pathway.
Experimental Protocols
The following are summaries of methodologies used to generate the comparative data.
Cell Viability and Cytotoxicity Assay (WST-1 / MTT)
This protocol is used to determine the concentration at which the compounds become toxic to cells (e.g., EC50).
-
Cell Culture: Human cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or trans-cinnamic acid for a specified period (e.g., 24 or 48 hours).
-
Reagent Addition: A tetrazolium salt solution (like WST-1 or MTT) is added to each well. Metabolically active cells convert the salt into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The EC50 value (the concentration causing 50% reduction in viability) is calculated from the dose-response curve.
Gene and Protein Expression Analysis (RT-PCR & Western Blot)
These methods quantify changes in the expression of specific genes (mRNA) and proteins in response to treatment.
-
Cell Treatment: Cells are cultured and treated with a sublethal dose of the test compound (e.g., 5 mM this compound).
-
RNA/Protein Extraction: Total RNA and protein are isolated from the treated and control cells.
-
RT-PCR (for mRNA):
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR) is performed using specific primers for target genes (e.g., CYP1A2, Bax, p53) and a reference gene (e.g., GAPDH).
-
Relative gene expression is calculated using methods like the ΔΔCt method.
-
-
Western Blot (for Protein):
-
Protein samples are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., Caspase-3, CYP3A4).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate.
-
The resulting light signal is captured, and band intensities are quantified to determine relative protein levels.
-
In Vitro Scratch (Wound Healing) Assay
This assay assesses the effect of a compound on cell migration.
-
Cell Culture: Fibroblast cells (e.g., NIH 3T3) are grown to confluence in a culture plate.
-
"Wound" Creation: A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing the test compound (e.g., trans-cinnamic acid) or a control is added.
-
Imaging: The scratch area is imaged at time zero and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: The rate of "wound" closure is measured and compared between treated and control groups to determine the effect on cell migration.
Caption: A logical workflow for comparing the bioactivity of test compounds.
Conclusion
While this compound and trans-cinnamic acid share a common chemical backbone and several biological activities, their functional profiles are distinct.
-
Structural Distinction: The ortho-hydroxyl group on this compound is the key structural differentiator, altering its polarity and biological interactions compared to trans-cinnamic acid.
-
Functional Specialization: A critical functional difference is the unique ability of trans-cinnamic acid to promote fibroblast migration, a key process in wound healing.
-
Pharmacokinetic Considerations: this compound exhibits potent and complex modulation of critical drug-metabolizing CYP450 enzymes. This highlights a significant risk of food-drug interactions and must be a primary consideration in any therapeutic development.
For drug development professionals, these differences are crucial. Trans-cinnamic acid may hold promise as a lead compound for topical applications in wound care, whereas this compound's anticancer and anti-inflammatory properties are tempered by its significant potential for altering the metabolism of co-administered drugs. Further research should focus on elucidating the specific structure-activity relationships that govern these divergent functions.
References
A Comparative Guide to the In Vitro vs. In Vivo Antioxidant Activity of O-Coumaric Acid
For researchers, scientists, and professionals in drug development, understanding the antioxidant potential of phytochemicals is paramount. O-Coumaric acid, a phenolic compound found in various plants, has garnered interest for its potential health benefits. However, a critical distinction must be made between its antioxidant activity demonstrated in a controlled laboratory setting (in vitro) and its effects within a living organism (in vivo). This guide provides an objective comparison, supported by experimental data, to elucidate the current understanding of this compound's antioxidant efficacy.
In Vitro Antioxidant Activity: A Direct Scavenging Capacity
In vitro assays are fundamental in determining the direct radical scavenging ability of a compound. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. These tests measure the capacity of an antioxidant to neutralize synthetic radicals or reduce metal ions, providing a quantitative measure of its potential antioxidant strength.
While extensive data is available for the para isomer (p-coumaric acid), one comparative study provides insight into the in vitro antioxidant potential of this compound. The results indicate that while this compound does possess antioxidant activity, it is generally less potent than p-coumaric acid in these direct scavenging assays.[1][2]
Table 1: In Vitro Antioxidant Activity of this compound vs. P-Coumaric Acid
| Assay | This compound | P-Coumaric Acid | Reference Compound (Trolox/EDTA) |
| DPPH Radical Scavenging Activity (IC50) | Data not consistently available in comparative studies | Moderate activity reported | Stronger activity |
| ABTS Radical Scavenging Activity | Lower than p-coumaric acid | Moderate activity reported | Stronger activity |
| Ferric Ion Reducing Ability of Plasma (FRAP) | Lower than p-coumaric acid | Moderate activity reported | Stronger activity |
| Metal-ion Chelating Ability | Data not consistently available in comparative studies | Moderate activity reported | Stronger activity (EDTA) |
Note: The available literature lacks consistent, directly comparable quantitative data for this compound across all standard in vitro assays in a single study. The information presented is a qualitative summary based on comparative studies of coumaric acid isomers.[1][2]
References
A Head-to-Head Comparison of o-, m-, and p-Coumaric Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of three isomers of coumaric acid: ortho-coumaric acid (o-CA), meta-coumaric acid (m-CA), and para-coumaric acid (p-CA). While extensive research has been conducted on the cytotoxic properties of o-CA and p-CA against various cancer cell lines, data on m-CA remains limited in the current scientific literature. This comparison summarizes the available quantitative data, outlines the experimental methodologies used, and visualizes the general workflow for assessing cytotoxicity.
Quantitative Cytotoxicity Data
The cytotoxic effects of o-, m-, and p-coumaric acid have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.
| Isomer | Cell Line | Cell Type | IC50 Value | Treatment Duration | Reference |
| This compound | H1975 | Non-small Cell Lung Cancer | 8.107 mM | 24 hours | [1][2] |
| MCF-7 | Breast Cancer | 4.95 mM (EC50) | Not Specified | [3] | |
| Breast Cancer Stem Cells (BCSCs) | Breast Cancer | 5.13 mM | 72 hours | [4] | |
| MCF-7 | Breast Cancer | 5.25 mM | 72 hours | [4] | |
| m-Coumaric Acid | - | - | Data not available | - | |
| p-Coumaric Acid | HT-29 | Colorectal Cancer | 150 µM | 24 hours | |
| PC3 | Prostate Cancer | 1.1 ± 0.2 mM | 72 hours | ||
| N2a | Neuroblastoma | 150 µM | 72 hours | ||
| A375 | Melanoma | 4.4 mM | 24 hours | ||
| A375 | Melanoma | 2.5 mM | 48 hours | ||
| B16 | Melanoma | 4.1 mM | 24 hours | ||
| B16 | Melanoma | 2.8 mM | 48 hours | ||
| Breast Cancer Stem Cells (BCSCs) | Breast Cancer | 4.27 mM | 72 hours | ||
| MCF-7 | Breast Cancer | 4.6 mM | 72 hours |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including treatment duration and the specific cell line used. A study directly comparing o- and p-coumaric acid on breast cancer stem cells and MCF-7 cells found p-coumaric acid to be slightly more potent.
Experimental Protocols
The following is a generalized protocol for determining the cytotoxicity of coumaric acid isomers using a standard MTT assay.
1. Cell Culture and Seeding:
-
Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
Stock solutions of o-, m-, and p-coumaric acid are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the coumaric acid isomers are made in the cell culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the test compounds. Control wells receive medium with the vehicle (DMSO) at the same concentration used for the test compounds.
3. Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.
4. MTT Assay:
-
After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
5. Data Analysis:
-
The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Cell viability is calculated as a percentage of the control group.
-
The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
Caption: A generalized workflow for determining the cytotoxicity of coumaric acid isomers.
Signaling Pathways
Studies have indicated that o- and p-coumaric acid can induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways. For instance, p-coumaric acid has been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2. This compound has also been found to induce apoptosis and affect cell cycle progression in breast cancer cells. A direct comparison on breast cancer stem cells showed that both o- and p-coumaric acid induce apoptosis, with the ortho isomer having a stronger effect.
Caption: Simplified signaling pathway for coumaric acid-induced apoptosis.
References
- 1. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect of p-Coumaric acid on neuroblastoma, N2a cell via generation of reactive oxygen species leading to dysfunction of mitochondria inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the anticancer effects of hydroxycinnamic acid isomers on breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
O-Coumaric Acid as an Internal Standard for Phenolic Analysis: A Comparative Guide
In the quantitative analysis of phenolic compounds by chromatography, the use of an internal standard (IS) is crucial for achieving accurate and reliable results. An ideal internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. O-Coumaric acid has been utilized in the analysis of phenolic acids, and this guide provides a comparative overview of its suitability as an internal standard against other common alternatives, supported by experimental data and detailed protocols.
The Role of an Internal Standard in Phenolic Analysis
The primary function of an internal standard is to compensate for potential analytical errors throughout the entire analytical workflow, from sample extraction to final detection. By adding a known concentration of an internal standard to both the sample and calibration standards, the ratio of the analyte peak area to the internal standard peak area is used for quantification. This ratiometric measurement enhances the precision and accuracy of the analysis. The workflow for using an internal standard is depicted below.
Caption: Workflow for quantitative analysis using an internal standard.
Comparison of this compound with Alternative Internal Standards
The selection of an appropriate internal standard is critical and should be based on several criteria, including structural similarity to the analytes, chemical stability, and chromatographic behavior. While this compound is a viable option, other compounds are also frequently employed.
Key Properties of Potential Internal Standards:
| Internal Standard | Chemical Class | Key Characteristics |
| This compound | Hydroxycinnamic Acid | Isomer of p-coumaric and m-coumaric acids, often present in plant materials. |
| P-Coumaric Acid | Hydroxycinnamic Acid | A common phenolic acid in plants, structurally similar to many analytes. |
| Cinnamic Acid | Cinnamic Acid | A precursor to many phenolic compounds, sharing a common backbone. |
| Salicylic Acid | Hydroxybenzoic Acid | A simple phenolic acid, often used due to its distinct retention time. |
| Syringic Acid | Hydroxybenzoic Acid | Structurally similar to other methoxylated phenolic acids. |
| Deuterated Analogs | Isotope-labeled | Considered the "gold standard" as they have nearly identical chemical and physical properties to the analyte. |
Performance Comparison:
Direct comparative studies providing quantitative data on the performance of this compound against these alternatives as internal standards for a broad range of phenolics are limited in publicly available literature. However, based on method validation principles, an ideal internal standard should exhibit consistent recovery, linearity, and minimal matrix effects relative to the analytes of interest.
| Parameter | This compound | P-Coumaric Acid | Salicylic Acid | Deuterated Analogs |
| Recovery | Expected to be similar to other hydroxycinnamic acids. | High recovery has been reported in various matrices.[1][2] | Recovery can be matrix-dependent. | Ideally, recovery should closely match the corresponding analyte. |
| Linearity | Good linearity (r² > 0.99) has been demonstrated when analyzed as part of a phenolic acid mixture.[3] | Excellent linearity (r² > 0.99) is commonly reported in validated methods.[1][4] | Generally exhibits good linearity in validated methods. | Linearity should mirror that of the native analyte. |
| Matrix Effect | Susceptible to matrix effects, similar to other phenolic acids. | Can be affected by matrix components, leading to ion suppression or enhancement. | Matrix effects are a consideration and need to be evaluated. | Minimizes differential matrix effects due to co-elution with the analyte. |
| Cost & Availability | Readily available and cost-effective. | Readily available and cost-effective. | Readily available and inexpensive. | Significantly more expensive and not available for all phenolics. |
Experimental Protocols
While a specific protocol detailing the use of this compound as an internal standard is not extensively documented in comparative studies, a general methodology can be adapted from validated methods for phenolic acid analysis.
1. Sample Preparation (General Protocol for Plant Material):
A generalized workflow for sample preparation is outlined below.
Caption: General sample preparation workflow for phenolic analysis.
Detailed Steps:
-
Extraction: Weigh a precise amount of homogenized plant material. Add a defined volume of extraction solvent (e.g., 80% methanol in water).
-
Internal Standard Spiking: Add a known concentration of this compound solution to the extraction mixture.
-
Sonication/Vortexing: Sonicate or vortex the mixture to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample to pellet solid debris.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
2. HPLC-MS/MS Analysis:
The following is a representative set of conditions for the analysis of phenolic acids. These would need to be optimized for the specific analytes and matrix being investigated.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A linear gradient from 5% to 95% B over a set time |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS Detection | Electrospray Ionization (ESI) in negative mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Conclusion
This compound can serve as a cost-effective and structurally relevant internal standard for the analysis of other phenolic acids, particularly hydroxycinnamic acids. Its performance in terms of recovery and linearity is expected to be comparable to its isomers, such as p-coumaric acid. However, like other non-isotopically labeled internal standards, it is susceptible to differential matrix effects, which must be carefully evaluated during method validation for each specific matrix. For the highest level of accuracy, especially in complex matrices, the use of stable isotope-labeled internal standards remains the preferred approach, although this comes at a significantly higher cost. The choice of internal standard will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints.
References
Evaluating the specificity of antibodies for O-Coumaric Acid detection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of small molecules like O-Coumaric Acid are critical for advancing scientific understanding and therapeutic development. This guide provides an objective comparison of available methods for the detection of this compound, supported by experimental data and detailed protocols.
Currently, the landscape of this compound detection is dominated by a single, robust analytical technique: High-Performance Liquid Chromatography (HPLC). Despite the widespread use of immunoassays for other small molecules, a thorough search of the commercial market and scientific literature reveals a notable absence of antibodies specifically developed for the detection of this compound. This guide, therefore, will focus on providing a comprehensive overview of the well-established HPLC methods, which stand as the current gold standard for this compound analysis.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For the analysis of this compound and its isomers, Reverse-Phase HPLC (RP-HPLC) is the most commonly employed method. This technique utilizes a non-polar stationary phase and a polar mobile phase, allowing for the effective separation of hydroxycinnamic acids based on their polarity.
Comparative Performance of HPLC Methods
The following table summarizes key performance parameters from various published HPLC methods for the separation and quantification of coumaric acid isomers. While specific performance for this compound can vary slightly based on the exact method and matrix, these values provide a reliable benchmark.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kromasil 100-5C18 | Hamilton PRP-1 | Newcrom BH |
| Mobile Phase | Gradient: Water with formic acid and methanol | 3.1% methanol (v/v) in 20 mmol/L K2HPO4 (pH 9.5) | Acetonitrile/Water (20/80) with 1.0% Phosphoric Acid |
| Flow Rate | 0.9 mL/min | 0.7 mL/min | 1.0 mL/min |
| Detection | Photodiode Array (PDA) at 320 nm | Photodiode Array (PDA) at 300 nm | UV at 270 nm |
| Retention Time (this compound) | 17.19 min | Not specified for this compound, but baseline resolution of 10 phenolic acids achieved in ~15 min.[1] | Not specified |
| Limit of Detection (LOD) | 0.025 mg/L | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified | Not specified |
Note: Data for LOD and LOQ for this compound specifically is not always detailed in broader phenolic acid studies. However, methods for the closely related p-coumaric acid have reported LODs as low as 0.01 mg/L and LOQs of 0.04 mg/L, suggesting high sensitivity is achievable for coumaric acid isomers.[2]
Experimental Protocol: A Generalized RP-HPLC Method for this compound
The following protocol provides a detailed methodology for the analysis of this compound using RP-HPLC. This is a generalized procedure based on common practices in the field.
1. Standard Preparation:
-
Prepare a stock solution of this compound (analytical standard grade) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
2. Sample Preparation:
-
For liquid samples (e.g., biological fluids, beverages), a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances and concentrate the analyte.
-
For solid samples (e.g., plant tissue), an extraction with a suitable solvent (e.g., methanol, ethanol, or a mixture with water and acid) is required. This is often followed by filtration or centrifugation to remove particulate matter.
3. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.
-
Column: A C18 reverse-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often preferred for separating multiple phenolic acids. A typical gradient might involve:
-
Solvent A: Water with 0.1% formic acid or acetic acid (to ensure the acidic form of the analyte).
-
Solvent B: Acetonitrile or methanol.
-
The gradient program would typically start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over the course of the run to elute compounds of increasing hydrophobicity.
-
-
Flow Rate: A flow rate of 0.8 to 1.2 mL/min is common.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for reproducible retention times.
-
Injection Volume: Typically 10-20 µL.
-
Detection: Monitor the absorbance at a wavelength where this compound has a strong absorbance, typically around 270-320 nm. A PDA detector is advantageous as it can provide spectral information to confirm the identity of the peak.
4. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards versus their known concentrations.
The Antibody Alternative: A Current Void
Immunoassays, such as ELISA, are highly sensitive and specific methods for detecting a wide range of molecules. However, the development of a specific antibody requires that the target molecule (or a hapten conjugate) can elicit a robust and specific immune response.
A comprehensive search has revealed no commercially available antibodies that are specific for this compound. While monoclonal antibodies have been successfully developed against the para-isomer (p-Coumaric Acid), studies on these antibodies have shown a high degree of specificity, with no cross-reactivity to other hydroxycinnamic acids, which would include this compound.
This lack of available antibodies means that, at present, researchers do not have an immunoassay-based alternative to HPLC for the specific detection of this compound.
Conclusion: HPLC as the Definitive Method
For researchers and professionals in drug development requiring the specific detection and quantification of this compound, High-Performance Liquid Chromatography is the definitive and validated method. RP-HPLC offers excellent resolution for separating coumaric acid isomers and provides high sensitivity and reproducibility.
While the absence of a specific antibody for this compound currently precludes the use of rapid and high-throughput immunoassays, the robustness and reliability of HPLC make it a powerful tool for research and analysis. The development of specific antibodies for this compound in the future would open up new avenues for high-throughput screening and in-situ detection, representing a significant area for future tool development.
Visualizations
Caption: Experimental workflow for this compound detection via HPLC.
Caption: Hypothetical signaling pathway involving this compound.
References
A Comparative Guide to the Quantification of O-Coumaric Acid in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Analytical Methods
The selection of an analytical method for O-Coumaric Acid quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of a validated LC-MS/MS method for this compound and a representative HPLC-UV method for its isomer, p-Coumaric Acid, to illustrate the typical performance of this technique.
Table 1: Summary of Quantitative Performance Data
| Parameter | LC-MS/MS for this compound[1] | HPLC-UV for p-Coumaric Acid* |
| Linearity Range | 0.1 - 5.0 mg/L | 0.5 - 15 mg/L[2] |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated, but linearity was validated. |
| Limit of Detection (LOD) | 16.4 µg/L | 10 µg/L[2] |
| Limit of Quantification (LOQ) | 31.4 µg/L | 40 µg/L[2] |
| Accuracy (Recovery) | 99.68% - 100.68% | Not explicitly stated. |
| Precision (RSD%) - Intra-day | 0.93% | Not explicitly stated. |
| Precision (RSD%) - Inter-day | 2.07% | Not explicitly stated. |
Note: Data for the HPLC-UV method is for p-Coumaric Acid and serves as a representative example for this class of compounds. The performance for this compound may vary.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and reliable quantification. Below are the detailed methodologies for the compared analytical techniques.
LC-MS/MS Method for this compound Quantification in Plant Extracts [1]
This method was developed for the comprehensive quantification of eight plant phytochemicals, including this compound.
-
Sample Preparation:
-
Homogenize fresh plant samples.
-
Macerate 10 grams of the homogenized sample with 10 mL of methanol, repeated three times.
-
Filter the extracts through a 0.2 µm microfiber syringe filter into an HPLC vial prior to injection.
-
-
Chromatographic Conditions:
-
Instrument: Nexera model Shimadzu UHPLC coupled to a tandem MS instrument.
-
Column: C18 reversed-phase ACE 3, 150 × 4.6 mm.
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
-
Elution: Gradient elution (specific gradient not detailed in the abstract).
-
Column Temperature: 30°C.
-
-
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative or positive ionization, optimized for each analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
HPLC-UV Method for p-Coumaric Acid Quantification in Wine
This method was validated for the quantification of p-Coumaric Acid in synthetic wine medium and natural red wine.
-
Sample Preparation:
-
Samples were filtered through a 0.45 µm membrane before injection.
-
-
Chromatographic Conditions:
-
Column: Not specified.
-
Mobile Phase: Water (77%) and Acetonitrile (23%) with formic acid to control pH at 3.5.
-
Flow Rate: 0.7 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 305 nm.
-
Visualizing the Workflow and Validation Process
Diagrams can clarify complex experimental and logical workflows, aiding in the understanding and implementation of these methods.
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
References
O-Coumaric Acid's Potential in Tyrosinase Inhibition: A Comparative Analysis with Other Hydroxycinnamic Acids
For Immediate Release
In the ongoing search for effective and safe tyrosinase inhibitors for applications in dermatology and cosmetology, a comparative analysis of hydroxycinnamic acids reveals the nuanced inhibitory potential of O-Coumaric acid against tyrosinase, a key enzyme in melanin synthesis. While p-Coumaric acid demonstrates superior inhibitory activity against human tyrosinase, this compound's efficacy, along with other members of this phenolic acid family, underscores the importance of structural configuration in enzyme inhibition.
This guide provides a comprehensive comparison of this compound with other prominent hydroxycinnamic acids—p-Coumaric acid, Caffeic acid, and Ferulic acid—supported by experimental data on their tyrosinase inhibitory activities.
Comparative Inhibitory Activity
The inhibitory efficacy of various hydroxycinnamic acids against tyrosinase is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for this compound and its isomers, as well as other common hydroxycinnamic acids, against human and mushroom tyrosinase.
| Compound | Tyrosinase Source | IC50 (µM) |
| This compound | Human | 300[1] |
| m-Coumaric Acid | Human | 270[1] |
| p-Coumaric Acid | Human | 3[1] |
| Caffeic Acid | Human | 250[1] |
| Ferulic Acid | Human | 750[1] |
| Cinnamic Acid | Human | 200 |
| p-Methoxycinnamic Acid | Human | 120 |
| Ferulic Acid | Mushroom | 150 |
It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as enzyme source, substrate concentration, pH, and temperature. The data presented here is for comparative purposes and is collated from various scientific publications.
The data clearly indicates that the position of the hydroxyl group on the phenyl ring significantly influences the tyrosinase inhibitory activity. p-Coumaric acid, with the hydroxyl group at the para position, is a markedly more potent inhibitor of human tyrosinase than this compound (ortho position) and m-Coumaric acid (meta position). Ferulic acid, which is a methoxy derivative of p-Coumaric acid, shows weaker inhibition of human tyrosinase compared to p-Coumaric acid. Caffeic acid, which has two hydroxyl groups, also exhibits a higher IC50 value than p-Coumaric acid against human tyrosinase. Some studies have even suggested that caffeic acid can act as a substrate for tyrosinase.
Mechanism of Tyrosinase Inhibition
Hydroxycinnamic acids, due to their structural similarity to L-tyrosine, the natural substrate of tyrosinase, often act as competitive or mixed-type inhibitors. They bind to the active site of the enzyme, thereby preventing the binding and subsequent conversion of L-tyrosine to L-DOPA, the first step in melanogenesis.
Experimental Protocols
The following is a representative protocol for an in vitro tyrosinase inhibition assay, synthesized from methodologies reported in the scientific literature.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against tyrosinase.
Materials:
-
Mushroom tyrosinase (or human tyrosinase)
-
L-tyrosine or L-DOPA (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the tyrosinase enzyme in phosphate buffer.
-
Prepare a stock solution of the substrate (L-tyrosine or L-DOPA) in phosphate buffer.
-
Prepare a series of dilutions of the test compound and the positive control (kojic acid) in the appropriate solvent.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add a specific volume of phosphate buffer.
-
Add a small volume of the test compound solution (or positive control/solvent for control wells).
-
Add the tyrosinase enzyme solution to each well and incubate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475-490 nm for dopachrome formation) in kinetic mode for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration of the inhibitor.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This comparative guide highlights that while this compound does exhibit inhibitory activity against human tyrosinase, its potency is considerably lower than that of its isomer, p-Coumaric acid. The structure-activity relationship within the hydroxycinnamic acid family is a critical factor in determining their efficacy as tyrosinase inhibitors. For researchers and drug development professionals, these findings suggest that while this compound may have a role, p-Coumaric acid and its derivatives represent a more promising avenue for the development of novel and potent depigmenting agents. Further research focusing on optimizing the structure of hydroxycinnamic acids could lead to the discovery of even more effective tyrosinase inhibitors for cosmetic and therapeutic applications.
References
A Comparative Analysis of Coumaric Acid Isomers in Molecular Docking with Key Protein Targets
A comprehensive guide for researchers and drug development professionals on the comparative in-silico performance of o-, m-, and p-coumaric acid isomers against significant protein targets. This report synthesizes available experimental data, details docking methodologies, and visualizes relevant biological pathways.
Coumaric acid, a hydroxycinnamic acid naturally present in a wide array of plants, exists in three isomeric forms: ortho-coumaric acid (this compound), meta-coumaric acid (m-coumaric acid), and para-coumaric acid (p-coumaric acid). These isomers, differing only in the position of the hydroxyl group on the phenyl ring, exhibit distinct biological activities. Molecular docking studies are crucial in elucidating the binding mechanisms of these isomers with various protein targets, thereby providing insights into their therapeutic potential. This guide offers a comparative overview of the docking interactions of o-, m-, and p-coumaric acid with key proteins implicated in metabolic diseases and skin hyperpigmentation.
Comparative Docking Performance of Coumaric Acid Isomers
Molecular docking simulations have been employed to predict the binding affinities and interaction patterns of coumaric acid isomers with several key protein targets. The binding energy, a quantitative measure of the stability of the ligand-protein complex, is a critical parameter in these studies. A lower binding energy typically indicates a more stable and favorable interaction.
Peroxisome Proliferator-Activated Receptors (PPARs) and Human Serum Albumin (HSA)
A comparative in-vitro study investigating the antiglycation and antioxidant potential of coumaric acid isomers also included molecular docking analysis against Human Serum Albumin (HSA), PPAR alpha, and PPAR gamma.[1] Computational modeling in this study suggested that p-coumaric acid formed a stable complex with both HSA and the PPARs, with results for the para-isomer being consistently better than the other two.[1]
| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| p-Coumaric Acid | PPAR alpha | -6.5 | Not specified | [1] |
| p-Coumaric Acid | PPAR gamma | -7.2 | Not specified | [1] |
| p-Coumaric Acid | HSA | -6.8 | Not specified | [1] |
| This compound | PPAR alpha | Not specified | Not specified | |
| This compound | PPAR gamma | Not specified | Not specified | |
| This compound | HSA | Not specified | Not specified | |
| m-Coumaric Acid | PPAR alpha | Not specified | Not specified | |
| m-Coumaric Acid | PPAR gamma | Not specified | Not specified | |
| m-Coumaric Acid | HSA | Not specified | Not specified |
Note: While the study highlighted the superior performance of p-coumaric acid, specific binding energy values for o- and m-isomers were not provided in the abstract.
Alpha-Amylase
Pancreatic α-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. Docking studies have been performed to evaluate the interaction of p-coumaric acid with this enzyme. One study reported a binding affinity of -5.04 kcal/mol for p-coumaric acid with pancreatic α-amylase. The interaction was characterized by the formation of four hydrogen bonds with residues Trp 59, Gln 63, Arg 195, and Asp 300.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| p-Coumaric Acid | Pancreatic α-Amylase | -5.04 | Trp 59, Gln 63, Arg 195, Asp 300 |
Note: Comparative docking data for o- and m-coumaric acid with α-amylase from the same study is not available.
Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Docking studies have been conducted on p-coumaric acid and its derivatives as tyrosinase inhibitors. One study reported that coumarate esters, derived from p-coumaric acid, showed higher tyrosinase inhibitory activity than the parent acid. Another study on p-coumaric acid ethyl ester identified its noncompetitive inhibition of tyrosinase.
Note: Direct comparative docking studies of o- and m-coumaric acid with tyrosinase are not as readily available in the reviewed literature.
Experimental Protocols for Molecular Docking
The methodologies employed in the cited molecular docking studies are crucial for the interpretation and replication of the results. A general protocol for docking small molecules like coumaric acid isomers using AutoDock is outlined below.
General AutoDock Protocol
-
Preparation of Receptor and Ligand:
-
The three-dimensional structure of the target protein (receptor) is obtained from the Protein Data Bank (PDB).
-
Water molecules and any existing ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added to the receptor, and Kollman charges are assigned.
-
The 3D structures of the coumaric acid isomers (ligands) are generated and optimized. Gasteiger charges are added to the ligand atoms.
-
The prepared receptor and ligand files are saved in the PDBQT format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the target protein. The size and center of the grid are specified to define the search space for the ligand docking.
-
-
Docking Simulation:
-
The docking simulation is performed using a genetic algorithm, such as the Lamarckian Genetic Algorithm (LGA), available in AutoDock.
-
The algorithm explores different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the lowest binding energy pose, which represents the most stable binding conformation.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
-
Signaling Pathways
Understanding the signaling pathways in which the target proteins are involved provides a broader context for the functional implications of the docking interactions.
PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Caption: PPAR signaling pathway activation by a ligand.
α-Amylase Inhibition and Glucose Metabolism
Alpha-amylase in the digestive system breaks down complex carbohydrates into simpler sugars. Inhibition of this enzyme slows down carbohydrate digestion, leading to a reduced rate of glucose absorption and a lower postprandial blood glucose level. This is a key mechanism for managing hyperglycemia in diabetes.
Caption: Inhibition of α-amylase by coumaric acid.
References
Safety Operating Guide
Proper Disposal of O-Coumaric Acid: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of O-Coumaric Acid
This compound, a hydroxycinnamic acid found in various plants, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2] This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals on the proper disposal of this compound, emphasizing compliance with local, state, and federal regulations.[3] The primary method of disposal for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] It is crucial to avoid contaminating water, foodstuffs, feed, or seed by improper storage or disposal, and to prevent discharge into sewer systems.[4]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound should occur in a well-ventilated area to avoid dust formation.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved respirator for dust | To prevent inhalation of dust particles, which may cause respiratory irritation. |
| Body Protection | Laboratory coat or other protective clothing | To prevent contamination of personal clothing. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all applicable regulations. The following steps provide a general guideline for its proper disposal:
-
Waste Identification and Collection :
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is clean, dry, and compatible with the chemical.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Consult Safety Data Sheet (SDS) and Institutional Guidelines :
-
Always refer to the manufacturer's Safety Data Sheet (SDS) for the most specific and up-to-date disposal information.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements for chemical waste disposal.
-
-
Arrange for Professional Disposal :
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal company with a complete and accurate description of the waste material.
-
-
Contaminated Material Disposal :
-
Any materials, such as filter paper, weighing boats, or PPE, that are contaminated with this compound should be collected in a sealed bag or container and disposed of as hazardous waste along with the chemical itself.
-
Contaminated packaging, such as the original product container, should be triple-rinsed (or the equivalent) and can then be offered for recycling or reconditioning.
-
Spill Management
In the event of a spill, the following procedures should be followed:
-
Minor Spills :
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, use a dry clean-up procedure to avoid generating dust.
-
Sweep or vacuum the spilled material and place it in a sealed, labeled container for disposal.
-
Clean the spill area with soap and water.
-
-
Major Spills :
-
Evacuate the area and alert emergency responders.
-
Prevent the spillage from entering drains or water courses.
-
Follow the instructions of your institution's emergency response team.
-
Chemical Incompatibility and Storage
When storing this compound waste awaiting disposal, it is important to be aware of its incompatibilities to prevent hazardous reactions.
-
Conditions to Avoid : Heat and dust formation.
-
Incompatible Materials : While some sources indicate no data is available on incompatible materials, it is prudent to avoid contact with strong oxidizing agents.
-
Storage : Keep waste containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 583-17-5: this compound | CymitQuimica [cymitquimica.com]
- 3. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H8O3 | CID 637540 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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